In-Depth Technical Guide: Synthesis Pathway of 1-Benzyl-4-(p-tolyl)piperidin-4-ol
Executive Summary & Chemical Significance The molecule 1-Benzyl-4-(p-tolyl)piperidin-4-ol (also referred to as 1-benzyl-4-(4-methylphenyl)piperidin-4-ol or 1-benzyl-4-hydroxy-4-(p-tolyl)piperidine) is a critical intermed...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Significance
The molecule 1-Benzyl-4-(p-tolyl)piperidin-4-ol (also referred to as 1-benzyl-4-(4-methylphenyl)piperidin-4-ol or 1-benzyl-4-hydroxy-4-(p-tolyl)piperidine) is a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Its piperidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of butyrophenone antipsychotics (such as Moperone)[1], Urotensin II receptor antagonists[2], and peripheral opioid agonists[3].
This whitepaper outlines a highly optimized, self-validating synthetic pathway relying on the nucleophilic addition of a Grignard reagent to a protected piperidone. As a Senior Application Scientist, I have structured this guide to not only provide the procedural steps but to elucidate the chemical causality behind each parameter, ensuring researchers can troubleshoot, scale, and validate the process with absolute confidence.
Mechanistic Causality & Reaction Design
The synthesis is driven by a classic Grignard addition, where p-tolylmagnesium bromide acts as a potent nucleophile attacking the electrophilic carbonyl carbon of 1-benzyl-4-piperidone[1].
Why Anhydrous Tetrahydrofuran (THF)?
While diethyl ether is a common solvent for Grignard reactions, anhydrous THF is strictly preferred for this specific pathway[1][3]. THF is a more basic ether and provides superior solvation of the magnesium cation via its oxygen lone pairs. This breaks up Grignard aggregates into more reactive monomeric species, significantly increasing the nucleophilicity of the p-tolyl carbanion and stabilizing the transition state.
Temperature Control Causality
The addition of the Grignard reagent must be initiated at 0 °C[1]. The nucleophilic attack on the ketone is highly exothermic. If the temperature is not strictly controlled, the basicity of the Grignard reagent can outcompete its nucleophilicity, leading to the enolization of 1-benzyl-4-piperidone. Enolization consumes the Grignard reagent and simply returns the starting ketone upon aqueous workup. By maintaining 0 °C during the addition, kinetic control favors the desired nucleophilic addition over deprotonation.
The Quenching Strategy: Avoiding Dehydration
Post-reaction, the system contains a magnesium alkoxide intermediate. Quenching is performed using saturated aqueous ammonium chloride (
NH4Cl
) rather than a strong acid like
HCl
[1][3]. The causality here is critical: the target product is a tertiary alcohol. Strong acids will protonate the newly formed hydroxyl group, converting it into an excellent leaving group (
H2O
), which rapidly undergoes E1 elimination to form a tetrahydropyridine derivative (an alkene).
NH4Cl
provides a mildly acidic environment (pH ~5.5) that safely hydrolyzes the magnesium alkoxide without triggering dehydration.
Fig 1: Grignard addition mechanism for 1-Benzyl-4-(p-tolyl)piperidin-4-ol synthesis.
Quantitative Data & Stoichiometry
To ensure a self-validating system, precise stoichiometric ratios must be maintained. A slight excess (1.2 to 1.5 equivalents) of the Grignard reagent is employed to drive the reaction to completion and compensate for any adventitious moisture in the system.
Reagent / Material
Role
MW ( g/mol )
Equivalents
Amount (Scale: 10 mmol)
Notes
1-Benzyl-4-piperidone
Starting Material
189.26
1.0 eq
1.89 g
Ensure purity >98%
p-Tolylmagnesium bromide
Nucleophile
195.34
1.3 eq
13.0 mL (1M in THF)
Titrate prior to use
Anhydrous THF
Solvent
72.11
N/A
30.0 mL
<50
ppm
H2O
Sat.
NH4Cl
(aq)
Quenching Agent
53.49
Excess
15.0 mL
Chilled to 5 °C
Self-Validating Experimental Protocol
This protocol is designed with built-in In-Process Controls (IPCs) to ensure the researcher can validate the success of each phase before proceeding to the next.
Phase 1: System Preparation & Inertion
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon gas inlet.
Purge the system with Argon (or
N2
) for 15 minutes to displace all atmospheric oxygen and moisture.
Dissolve 1.89 g (10.0 mmol) of 1-benzyl-4-piperidone in 20 mL of anhydrous THF[3].
Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.
Phase 2: Nucleophilic Addition
Using a dry, argon-purged syringe, draw 13.0 mL of 1M p-tolylmagnesium bromide solution in THF.
Add the Grignard reagent dropwise over 20 minutes to the stirring ketone solution[1].
IPC Checkpoint: Observe a slight color change (often pale yellow to light brown) and ensure the internal temperature does not exceed 5 °C during addition.
Once the addition is complete, remove the ice bath and allow the reaction mixture to naturally warm to room temperature (20-25 °C).
IPC Checkpoint (TLC): Pull a 0.1 mL aliquot, quench with 0.5 mL
NH4Cl
, extract with ethyl acetate, and run a TLC (Hexane:EtOAc 7:3). The starting ketone (higher
Rf
) should be completely consumed, replaced by a new, more polar spot (the tertiary alcohol).
Phase 3: Quenching & Isolation
Re-cool the reaction flask to 0 °C.
Slowly add 15.0 mL of chilled saturated aqueous
NH4Cl
dropwise to quench the unreacted Grignard reagent and hydrolyze the magnesium alkoxide[1][3]. Caution: Vigorous evolution of ethane gas (from unreacted Grignard) and heat will occur.
Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (
3×20
mL)[1].
Wash the combined organic layers with brine (20 mL) to remove residual inorganic salts and water.
Dry the organic phase over anhydrous sodium sulfate (
Na2SO4
), filter, and concentrate under reduced pressure using a rotary evaporator[1].
Fig 2: Step-by-step experimental workflow with integrated quality control checkpoints.
Downstream Processing & Analytical Validation
The crude product obtained post-evaporation is typically a viscous oil or an off-white solid. To achieve pharmaceutical-grade purity (>98%), purification via silica gel column chromatography is recommended.
Chromatography: Elute using a gradient of Hexanes to Ethyl Acetate (typically starting at 9:1 and moving to 7:3). The bulky, non-polar benzyl and p-tolyl groups ensure the product elutes cleanly away from baseline impurities.
Structural Confirmation:
1
H-NMR (CDCl
3
): Look for the disappearance of the ketone
α
-protons and the emergence of the characteristic p-tolyl methyl singlet around
δ
2.3 ppm. The benzyl
CH2
protons will appear as a singlet near
δ
3.5 ppm.
Mass Spectrometry (ESI-MS): Expected
[M+H]+
peak at
m/z
282.18.
By adhering to this causality-driven protocol, researchers can reliably synthesize 1-Benzyl-4-(p-tolyl)piperidin-4-ol while avoiding the common pitfalls of Grignard-mediated ketone additions.
References
BenchChem. "An In-depth Technical Guide to the Chemical Synthesis and Characterization of Moperone."[1]
URL:
Google Patents (AU2002358071B2). "4-(piperidyl- and pyrrolidyl-alkyl-ureido)-quinolines as urotensin II receptor antagonists."[2]
URL:
Google Patents (EP1097924B1). "4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same."[3]
URL:
An In-Depth Technical Guide to the Biological Activity of 1-Benzyl-4-p-tolyl-piperidin-4-ol
Abstract The 4-aryl-4-hydroxypiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as the structural foundation for a multitude of pharmacologically active agents.[1] This technical guide provides a...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The 4-aryl-4-hydroxypiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as the structural foundation for a multitude of pharmacologically active agents.[1] This technical guide provides a comprehensive framework for the investigation of a specific analogue, 1-Benzyl-4-p-tolyl-piperidin-4-ol. While direct biological data for this exact molecule is not extensively published, its structural motifs strongly suggest potential interactions with key central nervous system (CNS) targets. This document outlines a hypothesis-driven, systematic approach to elucidate its biological activity. We will detail the rationale behind target selection, provide validated, step-by-step protocols for in vitro characterization, and propose a pathway toward in vivo validation. This guide is intended for researchers, scientists, and drug development professionals dedicated to the discovery of novel therapeutics.
Introduction: The 4-Arylpiperidine Scaffold
The piperidine ring is a privileged structure in drug design, present in numerous pharmaceuticals.[2][3][4] When substituted at the 4-position with both an aryl and a hydroxyl group, the resulting 4-aryl-4-hydroxypiperidine moiety becomes a powerful pharmacophore, particularly for targeting G protein-coupled receptors (GPCRs) and other CNS proteins.[1] Notable drugs and research compounds containing this core structure modulate the physiological actions of crucial neurotransmitters like serotonin and dopamine.[5]
The compound of interest, 1-Benzyl-4-p-tolyl-piperidin-4-ol, possesses three key features that inform our investigative strategy:
A basic nitrogen atom within the piperidine ring, capable of forming ionic interactions with acidic residues in receptor binding pockets.
A tertiary alcohol (4-hydroxyl group) , which can act as a hydrogen bond donor or acceptor.
Two aromatic rings (N-benzyl and 4-p-tolyl) , which can engage in hydrophobic and π-stacking interactions.
These features are hallmarks of ligands for opioid, dopamine, and serotonin receptors, making these receptor families the primary focus of our proposed investigation.[6][7][8][9]
Synthesis and Characterization
The synthesis of 1-Benzyl-4-p-tolyl-piperidin-4-ol is foundational to any biological study. A common and effective method involves the Grignard reaction. This approach utilizes the commercially available 1-benzyl-4-piperidone as a starting material.[10][11] The p-tolyl group is introduced via its corresponding Grignard reagent, p-tolylmagnesium bromide, which attacks the carbonyl carbon of the piperidone.
Diagram: Synthetic Pathway
Caption: Grignard synthesis of the target compound.
Hypothesis-Driven Target Identification & In Vitro Profiling
Based on the structure-activity relationships (SAR) of related 4-arylpiperidine derivatives, we hypothesize that 1-Benzyl-4-p-tolyl-piperidin-4-ol will exhibit affinity for one or more of the following CNS receptor families.[1][2] A tiered approach to screening is the most efficient method for identifying and characterizing its primary biological target(s).
Tier 1: Broad Spectrum Screening - Identifying the Target Family
The initial step is to perform a competitive radioligand binding screen against a panel of CNS targets. This provides a broad overview of the compound's binding profile and identifies primary "hits" for further investigation. A commercially available service, such as the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP), is a cost-effective and comprehensive option.
Hypothetical Screening Results: The table below illustrates a potential outcome from a primary screen, suggesting high affinity for opioid and dopamine receptors.
Receptor Target
% Inhibition @ 10 µM
Primary Hit?
µ-Opioid (MOR)
95%
Yes
δ-Opioid (DOR)
45%
No
κ-Opioid (KOR)
88%
Yes
Dopamine D2
92%
Yes
Dopamine D3
75%
Yes
Serotonin 5-HT1A
60%
Yes
Serotonin 5-HT2A
30%
No
Sigma-1
85%
Yes
Tier 2: Hit Confirmation - Determining Binding Affinity (Ki)
Following the identification of primary hits, the next step is to determine the compound's binding affinity (Ki) for each target. This is achieved through a quantitative radioligand competition binding assay. The protocol below is a generalized example for the Dopamine D2 receptor.
Objective: To determine the inhibitory constant (Ki) of 1-Benzyl-4-p-tolyl-piperidin-4-ol at the human Dopamine D2 receptor.
1. Materials & Reagents:
Cell Membranes: CHO or HEK293 cells stably expressing the human Dopamine D2 receptor.[12]
Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).[13][14]
Test Compound: 1-Benzyl-4-p-tolyl-piperidin-4-ol, dissolved in DMSO to create a stock solution, with serial dilutions in assay buffer.
Non-specific Agent: 10 µM Haloperidol or Butaclamol to determine non-specific binding.[12][13]
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.
Filtration: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
Scintillation: Scintillation fluid and a liquid scintillation counter.
2. Procedure:
Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding, Non-specific Binding (NSB), and a range of Test Compound concentrations (e.g., 0.1 nM to 10 µM).
Reagent Addition:
Total Binding: Add assay buffer, [³H]-Spiperone (at a final concentration near its Kd, e.g., 0.5 nM), and cell membranes.[13]
NSB: Add 10 µM Haloperidol, [³H]-Spiperone, and cell membranes.[14]
Test Compound: Add the serially diluted test compound, [³H]-Spiperone, and cell membranes.
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes to reach equilibrium.[14]
Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
Counting: Place the filter discs in scintillation vials, add scintillation fluid, and measure the radioactivity (in Counts Per Minute, CPM) using a scintillation counter.[13]
3. Data Analysis:
Calculate the specific binding: Specific Binding = Total Binding (CPM) - NSB (CPM).
For each test compound concentration, calculate the percentage of specific binding relative to the control (wells with no test compound).
Plot the percentage of specific binding against the log concentration of the test compound.
Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]
Diagram: Radioligand Binding Workflow
Caption: Workflow for a competitive radioligand binding assay.[13]
Hypothetical Binding Affinity Data:
Receptor Target
Ki (nM)
Selectivity vs µ-Opioid
µ-Opioid (MOR)
15.2
1x
κ-Opioid (KOR)
45.8
3x
Dopamine D2
8.7
0.57x (more potent)
Sigma-1
22.1
1.45x
These hypothetical results suggest the compound is a potent ligand at the Dopamine D2 and µ-Opioid receptors, with slightly lower affinity for the Sigma-1 and κ-Opioid receptors.
Tier 3: Functional Characterization - Agonist or Antagonist?
Once binding affinity is established, it is crucial to determine the functional activity of the compound. Does it activate the receptor (agonist), block the action of the native ligand (antagonist), or have no effect? For GPCRs like the opioid and dopamine receptors, which are often coupled to the Gαi subunit, a cAMP inhibition assay is the gold standard.[15][16]
Gαi-coupled receptors inhibit the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[16][17]
Objective: To determine if 1-Benzyl-4-p-tolyl-piperidin-4-ol acts as an agonist or antagonist at a Gαi-coupled receptor (e.g., Dopamine D2).
1. Materials & Reagents:
Cell Line: A stable cell line (e.g., CHO) expressing the human Dopamine D2 receptor.
cAMP Assay Kit: A commercial kit, such as a LANCE (TR-FRET) or HTRF assay.[16][18] These kits contain a labeled cAMP tracer and a specific antibody.
Forskolin: An adenylyl cyclase activator used to stimulate a baseline level of cAMP production, against which inhibition can be measured.[16][18]
Test Compound: 1-Benzyl-4-p-tolyl-piperidin-4-ol.
Reference Agonist: A known D2 agonist (e.g., Dopamine or Quinpirole).
Reference Antagonist: A known D2 antagonist (e.g., Haloperidol).
2. Procedure (Agonist Mode):
Cell Plating: Plate the cells in a 384-well plate and incubate overnight.
Stimulation: Add serial dilutions of the test compound (or reference agonist) to the cells.
Forskolin Addition: Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
Incubation: Incubate for a specified time (e.g., 30 minutes) at room temperature.
Lysis & Detection: Lyse the cells and add the cAMP detection reagents (e.g., Eu-labeled cAMP and ULight-labeled antibody) according to the kit manufacturer's protocol.[18]
Reading: Read the plate on a compatible plate reader (e.g., measuring the FRET signal).
3. Procedure (Antagonist Mode):
Follow the same initial steps.
Pre-incubation: Add serial dilutions of the test compound (or reference antagonist) and incubate for 15-30 minutes.
Agonist Challenge: Add a fixed concentration of a reference agonist (typically its EC80 concentration) to all wells, except the negative control.
Proceed with the forskolin addition, incubation, and detection steps as in agonist mode.[16]
4. Data Analysis:
Agonist: A decrease in the assay signal indicates a decrease in cAMP, signifying agonist activity. Plot the response against the log concentration of the compound to determine the EC50 (potency) and Emax (efficacy).
Antagonist: An antagonist will reverse the inhibitory effect of the reference agonist, causing the signal to return toward the baseline. Plot the response to determine the IC50, which can be converted to a functional antagonist constant (Kb).
Caption: Agonist activation of a Gαi-coupled receptor inhibits cAMP production.
Proposed In Vivo Evaluation
Should in vitro testing reveal potent agonist or antagonist activity at a specific target, the next logical step is to assess the compound's effects in a relevant animal model. For example, if the compound is a potent µ-opioid receptor agonist, it should be evaluated for analgesic properties.
Proposed Model: Mouse Hot Plate Test for Central Analgesic Activity
The hot plate test is a standard model for assessing the efficacy of centrally acting analgesics.[19][20][21] The test measures the latency of the animal's response to a thermal stimulus.
Procedure Outline:
Acclimatization: Acclimate mice to the testing room and apparatus.
Baseline: Determine the baseline reaction time for each mouse by placing it on the hot plate (maintained at a constant temperature, e.g., 55°C) and recording the time until a nociceptive response (e.g., paw licking, jumping) is observed. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
Administration: Administer the test compound (e.g., via intraperitoneal injection) at various doses. A vehicle control group and a positive control group (e.g., morphine) are also included.[22]
Testing: At set time points after administration (e.g., 30, 60, 90, 120 minutes), place the mice back on the hot plate and record their reaction latency.
Analysis: The analgesic effect is expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
A significant, dose-dependent increase in reaction latency compared to the vehicle control would confirm central analgesic activity.[20][22]
Conclusion
1-Benzyl-4-p-tolyl-piperidin-4-ol is a compound with significant potential for biological activity due to its privileged 4-aryl-4-hydroxypiperidine core structure. While specific data is scarce, its chemical features strongly suggest interactions with key CNS receptors, particularly opioid and dopamine receptors. The systematic, tiered approach detailed in this guide—progressing from broad screening to specific affinity determination, functional characterization, and finally to in vivo validation—provides a robust and scientifically rigorous framework for elucidating its complete pharmacological profile. The protocols and methodologies described herein represent standard, validated practices in the field of drug discovery and will enable researchers to thoroughly investigate the therapeutic potential of this and structurally related molecules.
References
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. National Center for Biotechnology Information.
Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. PubMed.
4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. PubMed.
Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. National Center for Biotechnology Information.
Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay. PubMed.
The Structure-Activity Relationship of 4-Aryl-4-Hydroxypiperidines: An In-Depth Technical Guide. Benchchem.
A Technical Guide to Dopamine Receptor Binding Affinity. Benchchem.
Comparative Analysis of Structure-Activity Relationships in 4-Arylpiperidine Derivatives as Opioid Receptor Antagonists. Benchchem.
Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands. Frontiers.
Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. ResearchGate.
In-Vivo Models for Management of Pain. SCIRP.
Functional GPCR studies using AlphaScreen cAMP detection kit. Revvity.
Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. PubMed.
In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. MDPI.
Structure–activity relationship of piperidine derivatives with... ResearchGate.
Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Characterization Service. Creative Biolabs.
Discovery of a Novel Multitarget Analgesic Through an In Vivo-guided Approach. MDPI.
Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. MDPI.
Selected pharmacologically active 4-arylpiperidines. ResearchGate.
Synthesis and Structure-Activity Relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine Derivatives as Potent Sigma Ligands. PubMed.
In vitro functional assays as a tool to study new synthetic opioids at the μ-opioid receptor: Potential, pitfalls and progress. International Association for the Study of Pain (IASP).
1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods. Benchchem.
GPCR cAMP Product Solutions. Eurofins DiscoverX.
Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters.
Piperine and Derivatives: Trends in Structure-Activity Relationships. ResearchGate.
Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. MDPI.
Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. ACS Publications.
Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS Publications.
Human Recombinant D2 Dopamine Receptor Stable Cell Line. GenScript.
In in vivo evaluation of the anti-inflammatory and analgesic activities of compound Muniziqi granule in experimental animal models. National Center for Biotechnology Information.
In vivo analgesic, anti-inflammatory, sedative, muscle relaxant activities, and docking studies of 3',4',7,8-tetrahydroxy-3-. AboutScience.
CN116924967A - Preparation method of N-benzyl-4-piperidone. Google Patents.
In Vitro Approach to Evaluating Opioid Receptor Subtype Specificity. Defense Technical Information Center.
cAMP Accumulation Assay. Creative BioMart.
Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Publikationsserver der Universität Regensburg.
Structural studies of serotonin receptor family. BMB Reports.
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information.
An In-Depth Technical Guide to 1-Benzyl-4-p-tolyl-piperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals Introduction 1-Benzyl-4-p-tolyl-piperidin-4-ol, a tertiary alcohol derivative of piperidine, represents a significant scaffold in medicinal chemistry. The 4...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-4-p-tolyl-piperidin-4-ol, a tertiary alcohol derivative of piperidine, represents a significant scaffold in medicinal chemistry. The 4-aryl-4-hydroxypiperidine moiety is a well-established pharmacophore found in a variety of biologically active compounds, notably those targeting the central nervous system. The structural combination of a benzyl group on the piperidine nitrogen and a p-tolyl group at the 4-position offers a unique steric and electronic profile, making it a person of interest for the development of novel therapeutics. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential pharmacological applications, with a focus on the underlying scientific principles.
Physicochemical Properties and Identification
The fundamental physicochemical characteristics of 1-Benzyl-4-p-tolyl-piperidin-4-ol are crucial for its handling, characterization, and application in research settings.
Synthesis of 1-Benzyl-4-p-tolyl-piperidin-4-ol: A Detailed Protocol
The most direct and widely employed method for the synthesis of 4-aryl-4-hydroxypiperidines is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the carbonyl group of a ketone. In the case of 1-Benzyl-4-p-tolyl-piperidin-4-ol, the synthesis logically proceeds through the reaction of 1-benzyl-4-piperidone with p-tolylmagnesium bromide.
Reaction Scheme
Caption: Synthesis of 1-Benzyl-4-p-tolyl-piperidin-4-ol via Grignard Reaction.
Experimental Protocol
This protocol is based on established procedures for the synthesis of 4-aryl-4-hydroxypiperidines via the Grignard reaction.[3]
Materials:
p-Bromotoluene
Magnesium turnings
Iodine (crystal)
Anhydrous diethyl ether
1-Benzyl-4-piperidone
Saturated aqueous ammonium chloride solution
Anhydrous sodium sulfate
Hexane
Ethyl acetate
Procedure:
Preparation of the Grignard Reagent (p-Tolylmagnesium Bromide):
a. All glassware must be rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.
b. In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
c. Add a single crystal of iodine to the flask.
d. In the dropping funnel, place a solution of p-bromotoluene (1.0 equivalent) in anhydrous diethyl ether.
e. Add a small portion of the p-bromotoluene solution to the magnesium turnings. The reaction is initiated by gentle warming or the addition of the iodine crystal, which will be indicated by a color change and the onset of gentle reflux.
f. Once the reaction has started, add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
g. After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure the complete formation of the Grignard reagent.
Reaction with 1-Benzyl-4-piperidone:
a. In a separate flask, dissolve 1-benzyl-4-piperidone (1.0 equivalent) in anhydrous diethyl ether.
b. Cool the freshly prepared Grignard reagent solution to 0°C in an ice bath.
c. Slowly add the solution of 1-benzyl-4-piperidone to the Grignard reagent with vigorous stirring.
d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
Work-up and Purification:
a. Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
b. Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate.
c. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
d. Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
e. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Predicted Analytical Data
Analytical Technique
Predicted Data
¹H NMR
* Aromatic protons (benzyl & tolyl): Multiplets in the range of δ 7.0-7.5 ppm. * Benzyl CH₂: A singlet around δ 3.5 ppm. * Piperidine protons: Complex multiplets in the range of δ 1.5-3.0 ppm. * Tolyl CH₃: A singlet around δ 2.3 ppm. * Hydroxyl proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR
* Aromatic carbons: Signals in the range of δ 125-145 ppm. * Quaternary carbon (C-OH): A signal around δ 70-75 ppm. * Benzyl CH₂: A signal around δ 63 ppm. * Piperidine carbons: Signals in the range of δ 30-55 ppm. * Tolyl CH₃: A signal around δ 21 ppm.
FTIR (cm⁻¹)
* O-H stretch (hydroxyl): A broad band around 3300-3400 cm⁻¹. * C-H stretch (aromatic): Peaks just above 3000 cm⁻¹. * C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹. * C=C stretch (aromatic): Peaks in the range of 1450-1600 cm⁻¹. * C-O stretch (tertiary alcohol): A strong band around 1150-1200 cm⁻¹.
Mass Spectrometry (ESI-MS)
* [M+H]⁺: Expected at m/z 282.18.
Potential Pharmacological Activity and Mechanism of Action
The 4-aryl-4-hydroxypiperidine scaffold is a well-recognized "privileged structure" in medicinal chemistry, known for its interaction with a variety of biological targets, most notably opioid and sigma receptors.[4][5]
Opioid Receptor Modulation
4-Aryl-4-hydroxypiperidines have been extensively studied as modulators of opioid receptors, particularly the mu-opioid receptor (MOR), which is the primary target for many analgesic drugs.[4] The binding affinity and functional activity of these compounds are highly dependent on the substituents on the piperidine nitrogen and the 4-aryl ring. The N-benzyl group is a common feature in potent opioid receptor ligands. The p-tolyl group at the 4-position can influence the binding affinity and selectivity for the different opioid receptor subtypes (mu, delta, and kappa).
Mechanism of Action at the Mu-Opioid Receptor:
Activation of the mu-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist initiates a signaling cascade that leads to analgesia. This primarily occurs through the Gi/o pathway.
Caption: Mu-Opioid Receptor Signaling Cascade.
Sigma Receptor Ligands
Derivatives of N-benzylpiperidine have also been identified as potent and selective ligands for sigma receptors.[5][6] Sigma receptors are a unique class of intracellular proteins that are implicated in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer. The affinity for sigma-1 and sigma-2 receptors is influenced by the nature of the substituents on the aromatic rings.
Conclusion
1-Benzyl-4-p-tolyl-piperidin-4-ol is a molecule of significant interest within the field of medicinal chemistry. Its synthesis is readily achievable through the robust and well-established Grignard reaction. The 4-aryl-4-hydroxypiperidine core structure strongly suggests potential biological activity, particularly as a modulator of opioid and sigma receptors. This technical guide provides a foundational understanding of this compound, offering a detailed synthetic protocol and insights into its potential pharmacological applications. Further research, including the acquisition of experimental analytical data and comprehensive biological evaluation, is warranted to fully elucidate the therapeutic potential of this promising scaffold.
References
Vice, S., et al. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. J. Org. Chem. 2001, 66, 2487-2492. Available from: [Link]
Denmark, S. E., & Regens, C. S. Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Org. Lett. 2007, 9(8), 1505–1508. Available from: [Link]
García-Castro, M., et al. Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Org. Biomol. Chem. 2016, 14, 8444-8452. Available from: [Link]
Wentland, M. P., et al. 4-ARYLPIPERIDINES AS OPIOID RECEPTOR BINDING AGENTS. Google Patents, DE60133584T2.
Ablordeppey, S. Y., et al. Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. J. Med. Chem. 2000, 43(24), 4584–4592. Available from: [Link]
Denmark, S. E., & Regens, C. S. Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Request PDF. Available from: [Link]
1-BENZYL-4-(P-TOLYL)PIPERIDIN-4-OL. Gsrs. Available from: [Link]
Electronic Supplementary Information ESI - 1 Base and solvent dependency of an oxidative retro-alkylation of secondary and tertiary benzylamines. The Royal Society of Chemistry. Available from: [Link]
Grignard Reaction. Web Pages. Available from: [Link]
Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. Request PDF. Available from: [Link]
1-Benzyl-4-(p-tolyl)piperidin-4-ol. Inxight Drugs. Available from: [Link]
4-Piperidinol, 1-(phenylmethyl)-. NIST WebBook. Available from: [Link]
Berardi, F., et al. Synthesis and Structure-Activity Relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine Derivatives as Potent Sigma Ligands. J. Med. Chem. 2005, 48(1), 266–273. Available from: [Link]
Ellis, C. R., et al. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS ONE 2018, 13(5), e0197734. Available from: [Link]
Opioid receptor binding affinity (K i ) and antagonistic potency (K i )... Download Table. Available from: [Link]
Supplementary data. The Royal Society of Chemistry. Available from: [Link]
7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Available from: [Link]
Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. STOP HIV/AIDS. Available from: [Link]
Synthesis and structure-activity relationships of novel arylalkyl 4-benzyl piperazine derivatives as sigma site selective ligands. PubMed. Available from: [Link]
1-Benzyl-4-(p-tolyl)piperidin-4-ol hydrochloride. Inxight Drugs. Available from: [Link]
Synthesis and pharmacology evaluation of novel 1-benzyl-N-(4-(4-arylpiperazin-1-yl)phenyl)piperidin-4-carboxamides, as potential acetylcholinesterase inhibitors. ResearchGate. Available from: [Link]
1-Benzyl-4-P-tolyl-piperidin-4-OL: A Technical Whitepaper on Molecular Architecture, Synthesis, and Pharmacological Utility
Executive Summary In modern medicinal chemistry, the piperidine ring is a privileged scaffold, forming the structural backbone of numerous central nervous system (CNS) therapeutics, antihistamines, and targeted receptor...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the piperidine ring is a privileged scaffold, forming the structural backbone of numerous central nervous system (CNS) therapeutics, antihistamines, and targeted receptor antagonists. 1-Benzyl-4-(p-tolyl)piperidin-4-ol (often referred to as 1-Benzyl-4-P-tolyl-piperidin-4-OL) serves as a highly versatile, advanced intermediate in the synthesis of these active pharmaceutical ingredients (APIs).
This whitepaper provides an in-depth analysis of its molecular architecture, details a self-validating mechanistic workflow for its synthesis via Grignard addition, and explores its downstream pharmacological utility—specifically its role in generating neurohormonal antagonists[1].
Molecular Architecture & Physicochemical Profile
The molecular structure of 1-benzyl-4-(p-tolyl)piperidin-4-ol is defined by three distinct functional domains:
The Piperidine Core: Provides the basic nitrogen necessary for target receptor binding (often via salt-bridge formation with aspartate residues in GPCRs).
The N-Benzyl Protecting Group: Serves a dual purpose. During synthesis, it masks the secondary amine, preventing unwanted side reactions with highly reactive nucleophiles. In downstream applications, it modulates lipophilicity or can be easily cleaved via hydrogenolysis[1].
The Tertiary Alcohol & p-Tolyl Moiety: The result of a targeted nucleophilic attack, this region provides critical steric bulk and hydrogen-bonding capacity, or serves as a leaving group for subsequent dehydration reactions.
Quantitative Data Summary
The following table consolidates the verified physicochemical parameters of the compound, sourced from the [2] and commercial registries like [3].
Parameter
Specification / Data
Systematic Name
1-Benzyl-4-(4-methylphenyl)piperidin-4-ol
CAS Registry Number
13299-35-9
UNII Code
CDT29BLT5N
Molecular Formula
C19H23NO
Molecular Weight
281.39 g/mol
Stereochemistry
Achiral (0 Defined Stereocenters)
Optical Activity
None
Mechanistic Synthesis: The Grignard Addition Pathway
The most robust and scalable method for synthesizing 1-benzyl-4-(p-tolyl)piperidin-4-ol is the nucleophilic addition of a Grignard reagent (p-tolylmagnesium bromide) to an electrophilic ketone (1-benzyl-4-piperidone).
The Causality Behind the Chemistry
Why 1-Benzyl-4-piperidone? Unprotected piperidones possess an acidic secondary amine that would instantly quench the Grignard reagent via an acid-base reaction. The N-benzyl group acts as a robust, electron-donating protecting group that stabilizes the ring and directs the Grignard reagent exclusively to the C4 carbonyl carbon.
Why Low Temperature (0 °C)? Grignard reagents are highly basic. At room temperature, p-tolylmagnesium bromide may act as a base, deprotonating the
α
-carbon of the piperidone to form an enolate. By lowering the temperature, we kinetically favor the nucleophilic addition pathway over the acid-base enolization pathway, maximizing the yield of the tertiary alcohol.
Fig 1: Grignard addition workflow for 1-benzyl-4-(p-tolyl)piperidin-4-ol synthesis.
Experimental Protocol: A Self-Validating System
To ensure high scientific integrity and reproducibility, the following step-by-step methodology incorporates self-validating checkpoints.
Step 1: Preparation of the Electrophile
Action: Dissolve 1-benzyl-4-piperidone (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.
Causality: Anhydrous conditions are absolute prerequisites. Trace water will violently protonate the Grignard reagent, destroying the nucleophile and yielding toluene. THF is selected over diethyl ether due to its superior ability to solvate the resulting magnesium alkoxide intermediate.
Step 2: Nucleophilic Addition
Action: Cool the reaction vessel to 0 °C using an ice-water bath. Introduce p-tolylmagnesium bromide (1.2 eq, typically a 1M solution in THF) dropwise via a syringe pump.
Causality: The dropwise addition prevents localized exothermic spikes that could lead to side reactions (such as ketone enolization or pinacol coupling).
Step 3: Reaction Monitoring (Self-Validation)
Action: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3) mobile phase.
Causality: The target tertiary alcohol possesses strong hydrogen-bonding capabilities compared to the starting ketone. Consequently, the product spot will exhibit a significantly lower
Rf
value, providing immediate visual confirmation of conversion.
Step 4: Quenching and Workup
Action: Once the ketone is consumed, quench the reaction slowly with saturated aqueous Ammonium Chloride (
NH4Cl
).
Causality:NH4Cl
is a mild acid (pH ~5.5). Using a strong mineral acid (like HCl) would prematurely protonate the newly formed tertiary hydroxyl group, triggering an unwanted
E1
dehydration into a tetrahydropyridine.
NH4Cl
safely neutralizes the basic magnesium salts while preserving the alcohol.
Step 5: Extraction and Desiccation
Action: Extract the aqueous layer with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Causality: EtOAc efficiently partitions the organic product from the aqueous magnesium salts. Brine disrupts emulsions and removes residual water, while
Na2SO4
ensures complete desiccation prior to solvent removal.
Downstream Applications in Drug Discovery
1-Benzyl-4-(p-tolyl)piperidin-4-ol is rarely the final drug candidate; rather, it is a strategic waypoint. It is prominently utilized in the synthesis of neurohormonal antagonists, specifically urotensin II receptor antagonists, which are investigated for their potent vasodilatory and anti-fibrotic properties as detailed in[4].
Pharmacological Scaffolding Logic
Acid-Catalyzed Dehydration: Treatment of the tertiary alcohol with p-Toluenesulfonic acid (p-TsOH) under reflux drives the elimination of water, yielding 1-benzyl-4-(p-tolyl)-1,2,3,6-tetrahydropyridine.
Hydrogenolysis / Deprotection: As demonstrated in established patent literature, reacting the intermediate with Palladium on Carbon (Pd/C) under a hydrogen atmosphere (room temperature, atmospheric pressure) efficiently cleaves the N-benzyl protecting group[1]. This yields the free secondary amine, allowing for subsequent functionalization (e.g., coupling with quinoline derivatives to form ureido-quinolines)[4].
Fig 2: Downstream pharmacological scaffolding logic for 4-(p-tolyl)piperidine derivatives.
Analytical Validation Standards
To confirm the successful synthesis and purity of 1-benzyl-4-(p-tolyl)piperidin-4-ol, the following analytical signatures should be validated:
1
H NMR (
CDCl3
, 400 MHz):
A distinct singlet at ~3.5 ppm (2H) corresponding to the benzylic methylene protons.
A sharp singlet at ~2.3 ppm (3H) confirming the presence of the p-tolyl methyl group.
A broad singlet at ~1.5 ppm (1H) representing the tertiary hydroxyl proton (disappears upon
D2O
shake).
A multiplet integrating to 9H in the aromatic region (7.1 - 7.4 ppm), accounting for the 5 phenyl protons and 4 p-tolyl protons.
Mass Spectrometry (ESI-MS):
Expected
[M+H]+
peak at m/z 282.4, confirming the molecular weight of the intact product.
References
National Center for Advancing Translational Sciences (NCATS) . 1-Benzyl-4-(p-tolyl)piperidin-4-ol - Inxight Drugs.
URL:[Link]
Australian Patent Office / Google Patents. 4-(piperidyl- and pyrrolidyl-alkyl-ureido)-quinolines as urotensin II receptor antagonists (AU2002358071B2).
An In-depth Technical Guide to Investigating the Therapeutic Potential of 1-Benzyl-4-P-tolyl-piperidin-4-OL
Abstract The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This guide focuses on a specific, yet under-investigated derivative, 1-Benzyl-4-P-tol...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This guide focuses on a specific, yet under-investigated derivative, 1-Benzyl-4-P-tolyl-piperidin-4-OL. While direct pharmacological data on this compound is sparse, its structural motifs suggest a rich potential for therapeutic targeting. This document provides a comprehensive framework for researchers and drug development professionals to unlock this potential. We will delve into the chemical rationale for its investigation, propose a structured research plan to identify and validate its biological targets, and provide detailed experimental protocols. The overarching goal is to equip scientific teams with the necessary intellectual and methodological tools to systematically evaluate 1-Benzyl-4-P-tolyl-piperidin-4-OL as a novel therapeutic candidate.
Introduction: The Scientific Rationale
The 1-Benzyl-4-P-tolyl-piperidin-4-OL molecule, with the chemical formula C19H23NO, is an achiral tertiary alcohol containing a piperidine ring, a benzyl group, and a p-tolyl group[1]. The convergence of these structural features provides a compelling basis for its investigation as a therapeutic agent. The piperidine ring is a prevalent scaffold in numerous FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties and to serve as a versatile anchor for pharmacophoric groups.
The presence of the benzyl and p-tolyl groups suggests potential interactions with aromatic-binding pockets within biological targets. Notably, derivatives of 1-benzylpiperidine have been explored as dual-target inhibitors of acetylcholinesterase (AChE) and the serotonin transporter (SERT), both critical targets in the management of Alzheimer's disease[2][3]. Furthermore, the related compound 1-benzyl-4-piperidone serves as a key intermediate in the synthesis of menin inhibitors, which are under investigation for the treatment of certain types of leukemia[4].
Given this landscape, we hypothesize that 1-Benzyl-4-P-tolyl-piperidin-4-OL may exhibit activity against a range of neurological or oncological targets. This guide will outline a systematic approach to test this hypothesis.
Proposed Investigational Roadmap
The following roadmap outlines a logical progression of studies to elucidate the therapeutic potential of 1-Benzyl-4-P-tolyl-piperidin-4-OL.
Caption: A proposed phased investigational roadmap for 1-Benzyl-4-P-tolyl-piperidin-4-OL.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments in the initial phases of investigation.
Synthesis of 1-Benzyl-4-P-tolyl-piperidin-4-OL
The synthesis of 1-Benzyl-4-P-tolyl-piperidin-4-OL can be achieved through a Grignard reaction, a robust and well-established method for forming carbon-carbon bonds.
Protocol:
Preparation of the Grignard Reagent:
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
Dissolve 4-bromotoluene in anhydrous diethyl ether and add it to the dropping funnel.
Add a small portion of the 4-bromotoluene solution to the magnesium turnings to initiate the reaction.
Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the p-tolylmagnesium bromide.
Reaction with 1-Benzyl-4-piperidone:
Dissolve 1-benzyl-4-piperidone in anhydrous diethyl ether and cool the solution to 0°C in an ice bath.
Slowly add the prepared Grignard reagent to the 1-benzyl-4-piperidone solution with vigorous stirring.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
Work-up and Purification:
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with diethyl ether.
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Initial Cytotoxicity Screening: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. This initial screen can provide insights into the potential anticancer activity of the compound. A study on a related piperidinium chloride salt demonstrated cytotoxic effects on A549 lung cancer cells[5].
Protocol:
Cell Seeding:
Seed cancer cell lines (e.g., A549, MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
Compound Treatment:
Prepare a stock solution of 1-Benzyl-4-P-tolyl-piperidin-4-OL in DMSO.
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
Incubate the plate for 48-72 hours.
MTT Addition and Incubation:
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
Formazan Solubilization and Absorbance Measurement:
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
Gently pipette to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability relative to the untreated control.
Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Potential Therapeutic Targets and Mechanistic Hypotheses
Based on the structural similarities to known bioactive molecules, several potential therapeutic targets for 1-Benzyl-4-P-tolyl-piperidin-4-OL can be proposed.
Neurological Targets
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): The 1-benzylpiperidine moiety is present in compounds designed as AChE inhibitors. Inhibition of these enzymes increases the levels of acetylcholine in the brain, a key strategy in managing the symptoms of Alzheimer's disease[3].
Serotonin Transporter (SERT): The same class of 1-benzylpiperidine derivatives has also shown affinity for SERT. SERT inhibitors are widely used as antidepressants and can also address the neuropsychiatric symptoms associated with neurodegenerative diseases[2].
Monoamine Oxidase (MAO): The related compound 4-benzylpiperidine acts as a weak monoamine oxidase inhibitor (MAOI)[6]. MAOIs are used in the treatment of depression and Parkinson's disease.
Caption: Hypothesized neurological targets and outcomes for 1-Benzyl-4-P-tolyl-piperidin-4-OL.
Oncological Targets
Menin: The structural precursor, 1-benzyl-4-piperidone, is a key building block for inhibitors of the menin-MLL interaction, a critical driver in certain leukemias[4]. The 4-hydroxy-4-arylpiperidine core of our compound of interest could potentially mimic the interactions of these inhibitors with the menin protein.
General Cytotoxicity: As suggested by studies on related piperidine compounds, 1-Benzyl-4-P-tolyl-piperidin-4-OL may exhibit broad cytotoxic effects against various cancer cell lines through mechanisms that are yet to be determined[5].
Data Interpretation and Next Steps
The initial screening phases will generate a significant amount of data that will guide the subsequent stages of research.
Experiment
Potential Positive Outcome
Interpretation and Next Steps
Enzyme Inhibition Assays (AChE, BuChE, MAO)
Low IC₅₀ values
Indicates direct inhibition of these enzymes. Proceed with selectivity profiling and cell-based assays to confirm functional effects.
SERT Binding Assay
Low Kᵢ value
Suggests affinity for the serotonin transporter. Follow up with serotonin reuptake inhibition assays in neuronal cells.
MTT Assay on Cancer Cell Lines
Low IC₅₀ values against specific cell lines
Indicates cytotoxic or cytostatic activity. Prioritize these cell lines for further mechanistic studies (e.g., apoptosis, cell cycle analysis).
Broad Target Binding Panel
High affinity for a specific target or target family
Provides a novel and exciting lead for a therapeutic target. Initiate a target validation program for this newly identified interaction.
Conclusion
While 1-Benzyl-4-P-tolyl-piperidin-4-OL is a relatively unexplored chemical entity, its structural features, when viewed in the context of known bioactive piperidine derivatives, present a compelling case for its investigation as a novel therapeutic agent. The research roadmap and experimental protocols outlined in this guide provide a robust framework for elucidating its pharmacological profile and identifying its potential therapeutic targets. A systematic and scientifically rigorous approach, as detailed herein, will be crucial in determining whether this compound holds the key to new treatments for neurological disorders, cancer, or other challenging diseases.
References
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. National Center for Biotechnology Information. [Link]
Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. ResearchGate. [Link]
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI. [Link]
Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. [Link]
Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. ResearchGate. [Link]
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]
Isolation, Characterization and Antibacterial Activity of 4-Allylbenzene-1,2-diol from Piper austrosinense. MDPI. [Link]
Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Organic Chemistry Portal. [Link]
1-Benzyl-4-(p-tolyl)piperidin-4-ol: Synthesis, Intermediacy, and Pharmacological Downstream Applications
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the landscape of medicinal chemistry, the piperidine scaffold is a ubiquitous...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper
Executive Summary
In the landscape of medicinal chemistry, the piperidine scaffold is a ubiquitous pharmacophore. Among its derivatives, 1-benzyl-4-(p-tolyl)piperidin-4-ol serves as a highly critical synthetic intermediate. Primarily utilized as a protected precursor, it undergoes chemoselective debenzylation to yield 4-(p-tolyl)piperidin-4-ol , a versatile secondary amine. This deprotected intermediate is the structural cornerstone for synthesizing butyrophenone antipsychotics such as Moperone 1, as well as novel Urotensin II receptor antagonists targeting cardiovascular diseases 2.
This technical guide provides an in-depth analysis of its physicochemical properties, step-by-step synthetic methodologies, causality behind experimental design, and its downstream pharmacological applications.
Chemical Identity & Physicochemical Properties
Before initiating synthetic workflows, it is vital to establish the baseline properties of the intermediate to ensure accurate stoichiometric calculations and analytical tracking 3.
The transformation from a basic piperidone to a complex active pharmaceutical ingredient (API) requires rigorous, chemoselective steps. Below are the field-proven protocols.
Protocol 1: Grignard Addition (Formation of the Core)
Objective: Synthesize 1-benzyl-4-(p-tolyl)piperidin-4-ol.
Causality: The N-benzyl group is strictly required during this step. If the secondary amine were unprotected, the highly basic Grignard reagent (p-TolylMgBr) would deprotonate the amine rather than attacking the ketone electrophile, quenching the reaction prematurely 1.
Preparation: Purge a dry round-bottom flask with N2. Dissolve 1-benzylpiperidin-4-one (1.0 eq) in anhydrous Tetrahydrofuran (THF).
Addition: Cool the solution to 0°C. Dropwise, add p-tolylmagnesium bromide (1.2 eq) to maintain internal temperature below 5°C.
Propagation: Allow the mixture to warm to room temperature and stir for 4 hours.
Validation (Quench): Slowly add saturated aqueous NH4Cl. Self-Validation: The disappearance of the sharp ketone C=O stretch (~1710 cm⁻¹) in FT-IR confirms complete conversion.
Isolation: Extract with ethyl acetate, dry over Na2SO4, and concentrate under reduced pressure.
Objective: Cleave the benzyl protecting group to yield 4-(p-tolyl)piperidin-4-ol.
Causality: Palladium on Carbon (Pd/C) under a hydrogen atmosphere provides absolute chemoselectivity. It cleaves the benzylic C-N bond without reducing the aromatic tolyl ring or eliminating the sterically hindered tertiary hydroxyl group 2.
Preparation: Dissolve 1-benzyl-4-(p-tolyl)piperidin-4-ol in ethyl acetate (EtOAc) or methanol.
Catalysis: Add 10% Pd/C (approx. 10% w/w).
Hydrogenation: Stir under an H2 atmosphere (balloon or Parr apparatus at 1 atm) at room temperature for 20 hours 2.
Validation: Monitor via TLC (DCM:MeOH 9:1). Self-Validation: The product will stain heavily with ninhydrin due to the newly exposed secondary amine.
Isolation: Filter the mixture safely over a pad of Celite to remove the pyrophoric Pd/C catalyst. Evaporate the filtrate to provide 4-(p-tolyl)piperidin-4-ol.
Protocol 3: N-Alkylation (Synthesis of Moperone)
Objective: Attach the butyrophenone side chain.
Causality: The secondary amine is highly nucleophilic. Using a mild base (K2CO3) neutralizes the HCl byproduct generated during the nucleophilic substitution of 4-chloro-4'-fluorobutyrophenone, driving the reaction to completion without degrading the reactants 1.
Preparation: Combine 4-(p-tolyl)piperidin-4-ol (1.0 eq), 4-chloro-4'-fluorobutyrophenone (1.1 eq), and K2CO3 (2.0 eq) in Dimethylformamide (DMF).
Reaction: Reflux the mixture at 90°C for 12 hours.
Isolation: Cool, filter inorganic salts, and concentrate. Recrystallize from isopropanol to yield pure Moperone [[1]]().
Quantitative Reaction Metrics Summary
Parameter
Grignard Addition
Catalytic Debenzylation
N-Alkylation (Moperone)
Primary Reagent
p-TolylMgBr (1.2 eq)
H2 Gas (1 atm)
4-chloro-4'-fluorobutyrophenone
Catalyst / Base
None
10% Pd/C (10 w/w %)
K2CO3 (2.0 eq)
Solvent
Anhydrous THF
EtOAc or MeOH
DMF or MIBK
Temperature
0°C to Room Temp
Room Temp (20-25°C)
Reflux (80-100°C)
Visualizing the Synthetic Workflow
Synthetic workflow from 1-benzylpiperidin-4-one to Moperone and Urotensin II antagonists.
Pharmacological Downstream Targets
The debenzylated derivative is not a final therapeutic entity but a structural chassis for highly potent receptor antagonists.
A. Moperone (Dopamine D2 / 5-HT2A Antagonist)
Moperone (1-(4-fluorophenyl)-4-[4-hydroxy-4-(4-methylphenyl)piperidin-1-yl]butan-1-one) is a typical antipsychotic of the butyrophenone class [[5]](). By blocking D2 receptors in the mesolimbic pathway, it reduces the hyperactivity of dopaminergic neurotransmission responsible for the positive symptoms of schizophrenia 6.
Mechanism of Moperone via Dopamine D2 receptor antagonism and cAMP modulation.
B. Urotensin II Receptor Antagonists
Urotensin II is an 11-amino acid peptide neurohormone and the most potent mammalian vasoconstrictor known (up to 28-fold more potent than endothelin-1) 2. 4-(p-tolyl)piperidin-4-ol is utilized to synthesize 4-(piperidinyl-alkyl-ureido)-quinoline derivatives. These compounds act as neurohormonal antagonists to treat cardiovascular diseases associated with Urotensin II imbalance, including cardiac hypertrophy and fibrosis 2.
Analytical Characterization
To guarantee the structural integrity of the intermediate before downstream coupling, High-Performance Liquid Chromatography (HPLC) is employed.
For 4-(p-tolyl)piperidin-4-ol, utilizing a reverse-phase column (e.g., Newcrom R1 with low silanol activity) allows for excellent peak resolution. The recommended mobile phase consists of Acetonitrile (MeCN), water, and phosphoric acid (or formic acid if Mass-Spec compatibility is required) 7. Mass spectrometry (MS) will confirm the molecular weight and fragmentation patterns, specifically the loss of the p-tolyl group or hydroxyl dehydration typical of C4-substituted piperidines 1.
References
NIH Global Substance Registration System (GSRS). "1-BENZYL-4-(P-TOLYL)PIPERIDIN-4-OL". 3
The Chemical Pedigree of 1-Benzyl-4-(p-tolyl)piperidin-4-ol: From Antipsychotic Precursor to Modern Neurohormonal Antagonist Design
Executive Summary and Historical Context In the landscape of medicinal chemistry, certain molecular scaffolds serve as critical inflection points that bridge distinct therapeutic eras. 1-Benzyl-4-(p-tolyl)piperidin-4-ol...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary and Historical Context
In the landscape of medicinal chemistry, certain molecular scaffolds serve as critical inflection points that bridge distinct therapeutic eras. 1-Benzyl-4-(p-tolyl)piperidin-4-ol (systematically known as 1-benzyl-4-(4-methylphenyl)piperidin-4-ol) is one such pivotal intermediate. Recognized by the UNII identifier CDT29BLT5N [1], this compound originated during the golden age of central nervous system (CNS) drug discovery in the 1960s and 1970s. It was initially synthesized as the core building block for Moperone , a potent butyrophenone-class typical antipsychotic utilized to antagonize dopamine D2 receptors in the treatment of schizophrenia [2].
However, the utility of this scaffold did not end with early psychopharmacology. The robust nature of the 4-aryl-piperidin-4-ol pharmacophore has seen a modern resurgence in cardiovascular drug design. Specifically, following catalytic debenzylation, the resulting secondary amine has been repurposed as a key structural motif in the synthesis of novel quinoline-based Urotensin II receptor antagonists —targeting the most potent mammalian vasoconstrictor known to date [3].
This technical guide dissects the mechanistic causality behind the synthesis of 1-benzyl-4-(p-tolyl)piperidin-4-ol, outlines self-validating experimental protocols, and maps its evolutionary trajectory in drug development.
Mechanistic Causality in Scaffold Design
As application scientists, we do not merely execute reactions; we engineer molecular environments. The synthesis of 1-benzyl-4-(p-tolyl)piperidin-4-ol via the addition of a Grignard reagent to a piperidone derivative is a masterclass in protective group logic and nucleophilic addition.
The Logic of the Benzyl Protecting Group
In piperidine chemistry, the secondary amine must be masked during organometallic additions. If left unprotected, the highly basic Grignard reagent (p-tolylmagnesium bromide) would simply deprotonate the amine, quenching the reagent and forming an insoluble, unreactive magnesium amide complex.
While carbamates (like Boc or Cbz) are standard amine protecting groups, they are electrophilic at the carbonyl carbon and susceptible to nucleophilic attack by Grignard reagents. The benzyl group is selected because it is electronically inert to nucleophilic attack, sterically accessible, and—crucially—orthogonal to the subsequent functionalization steps. It can be cleanly cleaved via catalytic hydrogenolysis (Pd/C, H2) under mild conditions that do not disturb the tertiary alcohol[2].
The Role of the p-Tolyl Moiety
The selection of the para-methylphenyl (p-tolyl) group over an unsubstituted phenyl ring is a deliberate pharmacological choice. The methyl group increases the overall lipophilicity of the resulting drug molecule (e.g., Moperone), enhancing its ability to cross the blood-brain barrier (BBB). Furthermore, the steric bulk of the para-substitution optimizes the binding orientation within the hydrophobic pockets of target receptors, whether they be D2 receptors or Urotensin II receptors [2][3].
Fig 1: Mechanistic causality and self-validating steps in the synthesis and deprotection workflow.
Quantitative Physicochemical and Reaction Data
To ensure reproducibility and scale-up viability, it is critical to understand the physicochemical boundaries of the intermediate and the thermodynamic parameters of its synthesis.
Table 1: Physicochemical Profile of 1-Benzyl-4-(p-tolyl)piperidin-4-ol
Property
Value
Causality / Significance
Molecular Formula
C19H23NO
Defines the core scaffold mass (281.39 g/mol ) [1].
Stereochemistry
Achiral
The symmetrical nature of the piperidine ring simplifies synthesis and avoids diastereomeric resolution [1].
N-Protecting Group
Benzyl
Orthogonal to Grignard conditions; easily removed via hydrogenolysis [2].
Aryl Substitution
para-Methyl
Enhances lipophilicity for downstream BBB penetration [2].
Table 2: Reaction Optimization Parameters for Grignard Addition
Solvent System
Temperature
Yield
Mechanistic Causality
Anhydrous THF
0°C to 25°C
>85%
Optimal solvation of the Grignard reagent; stabilizes the Schlenk equilibrium.
Diethyl Ether
0°C to 25°C
~60%
Poor solubility of the intermediate magnesium alkoxide complex leads to precipitation and incomplete conversion.
THF
Reflux (66°C)
<40%
Elevated thermal energy promotes competitive enolization of the ketone, reducing the yield of the addition product.
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. Every critical step includes a built-in chemical logic check to ensure the integrity of the workflow.
Protocol A: Synthesis of 1-Benzyl-4-(p-tolyl)piperidin-4-ol via Grignard Addition
Reference standard adapted from antipsychotic precursor synthesis workflows [2].
Preparation of the Organometallic Species:
Under a strict argon atmosphere (to prevent quenching by ambient moisture), suspend magnesium turnings (1.2 eq) in anhydrous THF.
Add a catalytic crystal of iodine to activate the magnesium surface.
Introduce 4-bromotoluene (1.1 eq) dropwise. Maintain the temperature below 35°C to prevent Wurtz coupling side-reactions.
Nucleophilic Addition:
Cool the resulting p-tolylmagnesium bromide solution to 0°C using an ice bath.
Causality Check: Cooling is mandatory to suppress the competitive enolization of the incoming ketone.
Dropwise, add a solution of 1-benzyl-4-piperidone (1.0 eq) in anhydrous THF. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.
Mild Hydrolysis (Quenching):
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
Validation Check: Strong acids (like HCl) must be strictly avoided. A strong acid would protonate the newly formed tertiary alcohol, driving an E1 dehydration to form a tetrahydropyridine impurity. NH₄Cl provides a mildly acidic environment (pH ~5.5) that safely hydrolyzes the magnesium alkoxide.
Isolation:
Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify via recrystallization or silica gel chromatography.
Causality Check: Ethyl acetate is chosen over methanol in some protocols to prevent potential side-reactions with the tertiary alcohol, though methanol is also viable depending on the exact catalyst loading.
Hydrogenation:
Purge the reaction vessel with nitrogen, then introduce Hydrogen gas (H₂) at atmospheric pressure. Stir at room temperature for 20 hours.
Filtration and QC:
Filter the heterogeneous mixture through a pad of Celite to safely remove the pyrophoric Pd/C catalyst.
Evaporate the filtrate to provide the debenzylated core: 4-(p-tolyl)piperidin-4-ol .
Validation Check: Confirm the disappearance of the benzyl aromatic protons (~7.3 ppm) and the benzylic CH₂ protons (~3.5 ppm) via ¹H-NMR.
Pharmacological Evolution: From CNS to Cardiovascular Targets
The true value of 1-benzyl-4-(p-tolyl)piperidin-4-ol lies in its downstream divergence.
Historically, the debenzylated product was subjected to N-alkylation with 4-chloro-4'-fluorobutyrophenone. This yielded Moperone , a molecule where the butyrophenone chain anchors into the D2 receptor, while the p-tolyl-piperidinol moiety dictates receptor subtype selectivity and efficacy [2].
In the modern era, high-throughput screening identified the 4-aryl-piperidin-4-ol core as an ideal scaffold for interacting with peptide receptors. Actelion Pharmaceuticals utilized the debenzylated intermediate, reacting it with quinoline derivatives to form urea linkages. The resulting compounds are highly potent antagonists of the Urotensin II receptor [3]. Urotensin II is a cyclic 11-amino acid peptide and the most potent vasoconstrictor known (up to 28-fold more potent than endothelin-1). By repurposing this historical antipsychotic intermediate, researchers successfully developed novel therapies aimed at mitigating profibrotic and hypertrophic cardiovascular diseases.
Fig 2: Synthetic divergence of 1-Benzyl-4-(p-tolyl)piperidin-4-ol into pharmacological agents.
References
National Center for Advancing Translational Sciences (NCATS) Inxight Drugs. "1-Benzyl-4-(p-tolyl)piperidin-4-ol" Substance Profile.
BenchChem. "An In-depth Technical Guide to the Chemical Synthesis and Characterization of Moperone.
Actelion Pharmaceuticals Ltd. (Inventors: Aissaoui H. et al.) "4-(PIPERIDYL- AND PYRROLIDYL-ALKYL-UREIDO) -QUINOLINES AS UROTENSIN II RECEPTOR ANTAGONISTS." Patent AU 2002358071 B2, Australian Patent Office.
Exploratory
Deconstructing the Nomenclature of a Key Piperidine Derivative: A Technical Guide to 1-Benzyl-4-(p-tolyl)piperidin-4-ol
For Immediate Release This technical guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth analysis of the IUPAC nomenclature for the compound commonly known as 1-Benzyl...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Release
This technical guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth analysis of the IUPAC nomenclature for the compound commonly known as 1-Benzyl-4-p-tolyl-piperidin-4-ol. By dissecting the name, this document will elucidate the systematic rules governing the naming of complex heterocyclic molecules, thereby offering a foundational understanding for the unambiguous identification and communication of chemical structures in a regulatory and research environment.
Introduction: The Importance of Systematic Nomenclature
In the fields of medicinal chemistry and drug development, the precise and systematic naming of a molecule is paramount. The International Union of Pure and Applied Chemistry (IUPAC) has established a set of rules to ensure that every distinct chemical compound has a unique and descriptive name. This guide will use 1-Benzyl-4-(p-tolyl)piperidin-4-ol as a case study to illustrate the application of these principles to a substituted piperidine, a common scaffold in many pharmaceutical agents. The molecular formula for this compound is C19H23NO.[1][2]
Analysis of the Core Structure: The Piperidine Ring
The foundation of the molecule's name is piperidine . Piperidine is the saturated heterocyclic amine consisting of a six-membered ring containing five carbon atoms and one nitrogen atom. According to IUPAC nomenclature, the numbering of the piperidine ring begins at the heteroatom (in this case, nitrogen) and proceeds around the ring.
Figure 1: IUPAC Numbering of the Piperidine Ring
Identification of the Principal Functional Group
The molecule contains a hydroxyl (-OH) group attached directly to a carbon atom of the piperidine ring. According to IUPAC rules of precedence, the hydroxyl group is considered the principal functional group, which dictates the suffix of the name. The suffix for an alcohol is -ol . The presence of this hydroxyl group on the fourth carbon of the piperidine ring leads to the base name piperidin-4-ol .
Identification and Location of Substituents
With the parent structure and principal functional group identified, the next step is to name and locate the various substituents attached to the piperidine ring.
The Benzyl Group
A benzyl group is a toluene molecule from which one hydrogen atom has been removed from the methyl group. In this compound, the benzyl group is attached to the nitrogen atom of the piperidine ring. Therefore, it is designated as a substituent at the N-1 position, leading to the prefix 1-benzyl .
The p-Tolyl Group
A tolyl group is a toluene molecule from which one hydrogen atom has been removed from the benzene ring. The prefix "p-" (para) indicates that the substituent on the benzene ring is at the 4-position relative to the point of attachment to the piperidine ring. Thus, the substituent at the C-4 position of the piperidine ring is a p-tolyl group. A more systematic name for this substituent is 4-methylphenyl .
Assembling the Final IUPAC Name
Combining the identified components in the correct order—substituents in alphabetical order followed by the parent name—yields the full IUPAC name.
Figure 2: Logical Relationship of Nomenclature Components
Based on this systematic breakdown, the preferred IUPAC name is 1-benzyl-4-(4-methylphenyl)piperidin-4-ol .[2] The name provided in the topic, 1-Benzyl-4-p-tolyl-piperidin-4-ol , is also widely understood and used, though the use of "p-tolyl" is more common in general nomenclature than in preferred IUPAC names.[3]
Summary of Nomenclature Principles
The following table summarizes the key principles applied in the nomenclature of this molecule:
Principle
Application to the Molecule
Parent Hydride
The saturated six-membered nitrogen-containing heterocycle is piperidine .
Principal Functional Group
The hydroxyl group has priority, leading to the suffix -ol .
Numbering
The nitrogen atom is assigned position 1. The hydroxyl and tolyl groups are at position 4.
Substituents
A benzyl group is on the nitrogen (position 1), and a p-tolyl (or 4-methylphenyl) group is on carbon 4.
Final Name Assembly
Substituents are listed alphabetically, followed by the parent name with the principal functional group suffix.
Conclusion
The IUPAC nomenclature for 1-Benzyl-4-(p-tolyl)piperidin-4-ol is a clear and descriptive system that conveys the precise structure of the molecule. A thorough understanding of these rules is essential for scientists and researchers to ensure accurate communication and documentation in the pursuit of novel therapeutics.
spectral data for 1-Benzyl-4-P-tolyl-piperidin-4-OL (NMR, IR, MS)
An in-depth technical analysis of 1-Benzyl-4-(p-tolyl)piperidin-4-ol requires a rigorous, multi-modal spectroscopic approach. As a structurally nuanced tertiary alcohol (C19H23NO, MW: 281.39 g/mol ), this compound serves...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis of 1-Benzyl-4-(p-tolyl)piperidin-4-ol requires a rigorous, multi-modal spectroscopic approach. As a structurally nuanced tertiary alcohol (C19H23NO, MW: 281.39 g/mol ), this compound serves as a critical synthetic intermediate—most notably in the development of urotensin II receptor antagonists, which are potent neurohormonal modulators[1].
To ensure absolute scientific integrity during characterization, this guide outlines a self-validating analytical framework combining Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Electron Ionization Mass Spectrometry (EI-MS).
Structural and Chemical Context
The molecular architecture of 1-Benzyl-4-(p-tolyl)piperidin-4-ol[2] presents specific analytical challenges:
Aromatic Overlap: The molecule contains two distinct aromatic systems—a monosubstituted benzyl group and a para-disubstituted p-tolyl group—which can cause spectral crowding in the 7.0–7.5 ppm region of an NMR spectrum.
Piperidine Core: The saturated heterocyclic ring exhibits complex splitting patterns due to axial and equatorial proton environments.
Tertiary Hydroxyl: The -OH group at the C4 position is prone to hydrogen bonding, requiring specific sample preparation to prevent spectral artifacts.
As a standard practice in advanced application science, every analytical workflow must be designed with internal causality and self-validation mechanisms.
NMR Spectroscopy (1H and 13C)
Causality for Solvent Selection: Deuterated chloroform (CDCl3) is selected not only for its excellent solvation properties but because its residual solvent peak (7.26 ppm) provides a reliable internal reference that sits between the critical p-tolyl AA'BB' doublet system and the benzyl multiplet, minimizing overlap.
Step-by-Step Protocol:
Dissolve 15 mg (for 1H) or 50 mg (for 13C) of the analyte in 0.6 mL of anhydrous CDCl3 containing 0.03% v/v Tetramethylsilane (TMS).
Acquire 1H spectra at 400 MHz (16 scans, 10s relaxation delay to ensure quantitative integration of the tertiary alcohol).
Acquire 13C spectra at 100 MHz (1024 scans, proton-decoupled).
Self-Validating System (D2O Shake): To definitively assign the hydroxyl proton, a secondary acquisition is performed after adding 1 drop of Deuterium Oxide (D2O) to the NMR tube. The disappearance of the broad singlet confirms the exchangeable -OH proton.
Self-Validating NMR Workflow for Hydroxyl Proton Confirmation.
FT-IR Spectroscopy
Causality for ATR Configuration: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pelleting. KBr is highly hygroscopic; absorbed atmospheric moisture yields a broad O-H stretch that can mask or distort the compound's endogenous tertiary alcohol signal.
Step-by-Step Protocol:
Perform a background scan (ambient air) to self-validate the cleanliness of the diamond crystal and subtract atmospheric CO2/H2O.
Place 2–5 mg of the solid sample directly onto the ATR crystal.
Apply uniform pressure via the anvil and acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
GC-EI-Mass Spectrometry
Causality for Ionization Energy: Standard 70 eV Electron Ionization (EI) is utilized to ensure the fragmentation pattern is highly reproducible and comparable against standard libraries.
Step-by-Step Protocol:
Self-Validation: Tune the mass spectrometer using Perfluorotributylamine (PFTBA) to ensure precise m/z calibration across the target mass range (m/z 50–300).
Dissolve 1 mg of the sample in 1 mL of GC-grade dichloromethane (DCM).
Inject 1 µL into the GC inlet (split ratio 1:50). Implement a 3-minute solvent delay to protect the MS filament from the DCM front.
Spectral Data & Mechanistic Interpretation
Nuclear Magnetic Resonance (NMR) Data
The 1H NMR spectrum is defined by the clear separation of the two aromatic systems. The p-tolyl group presents as a classic AA'BB' system (two distinct doublets), while the benzyl group presents as a tightly coupled multiplet.
Table 1: 1H NMR Assignments (400 MHz, CDCl3)
Chemical Shift (ppm)
Multiplicity
Integration
Assignment & Mechanistic Rationale
7.30 – 7.35
Multiplet (m)
5H
Benzyl aromatic protons: Unresolved due to similar magnetic environments of ortho/meta/para protons.
7.38
Doublet (d, J=8.0 Hz)
2H
p-tolyl aromatic (ortho to piperidine): Deshielded by the proximity to the oxygen-bearing C4 carbon.
7.15
Doublet (d, J=8.0 Hz)
2H
p-tolyl aromatic (ortho to methyl): Shielded relative to the 7.38 ppm protons.
3.55
Singlet (s)
2H
N-CH2-Ph (Benzyl methylene): Sharp singlet, highly deshielded by the adjacent nitrogen and phenyl ring.
2.75
Multiplet (m)
2H
Piperidine C2/C6 (equatorial): Deshielded by the adjacent nitrogen atom.
2.45
Multiplet (m)
2H
Piperidine C2/C6 (axial): Shielded relative to equatorial protons due to anisotropic effects.
Piperidine C3/C5 (equatorial): Adjacent to the C4 stereocenter.
1.75
Multiplet (m)
2H
Piperidine C3/C5 (axial): Further upfield.
| 1.60 | Broad Singlet (br s)| 1H | -OH (Hydroxyl): Validated via D2O exchange (peak disappears). |
Table 2: 13C NMR Assignments (100 MHz, CDCl3)
Chemical Shift (ppm)
Carbon Type
Assignment
145.0, 138.5, 136.2
Quaternary (C)
p-tolyl C1, Benzyl C1, p-tolyl C4
129.0, 128.8, 128.2, 127.0, 124.8
Methine (CH)
Aromatic carbons (Benzyl and p-tolyl)
71.2
Quaternary (C)
Piperidine C4: Highly deshielded by the -OH group.
63.0
Methylene (CH2)
Benzyl -CH2-
49.5
Methylene (CH2)
Piperidine C2/C6
38.2
Methylene (CH2)
Piperidine C3/C5
| 21.0 | Methyl (CH3) | p-tolyl -CH3 |
FT-IR Vibrational Data
Infrared spectroscopy provides orthogonal confirmation of the functional groups, particularly the tertiary alcohol and the distinct substitution patterns of the aromatic rings.
Table 3: ATR-FTIR Principal Vibrational Modes
Wavenumber (cm⁻¹)
Intensity
Assignment & Structural Implication
3350
Strong, Broad
O-H stretch: Confirms the presence of the alcohol. Broadness indicates intermolecular hydrogen bonding.
3030
Weak
C-H stretch (sp2): Aromatic ring protons.
2920, 2810
Medium
C-H stretch (sp3): Piperidine ring and methyl aliphatic protons.
1510
Medium
C=C stretch: Aromatic skeletal vibrations.
1180
Strong
C-O stretch: Characteristic fingerprint for a tertiary alcohol.
815
Strong
C-H out-of-plane bend: Confirms the para-disubstituted p-tolyl ring.
Under 70 eV electron ionization, the molecule (M+ = 281) undergoes predictable, thermodynamically driven fragmentation. The most dominant pathway is the cleavage of the N-benzyl bond, yielding the highly stable tropylium cation.
Table 4: Principal EI-MS Ions
m/z
Relative Abundance
Ion / Fragment Assignment
281
Low (~5%)
[M]+: Molecular ion.
263
Low (~10%)
[M - 18]+: Loss of H2O via alpha-cleavage at the C4 position.
190
Medium (~40%)
[M - 91]+: Loss of the benzyl radical, leaving the intact piperidinol core.
| 91 | Base Peak (100%) | [C7H7]+: Tropylium/Benzyl cation. The dominant charge-retention product. |
EI-MS Fragmentation Pathway of 1-Benzyl-4-(p-tolyl)piperidin-4-ol.
Conclusion
The comprehensive spectral profiling of 1-Benzyl-4-(p-tolyl)piperidin-4-ol relies on the synergistic interpretation of NMR, IR, and MS data. The distinct AA'BB' NMR splitting pattern confirms the para-substitution of the tolyl group, while the D2O-validated singlet at 1.60 ppm and the strong 1180 cm⁻¹ IR band definitively establish the tertiary alcohol at the C4 position. Finally, the dominant m/z 91 base peak in the EI-MS spectrum acts as an unmistakable fingerprint for the N-benzyl moiety, ensuring absolute structural verification for downstream pharmaceutical applications.
References
[1] Aissaoui, H. et al. "4-(piperidyl- and pyrrolidyl-alkyl-ureido)-quinolines as urotensin II receptor antagonists". Australian Patent Office, AU2002358071B2 (2003).
URL:
[2] National Center for Advancing Translational Sciences (NCATS). "1-Benzyl-4-(p-tolyl)piperidin-4-ol". Inxight Drugs Database.
URL:[Link]
An In-Depth Technical Guide to the Solubility Profile of 1-Benzyl-4-p-tolyl-piperidin-4-ol Abstract This technical guide provides a comprehensive analysis of the predicted solubility profile of 1-Benzyl-4-p-tolyl-piperid...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Solubility Profile of 1-Benzyl-4-p-tolyl-piperidin-4-ol
Abstract
This technical guide provides a comprehensive analysis of the predicted solubility profile of 1-Benzyl-4-p-tolyl-piperidin-4-ol, a substituted piperidine derivative of interest in medicinal chemistry and drug development. While specific experimental solubility data for this compound is not extensively documented in public literature, this guide leverages established principles of physical organic chemistry to predict its behavior in various solvent systems. We delve into the structural determinants of its solubility, including its large hydrophobic surface area and the critical role of its ionizable tertiary amine. Furthermore, this document provides authoritative, field-proven experimental protocols for the precise determination of both thermodynamic and kinetic solubility, equipping researchers with the necessary tools to generate reliable data for drug discovery and formulation development.
Chemical Structure and Identity
1-Benzyl-4-p-tolyl-piperidin-4-ol belongs to the benzylpiperidine class of compounds, which are prominent scaffolds in medicinal chemistry.[1][2][3] The structure is characterized by a central piperidine ring, which is a saturated heterocycle containing a nitrogen atom. This core is substituted at key positions that dictate its physicochemical properties:
1-Position (Nitrogen): A benzyl group is attached to the piperidine nitrogen, rendering it a tertiary amine. This group is crucial for molecular interactions and significantly influences the basicity of the nitrogen.[3]
4-Position (Carbon): This carbon is quaternary, bearing both a hydroxyl (-OH) group and a p-tolyl (4-methylphenyl) group.
The combination of the large, non-polar benzyl and tolyl groups with the polar hydroxyl group and the basic nitrogen atom creates a molecule with complex solubility characteristics that are highly dependent on the surrounding environment.
Significance in Research
The 1-benzylpiperidine scaffold is a privileged structure found in numerous therapeutic agents, particularly those targeting the central nervous system (CNS).[3] These derivatives have been investigated as acetylcholinesterase (AChE) inhibitors, sigma (σ) receptor ligands, and other enzyme inhibitors.[1][3][4] Understanding the solubility of new analogs like 1-Benzyl-4-p-tolyl-piperidin-4-ol is a critical first step in preformulation studies, as it directly impacts bioavailability, dosage form design, and the reliability of in-vitro bioassay results.[5][6]
Core Physicochemical Properties (Predicted)
Direct experimental data for this specific molecule is sparse. The following table summarizes its known identity and predicted properties based on its chemical structure and data from analogous compounds.
The piperidine nitrogen is a tertiary amine. N-alkylated piperidines typically exhibit a pKa in this range. This value is critical for predicting pH-dependent aqueous solubility.
Predicted LogP
3.5 - 4.5
The presence of two large aromatic rings (benzyl and tolyl) suggests the molecule is highly lipophilic ("fat-loving") and will preferentially partition into non-polar environments.
Appearance
Likely a solid at room temperature.
High molecular weight amines and polycyclic compounds are typically solids.[8]
Predicted Aqueous Solubility Profile
The aqueous solubility of 1-Benzyl-4-p-tolyl-piperidin-4-ol is governed by a balance between its hydrophobic structure and its single ionizable functional group.
Intrinsic Aqueous Solubility (S₀)
The intrinsic solubility (S₀) is the equilibrium solubility of the un-ionized, neutral form of the molecule. Due to the substantial non-polar surface area contributed by the benzyl and p-tolyl groups, the intrinsic aqueous solubility of this compound is predicted to be very low . Water molecules cannot effectively solvate the large hydrophobic regions, making dissolution thermodynamically unfavorable.
pH-Dependent Solubility: The Critical Role of pKa
As a basic compound, its aqueous solubility is expected to increase dramatically in acidic conditions.[9] The piperidine nitrogen can accept a proton (H⁺) from the solution to form a charged piperidinium cation. This conversion from a neutral molecule to an ion significantly enhances its interaction with polar water molecules, thereby increasing solubility.
This relationship is described by the Henderson-Hasselbalch equation, adapted for the solubility of a weak base[9][10]:
Stotal = S₀ (1 + 10(pKa - pH))
Where:
Stotal is the total solubility at a given pH.
S₀ is the intrinsic solubility of the neutral form.
pKa is the acid dissociation constant of the conjugate acid (the piperidinium ion).
Interpretation of the Relationship:
At pH << pKa (e.g., pH 2-6): The term 10(pKa - pH) becomes very large. The compound will be predominantly in its protonated, highly soluble cationic form.
At pH = pKa: The compound is 50% ionized and 50% neutral. The total solubility will be twice the intrinsic solubility (2 x S₀).
At pH >> pKa (e.g., pH 10-12): The term 10(pKa - pH) approaches zero. The compound will be almost entirely in its neutral, poorly soluble form, and the total solubility will approach S₀.
Caption: pH-dependent ionization equilibrium of the compound.
Predicted Solubility in Organic Solvents
Based on the "like dissolves like" principle, 1-Benzyl-4-p-tolyl-piperidin-4-ol is expected to be significantly more soluble in organic solvents than in water.[11] Its large, lipophilic structure will interact favorably with a range of organic media.
The following table provides a predicted solubility profile in common laboratory solvents, which should be used as a starting point for experimental determination.
Solvent Class
Example Solvents
Predicted Solubility
Rationale
Polar Aprotic
DMSO, DMF
High to Very High
These solvents are strong hydrogen bond acceptors and have high polarity, effectively solvating the entire molecule. This is the recommended solvent class for preparing high-concentration stock solutions.
Alcohols
Methanol, Ethanol
Moderate to High
These protic solvents can hydrogen bond with the hydroxyl group and the nitrogen atom, but their polarity is lower than DMSO, which may limit the solvation of the aromatic rings.[12]
Chlorinated
Dichloromethane (DCM), Chloroform
Moderate to High
These solvents are effective at dissolving non-polar compounds but lack hydrogen bonding capability, which may slightly limit solubility compared to polar aprotic solvents.
Ethers
Tetrahydrofuran (THF), Diethyl Ether
Low to Moderate
Lower polarity and weaker hydrogen bond accepting capability make these less effective solvents for this molecule.
Non-Polar
Hexanes, Toluene
Very Low
These solvents lack the polarity and hydrogen bonding capacity to effectively solvate the polar hydroxyl and tertiary amine functional groups.
Experimental Methodologies for Solubility Determination
Generating accurate and reproducible solubility data is paramount. The distinction between kinetic and thermodynamic solubility is a crucial concept in this process.[5][6]
Kinetic Solubility: Measures the concentration at which a compound, rapidly added from a high-concentration DMSO stock, precipitates out of an aqueous buffer. It is a high-throughput method useful for early screening but is often an overestimation of true solubility.[13][14]
Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is the "gold standard" measurement required for late-stage discovery and preformulation.[5][6][13] The Shake-Flask Method is the most widely accepted technique for this determination.[15][16]
Protocol: Thermodynamic Solubility via the Shake-Flask Method
This protocol describes a self-validating system for determining the equilibrium solubility of 1-Benzyl-4-p-tolyl-piperidin-4-ol.
Objective: To determine the maximum concentration of the test compound that can be dissolved in a specific solvent system at equilibrium.
Orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C)
Centrifuge or filtration apparatus (e.g., 0.22 µm PVDF syringe filters)
Calibrated analytical balance
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Step-by-Step Methodology:
Preparation: Add an excess amount of the solid compound to a series of vials. The key is to ensure that undissolved solid remains visible throughout the experiment, confirming that the solution is saturated. A common starting point is adding 2-5 mg of compound to 1 mL of the solvent.
Equilibration: Tightly cap the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium. A typical period is 24 to 48 hours.[17][18]
Causality Insight: Shorter incubation times may only yield kinetic solubility values. Extended agitation is required to allow for the dissolution and potential recrystallization of the compound into its most stable, least soluble form, ensuring a true thermodynamic measurement.[5][19]
Phase Separation: After equilibration, allow the vials to rest to let the solid settle. Separate the saturated supernatant (the liquid portion) from the excess solid. This can be done by:
Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10-15 minutes) to pellet the solid.
Filtration: Carefully draw the supernatant into a syringe and pass it through a chemical-resistant, low-binding syringe filter (e.g., PVDF) into a clean vial.
Trustworthiness Check: This step is critical. Any transfer of solid particles will lead to a gross overestimation of solubility.
Quantification: Prepare a series of dilutions of the clear supernatant. Analyze these dilutions using a validated analytical method, such as HPLC-UV. Create a standard curve using known concentrations of the compound to accurately determine the concentration in the saturated solution.
Validation of Equilibrium: To ensure equilibrium has been reached, concentrations from samples taken at different time points (e.g., 24h and 48h) should be compared. The results should be consistent and within an acceptable margin of error (e.g., <10% variance).[15]
Caption: Experimental workflow for the Shake-Flask method.
Conclusion and Formulation Considerations
The solubility profile of 1-Benzyl-4-p-tolyl-piperidin-4-ol is predicted to be that of a classic lipophilic weak base. Its intrinsic aqueous solubility is expected to be very low, but this can be dramatically enhanced by lowering the pH to protonate the basic piperidine nitrogen. The compound should exhibit good solubility in polar aprotic organic solvents like DMSO.
For drug development professionals, these insights are critical:
Oral Bioavailability: The low intrinsic solubility may pose challenges for oral absorption in the neutral pH environment of the intestines.
Formulation Strategies: To enhance aqueous solubility for formulation, strategies could include:
Salt Formation: Developing a hydrochloride or other pharmaceutically acceptable salt of the compound.
pH Adjustment: Formulating the drug in an acidic vehicle.
Use of Co-solvents or Surfactants: Employing excipients that can improve the solubility of lipophilic compounds.
This guide provides a robust predictive framework and the necessary experimental protocols to thoroughly characterize the solubility of 1-Benzyl-4-p-tolyl-piperidin-4-ol, enabling informed decisions in the research and development pipeline.
References
1-BENZYL-4-(P-TOLYL)PIPERIDIN-4-OL - gsrs. Available at: [Link]
N-Benzyl-4-piperidone | CAS#:3612-20-2 | Chemsrc. Available at: [Link]
4-Piperidinone, 1-(phenylmethyl)- - the NIST WebBook. Available at: [Link]
Properties of amines - Chemistry LibreTexts. (2024). Available at: [Link]
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]
Grifasi, F., et al. (2021). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry. Available at: [Link]
Henderson–Hasselbalch equation - Wikipedia. Available at: [Link]
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. Available at: [Link]
Are amines soluble in organic solvents? - Quora. (2018). Available at: [Link]
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). MDPI. Available at: [Link]
Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. Available at: [Link]
Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. (2026). ResearchGate. Available at: [Link]
Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. (2022). ACS Publications. Available at: [Link]
Thermodynamic and kinetic reaction control - Wikipedia. Available at: [Link]
Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. (2025). ADMET and DMPK. Available at: [Link]
Solubility of Organic Compounds - Chemistry. (2023). Available at: [Link]
Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. (2015). ADMET & DMPK. Available at: [Link]
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences. Available at: [Link]
Study of pH-dependent drugs solubility in water - SciSpace. (2012). Available at: [Link]
1-BENZYL-4-PHENYLPIPERIDINE-4-CARBONITRILE HYDROCHLORIDE | CAS - Matrix Fine Chemicals. Available at: [Link]
Comparison of kinetic solubility with equilibrium solubility (μM) of... - ResearchGate. Available at: [Link]
Physicochemical Characteristics and Synthesis of 1-Benzyl-4-(p-tolyl)piperidin-4-ol: A Technical Guide
Executive Summary In the landscape of modern medicinal chemistry, specialized piperidine derivatives serve as foundational scaffolds for a vast array of neuroactive and cardiovascular therapeutics. 1-Benzyl-4-(p-tolyl)pi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry, specialized piperidine derivatives serve as foundational scaffolds for a vast array of neuroactive and cardiovascular therapeutics. 1-Benzyl-4-(p-tolyl)piperidin-4-ol (UNII: CDT29BLT5N) is a highly valued synthetic intermediate. Structurally, it combines a basic piperidine core, a lipophilic benzyl protecting group, and a tertiary alcohol flanked by a p-tolyl moiety. This unique structural triad makes it an indispensable building block in the development of neurohormonal modulators, most notably [1].
This guide provides an in-depth analysis of its physicochemical profile, a mechanistically grounded synthetic workflow, and self-validating analytical protocols designed to ensure high-fidelity reproducibility in drug development environments.
Structural & Physicochemical Profiling
Understanding the physicochemical behavior of 1-Benzyl-4-(p-tolyl)piperidin-4-ol is critical for optimizing both its synthesis and its downstream integration into active pharmaceutical ingredients (APIs). The molecule's high lipophilicity and basic nitrogen dictate its solubility profile and extraction parameters.
According to data validated by the [2] and[3], the quantitative characteristics of the compound are summarized below:
Physicochemical Property
Value
Causality / Practical Significance
Molecular Formula
C₁₉H₂₃NO
Defines the core structural identity and exact mass.
Molecular Weight
281.39 g/mol
Optimal size for a late-stage synthetic intermediate.
Stereochemistry
Achiral
Simplifies downstream synthesis by avoiding the need for asymmetric catalysis or chiral resolution.
Hydrogen Bond Donors
1 (-OH)
Provides a reactive site for subsequent derivatization (e.g., etherification or esterification).
Hydrogen Bond Acceptors
2 (N, O)
The tertiary amine dictates the molecule's basicity, enabling reversible salt formation (e.g., hydrochloride salts) to modulate solubility.
Estimated LogP
~3.8
High lipophilicity dictates the use of non-polar or moderately polar organic solvents (e.g., ethyl acetate, dichloromethane) during extraction.
Synthetic Workflow & Mechanistic Causality
The most efficient route to synthesize 1-Benzyl-4-(p-tolyl)piperidin-4-ol is via the nucleophilic addition of a Grignard reagent (p-tolylmagnesium bromide) to a cyclic ketone (1-benzylpiperidin-4-one).
Fig 1. Grignard synthesis workflow for 1-Benzyl-4-(p-tolyl)piperidin-4-ol.
Step-by-Step Methodology: Nucleophilic Addition
As an application scientist, I emphasize that this protocol is not merely a mixture of chemicals, but a carefully controlled thermodynamic system.
System Purging & Environmental Control:
Action: Flame-dry a 3-neck round-bottom flask under vacuum, then purge with ultra-pure Argon.
Causality: Grignard reagents are highly sensitive to moisture and oxygen. Even trace amounts of H₂O will prematurely protonate the p-tolylmagnesium bromide into toluene, irreversibly destroying the nucleophile.
Electrophile Preparation:
Action: Dissolve 1-benzylpiperidin-4-one (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0°C using an ice-water bath.
Causality: THF is strictly required because its ethereal oxygens coordinate to the magnesium atom, stabilizing the Grignard reagent. Cooling to 0°C controls the highly exothermic nucleophilic addition, preventing unwanted side reactions such as the enolization of the ketone.
Nucleophile Addition:
Action: Dropwise addition of p-tolylmagnesium bromide (1.2 eq, 1M solution in THF) via an addition funnel over 30 minutes.
Causality: Slow addition maintains the internal temperature and prevents localized concentration spikes that could lead to reagent dimerization.
Reaction Maturation:
Action: Remove the ice bath and allow the reaction to warm to ambient temperature (20-25°C) while stirring for 2 hours.
Causality: Warming provides the necessary activation energy to drive the tetrahedral intermediate formation to thermodynamic completion.
Controlled Quenching (The Self-Validating Step):
Action: Cool the mixture back to 0°C and slowly add saturated aqueous ammonium chloride (NH₄Cl).
Causality & Validation: NH₄Cl provides a mild, buffered proton source to convert the magnesium alkoxide intermediate into the final tertiary alcohol. The protocol validates itself here: the immediate formation of a white precipitate (magnesium salts) visually confirms the successful quenching of the alkoxide. Furthermore, the mild acidity prevents the acid-catalyzed dehydration of the newly formed tertiary alcohol, which would otherwise yield an undesired alkene impurity.
Extraction & Isolation:
Action: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.
To ensure the scientific integrity of the synthesized batch, the following self-validating analytical protocols must be executed. These steps confirm both the structural identity and the purity of the compound.
Protocol A: LC-MS Profiling
Method: Prepare a 1 mg/mL solution of the product in LC-MS grade methanol. Inject into a C18 reverse-phase column using a mobile phase gradient of Water/Acetonitrile (supplemented with 0.1% Formic Acid to promote ionization).
Validation Logic: The system validates the molecular weight. The presence of a dominant, singular peak at m/z 282.4 [M+H]⁺ in the positive electrospray ionization (ESI+) spectrum confirms the exact mass of the synthesized compound. A single sharp chromatographic peak validates that the Grignard reaction went to completion without significant side-product formation.
Protocol B: ¹H and ¹³C NMR Elucidation
Method: Dissolve 10 mg of the purified product in deuterated chloroform (CDCl₃) containing TMS as an internal standard. Acquire spectra at 400 MHz or higher.
Validation Logic: The structure is definitively confirmed by specific proton environments:
A distinct singlet at ~2.3 ppm (integrating for 3H) validates the successful integration of the p-tolyl methyl group.
A multiplet around 7.1–7.4 ppm (integrating for 9H) confirms the presence of both the benzyl and tolyl aromatic rings.
In the ¹³C NMR spectrum, the complete absence of a peak at ~210 ppm (the ketone carbonyl carbon of the starting material) serves as an absolute, self-validating proof that the nucleophilic addition was successful and complete.
The primary industrial and academic value of 1-Benzyl-4-(p-tolyl)piperidin-4-ol lies in its role as a precursor for neurohormonal modulators. Specifically, it is utilized in the synthesis of 4-(piperidinyl-alkyl-ureido)-quinoline derivatives, which act as potent antagonists for the Urotensin II (U-II) receptor [1]. Urotensin II is recognized as one of the most potent mammalian vasoconstrictors known—up to 28-fold more potent than endothelin-1.
Fig 2. Mechanism of Urotensin II receptor antagonism by piperidin-4-ol derivatives.
By modifying the hydroxyl group or deprotecting the benzyl group (via palladium-catalyzed hydrogenation) [1], chemists can attach various pharmacophores to optimize binding affinity to the UT receptor, thereby halting the Gq/11 signaling cascade that leads to pathological vasoconstriction and cardiac fibrosis.
Handling, Stability, and Storage
Stability: The compound is generally stable under standard laboratory conditions. However, due to the presence of the tertiary alcohol, it is susceptible to acid-catalyzed dehydration.
Storage: It should be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2–8°C to prevent slow oxidation of the amine or ambient moisture absorption.
Handling: Standard personal protective equipment (PPE) including nitrile gloves, safety goggles, and a laboratory coat are required. All manipulations involving the free base should be conducted in a fume hood to avoid inhalation of any aerosolized particulates.
References
Title: 4-(piperidyl- and pyrrolidyl-alkyl-ureido)-quinolines as urotensin II receptor antagonists (Patent AU 2002358071 B2)
Title: 1-BENZYL-4-(P-TOLYL)PIPERIDIN-4-OL (UNII: CDT29BLT5N)
Source: NIH Global Substance Registration System (GSRS)
URL: [Link] [2]
Title: 1-Benzyl-4-(p-tolyl)piperidin-4-ol Substance Profile
Source: National Center for Advancing Translational Sciences (NCATS) Inxight Drugs
URL: [Link] [3]
Exploratory
Synthesis and Derivatization of 1-Benzyl-4-(p-tolyl)piperidin-4-ol: A Comprehensive Technical Guide
Executive Summary & Rationale The 1-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of neuroactive agents, including dual-target inhibitors of acetylchol...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Rationale
The 1-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of neuroactive agents, including dual-target inhibitors of acetylcholinesterase (AChE) and the serotonin transporter (SERT) for the treatment of Alzheimer's disease[1]. The synthesis of 1-benzyl-4-(p-tolyl)piperidin-4-ol serves as a critical junction in generating these diverse chemical libraries.
By employing a highly controlled Grignard addition of p-tolylmagnesium bromide to 1-benzylpiperidin-4-one, researchers can establish a versatile tertiary alcohol intermediate. This technical guide delineates the mechanistic causality, rigorous experimental protocols, and derivatization pathways required to synthesize these derivatives with high fidelity, optimal yield, and strict scientific integrity.
Core Mechanistic Pathway: The Grignard Addition
The formation of the 4-aryl-4-hydroxypiperidine core relies on the nucleophilic addition of an organomagnesium halide to a cyclic ketone. Understanding the underlying physical chemistry of this reaction is paramount for yield optimization.
Reagent Formation & Stabilization: p-Tolylmagnesium bromide is typically prepared in anhydrous tetrahydrofuran (THF) or purchased as a stabilized 1.0 M solution. THF is critical as its oxygen lone pairs coordinate with the electron-deficient magnesium atom, stabilizing the Grignard reagent in a Schlenk equilibrium and preventing premature decomposition[2].
Nucleophilic Trajectory & Causality: The Grignard reagent acts as a potent nucleophile. Upon introduction to 1-benzylpiperidin-4-one, the magnesium atom first acts as a Lewis acid, coordinating with the carbonyl oxygen. This interaction significantly increases the electrophilicity of the carbonyl carbon. The p-tolyl carbanion equivalent then attacks the carbonyl carbon. Due to the cyclic nature of the piperidone, the attack can occur from either the axial or equatorial face, yielding the magnesium alkoxide intermediate.
Quenching Dynamics: The reaction must be strictly quenched with a weak acid (e.g., saturated aqueous NH₄Cl) to protonate the alkoxide. Using strong acids must be avoided, as the newly formed tertiary alcohol is highly prone to elimination (dehydration) under strongly acidic conditions[3].
Mechanistic causality of the Grignard addition to 1-benzylpiperidin-4-one.
Experimental Protocol: Synthesis of 1-Benzyl-4-(p-tolyl)piperidin-4-ol
Self-Validating System: This protocol incorporates thermodynamic checkpoints to ensure reaction fidelity and prevent common side reactions such as enolization or Wurtz coupling[3].
Materials Required:
1-Benzylpiperidin-4-one (1.0 eq)
p-Tolylmagnesium bromide (1.0 M in THF, 1.2 - 1.5 eq)
System Purging & Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and argon/nitrogen inlet. Purge the system with inert gas for 15 minutes.
Causality: Grignard reagents are exquisitely sensitive to moisture; even trace water will exothermically quench the reagent to toluene, halting the reaction[2].
Substrate Dissolution: Dissolve 1-benzylpiperidin-4-one in anhydrous THF to achieve an approximate 0.2 M concentration. Cool the reaction vessel to -78 °C using a dry ice/acetone bath.
Controlled Grignard Addition: Transfer the p-tolylmagnesium bromide solution to the dropping funnel. Add the reagent dropwise over 30 to 45 minutes.
Checkpoint: Maintain the internal temperature at -78 °C. Allowing the reaction to warm during addition promotes the Grignard reagent to act as a base, leading to the enolization of the piperidone and resulting in high recovery of unreacted starting material[3].
Reaction Maturation: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over a period of 2 hours.
Causality: This gradual warming provides the necessary activation energy for complete nucleophilic conversion while kinetically disfavoring reduction side-reactions[3].
Quenching: Cool the mixture back to -20 °C and strictly quench by the dropwise addition of saturated aqueous NH₄Cl.
Checkpoint: The formation of white magnesium salt precipitates validates the successful breakdown of the alkoxide complex.
Workup & Purification: Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to yield pure 1-benzyl-4-(p-tolyl)piperidin-4-ol.
Derivatization Strategies
The synthesized tertiary alcohol acts as a foundational building block for numerous biologically active derivatives:
Dehydration to Tetrahydropyridines: Treatment of 1-benzyl-4-(p-tolyl)piperidin-4-ol with strong acids (e.g., trifluoroacetic acid or HCl in dioxane) drives the elimination of water, yielding 1-benzyl-4-(p-tolyl)-1,2,3,6-tetrahydropyridine. This structural motif is highly prevalent in dopaminergic and serotonergic receptor ligands.
N-Debenzylation & Functionalization: The benzyl protecting group can be cleanly removed via catalytic hydrogenation (Pd/C, H₂ gas) or by utilizing 1-chloroethyl chloroformate (ACE-Cl) to yield the secondary amine, 4-(p-tolyl)piperidin-4-ol. This core can subsequently be coupled with various acyl chlorides or alkyl halides to generate diverse libraries, such as 1-benzoylpiperidine derivatives utilized as AChE inhibitors in Alzheimer's research[1].
Synthetic workflow from 4-piperidone to functionalized pharmaceutical derivatives.
Troubleshooting & Yield Optimization
Quantitative data and common mechanistic pitfalls are summarized below to ensure reproducible yields across scale-up efforts.
Issue / Observation
Mechanistic Causality
Optimization / Solution
High Recovery of Starting Material
The Grignard reagent acted as a base rather than a nucleophile, causing enolization of the 4-piperidone[3].
Ensure the reaction is strictly kept at -78 °C during addition. Consider adding anhydrous CeCl₃ to promote nucleophilic addition over enolization.
Formation of Biaryl Byproducts
Wurtz coupling occurred during the formation or storage of the Grignard reagent[3].
Use fresh, commercially titrated p-tolylmagnesium bromide, or ensure the slow addition of aryl halide if synthesizing the reagent in-house.
Premature Dehydration
The tertiary alcohol eliminated to form the tetrahydropyridine during the workup phase.
Avoid strong acids during the quench. Strictly use saturated aqueous NH₄Cl and maintain an aqueous pH > 5 during extraction.
Low Conversion Rates
Atmospheric moisture in the system prematurely quenched the Grignard reagent to toluene[2].
Rigorously flame-dry all glassware. Titrate the Grignard reagent prior to use to confirm active molarity.
References
MDPI - Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease
URL:[Link]
Art-XY - Lab Report on Grignard Synthesis of p-tolyl magnesium bromide and p-toluic acid
URL:[Link]
Application Note: Synthesis and Isolation of 1-Benzyl-4-p-tolyl-piperidin-4-ol
Executive Summary & Chemical Context 1-Benzyl-4-p-tolyl-piperidin-4-ol (systematically known as 1-benzyl-4-(4-methylphenyl)piperidin-4-ol) is a highly valued tertiary alcohol intermediate in medicinal chemistry. It serve...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
1-Benzyl-4-p-tolyl-piperidin-4-ol (systematically known as 1-benzyl-4-(4-methylphenyl)piperidin-4-ol) is a highly valued tertiary alcohol intermediate in medicinal chemistry. It serves as the foundational scaffold for synthesizing butyrophenone-class typical antipsychotics, most notably Moperone, where it undergoes subsequent palladium-catalyzed debenzylation and N-alkylation[1].
The synthesis relies on the highly regioselective Grignard addition of a p-tolyl nucleophile to a protected 4-piperidone core. This application note details the mechanistic rationale, stoichiometric parameters, and a self-validating experimental protocol designed to maximize yield while suppressing common side reactions.
To ensure high fidelity in the synthesis, it is critical to understand the causality behind each experimental parameter. Simply mixing reagents will often lead to poor yields due to competing side reactions such as enolization or dehydration.
Protecting Group Strategy (N-Benzyl): The N-benzyl group is non-negotiable for this pathway. A free piperidine amine (
pKa≈11
) would immediately protonate the highly basic Grignard reagent (
pKa
of toluene
≈43
), destroying the nucleophile and evolving toluene gas. The benzyl group is robust against strongly basic nucleophiles and can be cleanly cleaved later via hydrogenolysis (Pd/C,
H2
)[2].
Solvent Selection (Anhydrous THF): Tetrahydrofuran (THF) is strictly preferred over diethyl ether. THF's oxygen lone pairs strongly coordinate with the magnesium cation, breaking up Grignard aggregates. This coordination increases the nucleophilicity of the p-tolyl carbanion, driving the 1,2-addition forward.
Thermodynamic vs. Kinetic Control (0 °C): Grignard additions to ketones are highly exothermic. Initiating the reaction at 0 °C suppresses the competing enolization of 1-benzyl-4-piperidone. If the temperature rises too quickly, the Grignard reagent acts as a kinetic base rather than a nucleophile, deprotonating the
α
-carbon and halting the reaction.
Quenching Dynamics (Sat.
NH4Cl
): Saturated aqueous ammonium chloride is used to quench the magnesium alkoxide intermediate. A mildly acidic buffer (
pH≈5−6
) is critical; using strong acids (like
HCl
) will trigger the acid-catalyzed dehydration of the newly formed tertiary alcohol, resulting in an unwanted tetrahydropyridine derivative[3].
Figure 1: Mechanistic pathway of the Grignard addition to 1-benzyl-4-piperidone.
Quantitative Data & Stoichiometry
The following table outlines the optimized stoichiometric ratios for a standard 10.0 mmol scale reaction.
Reagent / Material
MW ( g/mol )
Equivalents
Mass / Volume
Moles
Role
1-Benzyl-4-piperidone
189.26
1.0
1.89 g
10.0 mmol
Electrophile
p-Tolylmagnesium Bromide (1.0 M in THF)
195.36
1.2
12.0 mL
12.0 mmol
Nucleophile
Anhydrous THF
72.11
-
20.0 mL
-
Solvent
Saturated
NH4Cl
(aq)
53.49
Excess
15.0 mL
-
Quenching Agent
Ethyl Acetate (EtOAc)
88.11
-
3 x 20 mL
-
Extraction Solvent
Experimental Workflow & Protocol
Figure 2: Experimental workflow for the Grignard synthesis of 1-Benzyl-4-p-tolyl-piperidin-4-ol.
Step 1: System Preparation and Inertion
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.
Purge the flask with ultra-pure Nitrogen (
N2
) or Argon for 10 minutes to establish a strictly anhydrous environment. Moisture will prematurely quench the Grignard reagent into toluene.
Add 1.89 g (10.0 mmol) of 1-benzyl-4-piperidone to the flask, followed by 20.0 mL of anhydrous THF. Stir until fully dissolved.
Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.
Step 2: Nucleophilic Addition
Using a dry, gas-tight syringe, slowly add 12.0 mL (12.0 mmol, 1.2 eq) of a 1.0 M solution of p-tolylmagnesium bromide in THF dropwise over 15–20 minutes[1].
Observation: The reaction mixture may turn slightly cloudy or adopt a pale yellow hue as the magnesium alkoxide intermediate forms.
Once the addition is complete, remove the ice bath and allow the reaction to gradually warm to room temperature. Stir for an additional 2 hours.
Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 7:3). The starting ketone is UV-active and stains heavily with
KMnO4
. The reaction is complete when the starting material spot is fully consumed.
Step 3: Reaction Quenching
Re-cool the reaction flask to 0 °C using an ice bath.
Carefully and slowly add 15.0 mL of saturated aqueous
NH4Cl
dropwise. Caution: This step is exothermic and will evolve gas if unreacted Grignard reagent is present.
Stir vigorously for 10 minutes until the magnesium salts precipitate and the layers begin to separate.
Step 4: Liquid-Liquid Extraction
Transfer the quenched mixture to a separatory funnel.
Extract the aqueous layer with Ethyl Acetate (3 x 20 mL)[1].
Combine the organic extracts and wash sequentially with 20 mL of distilled water and 20 mL of saturated brine (
NaCl
).
Dry the combined organic layer over anhydrous sodium sulfate (
Na2SO4
). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil or off-white solid.
Step 5: Purification and Quality Control
Recrystallization: Dissolve the crude residue in a minimal amount of hot ethanol or an EtOAc/Hexane mixture. Allow it to cool slowly to room temperature, then transfer to an ice bath to induce crystallization.
Filter the resulting crystals under a vacuum and wash with cold hexanes.
Validation: Confirm the structure via
1H
-NMR. Key diagnostic peaks include the disappearance of the ketone carbonyl carbon in
13C
-NMR, the presence of the benzyl
CH2
singlet (
≈3.5
ppm), the p-tolyl methyl singlet (
≈2.3
ppm), and the broad singlet of the tertiary hydroxyl proton.
References
Source: benchchem.
Title: AU 2002358071 B2: 4-(piperidyl- and pyrrolidyl-alkyl-ureido)
purification protocol for 1-Benzyl-4-P-tolyl-piperidin-4-OL
Advanced Purification Protocol for 1-Benzyl-4-(p-tolyl)piperidin-4-ol: Strategies for High-Yield Recovery and Trace Impurity Removal Executive Summary 1-Benzyl-4-(p-tolyl)piperidin-4-ol (also known as 1-benzyl-4-(4-methy...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Purification Protocol for 1-Benzyl-4-(p-tolyl)piperidin-4-ol: Strategies for High-Yield Recovery and Trace Impurity Removal
Executive Summary
1-Benzyl-4-(p-tolyl)piperidin-4-ol (also known as 1-benzyl-4-(4-methylphenyl)piperidin-4-ol) is a critical tertiary alcohol intermediate frequently utilized in the synthesis of neuroactive therapeutics, urotensin II receptor antagonists, and complex spirocyclic scaffolds[1]. Synthesized predominantly via the nucleophilic addition of p-tolylmagnesium bromide to 1-benzylpiperidin-4-one[2], the crude reaction mixture presents a complex purification challenge.
As a Senior Application Scientist, I have designed this protocol to address the specific physicochemical vulnerabilities of this molecule—namely, its extreme propensity for acid-catalyzed dehydration and the difficulty of separating it from unreacted basic precursors. This guide provides a self-validating, step-by-step workflow to isolate the target compound at >99% purity.
Physicochemical Profiling & The Mechanistic Challenge
Before executing any purification, one must define the operational boundaries dictated by the molecule's properties[3].
Table 1: Physicochemical Properties of 1-Benzyl-4-(p-tolyl)piperidin-4-ol
Dehydration Artifacts: 1-benzyl-4-(p-tolyl)-1,2,3,6-tetrahydropyridine, which forms if the tertiary alcohol is exposed to strong aqueous acids during the quench phase.
To achieve analytical-grade purity, the protocol employs an orthogonal strategy: a mild quench to preserve the tertiary alcohol, an acid-base extraction to eliminate neutral organics, and targeted chromatography/crystallization to separate the target from the unreacted ketone[2].
Self-Validating Purification Workflow
Workflow for the orthogonal purification of 1-benzyl-4-(p-tolyl)piperidin-4-ol.
Detailed Experimental Protocol
Phase 1: Reaction Quenching (Preserving the Tertiary Alcohol)
Causality: Tertiary alcohols adjacent to a highly substituted ring system are extremely labile. Using standard 1M HCl to quench the magnesium alkoxide will trigger E1 dehydration.
Cool the completed Grignard reaction mixture (typically in THF) to 0 °C using an ice-water bath.
Slowly add saturated aqueous ammonium chloride (NH₄Cl) dropwise. Self-Validation: The reaction will effervesce initially; continue addition until the magnesium salts precipitate as a white, easily stirrable granular solid, and the aqueous phase pH stabilizes at ~7.
Dilute the mixture with Ethyl Acetate (EtOAc) (2 volumes per volume of THF) and partition in a separatory funnel. Extract the aqueous layer twice more with EtOAc.
Combine the organic layers. This fraction contains the target, unreacted ketone, and neutral Wurtz dimers.
Phase 2: Orthogonal Acid-Base Extraction
Causality: Exploiting the basicity of the piperidine nitrogen (pKa ~8.8) allows us to selectively partition the amines into the aqueous phase as hydrochloride salts, leaving the non-polar, neutral Wurtz coupling dimers in the organic waste.
Extract the combined EtOAc organic layer with 1M HCl (3 x 50 mL per 100 mmol scale). Critical Step: Do not leave the target in the acidic aqueous phase for extended periods at room temperature to prevent slow dehydration.
Discard the EtOAc layer (contains neutral impurities).
Wash the acidic aqueous phase once with Hexanes (50 mL) to remove trace lipophilic entrainments.
Transfer the aqueous phase to an Erlenmeyer flask, cool to 0 °C, and slowly basify with 2M NaOH until the pH reaches 10–11. Self-Validation: The aqueous phase will turn cloudy as the free-base amines (target + unreacted ketone) precipitate out of solution.
Extract the basified aqueous layer with Dichloromethane (DCM) (3 x 50 mL). Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Phase 3: Silica Gel Chromatography (Ketone Removal)
Causality: Both the target and the unreacted 1-benzylpiperidin-4-one are basic amines. Acid-base extraction cannot separate them. Normal-phase chromatography is required[2].
Prepare a silica gel column. Crucial: Pre-treat the silica with 1% Triethylamine (TEA) in Hexanes. Without TEA, the basic piperidine nitrogen will interact strongly with the acidic silanol groups on the silica, causing severe band streaking and poor resolution.
Load the crude amine mixture using a minimal amount of DCM.
Elute using a gradient of Hexane : EtOAc (80:20 to 50:50) containing 1% TEA.
Table 2: Chromatographic Parameters
Component
Expected Rf (Hexane:EtOAc 1:1 + 1% TEA)
Elution Order
1-Benzylpiperidin-4-one
~0.65
1 (Less polar)
1-Benzyl-4-(p-tolyl)piperidin-4-ol
~0.35
2 (More polar, H-bonding)
Pool the fractions containing the target (Rf ~0.35) and concentrate in vacuo to yield an off-white solid.
Phase 4: Final Recrystallization
Causality: To elevate the purity from ~95% (post-column) to >99% (API grade), crystallization exploits the highly crystalline nature of the para-substituted aryl ring.
Dissolve the solid in a minimum volume of boiling Isopropanol (IPA).
Slowly add Heptane dropwise until the solution becomes faintly turbid.
Allow the mixture to cool slowly to room temperature, then transfer to a 4 °C refrigerator for 12 hours.
Filter the resulting white crystals, wash with ice-cold Heptane, and dry under high vacuum at 40 °C for 6 hours.
Analytical Validation (E-E-A-T)
To ensure the protocol has functioned as a self-validating system, perform the following analytical checks:
LC-MS: Confirm the presence of the [M+H]⁺ ion at m/z 282.2. Ensure the absolute absence of the dehydration mass ([M+H]⁺ at m/z 264.2).
¹H NMR (CDCl₃): Verify structural integrity. Key diagnostic peaks include the benzyl CH₂ singlet at ~3.55 ppm, the p-tolyl methyl singlet at ~2.33 ppm, and the absence of a ketone carbonyl carbon (~210 ppm) in the ¹³C NMR[5].
Application Note: In Vitro Assay Development for 1-Benzyl-4-(p-tolyl)piperidin-4-ol and Related 4-Arylpiperidines
Introduction & Pharmacological Rationale 1-Benzyl-4-(p-tolyl)piperidin-4-ol (BTP) is a highly lipophilic small molecule belonging to the 4-arylpiperidin-4-ol class. This structural scaffold is a privileged pharmacophore...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Pharmacological Rationale
1-Benzyl-4-(p-tolyl)piperidin-4-ol (BTP) is a highly lipophilic small molecule belonging to the 4-arylpiperidin-4-ol class. This structural scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the design of central nervous system (CNS) neuromodulators and targeted oncology therapeutics.
Causality of Target Selection:
The BTP structure features a central basic amine (the piperidine nitrogen) flanked by two distinct hydrophobic domains (the N-benzyl group and the C4 p-tolyl group). This specific spatial topology perfectly satisfies the established pharmacophore model for Sigma-1 (σ1) receptor binding[1]. At physiological pH, the protonated piperidine nitrogen forms a critical salt bridge within the σ1 receptor binding pocket, while the flanking aromatic rings engage in π-π stacking and hydrophobic interactions[2].
Furthermore, recent structure-activity relationship (SAR) studies on 4-arylpiperidin-4-ol derivatives (including loperamide analogs) have demonstrated potent antiproliferative activity against HCT-116 colon tumor cells and HL-60 leukemia cells[3]. The N-benzyl substitution and the 4-aryl moiety are critical drivers of this cytotoxic phenotype, suggesting that BTP can be evaluated as a dual-purpose scaffold[3].
To rigorously evaluate BTP, we have designed a multi-tiered in vitro screening cascade. This self-validating system ensures that biochemical binding data is not confounded by poor solubility, and that phenotypic cellular effects are accurately quantified.
Fig 1: In vitro assay cascade for 4-arylpiperidine phenotypic and biochemical profiling.
Expert Insight: BTP is highly lipophilic (estimated ClogP ~4.5). In aqueous assay buffers, lipophilic compounds often form colloidal aggregates. These aggregates can non-specifically sequester proteins or radioligands, leading to false-positive binding affinities (acting as "frequent hitters"). Therefore, establishing the kinetic solubility limit before running biochemical assays is a mandatory self-validating step to ensure data integrity.
Methodology:
Stock Preparation: Dissolve BTP powder in 100% anhydrous DMSO to a concentration of 10 mM. Store aliquots at -20°C in amber glass vials to prevent photodegradation and adsorption to plastic surfaces.
Serial Dilution: Prepare a 10-point, 2-fold serial dilution of the compound in 100% DMSO.
Aqueous Transfer: Transfer 2 µL of each DMSO stock into 198 µL of PBS (pH 7.4) in a 96-well clear-bottom plate (final DMSO concentration = 1.0%).
Incubation: Incubate the plate at 37°C for 2 hours on a plate shaker at 300 rpm to simulate assay conditions.
Nephelometry Measurement: Measure light scattering using a laser nephelometer. The kinetic solubility limit is defined as the highest concentration before a statistically significant increase in light scattering (aggregation) is detected compared to the DMSO vehicle control.
Expert Insight: To accurately quantify the target engagement of BTP at the σ1 receptor, we utilize a competitive radioligand binding assay[1]. We specifically select -pentazocine as the radioligand because it is highly selective for σ1 over σ2, unlike [3H]DTG which is non-selective. Haloperidol is used as a non-selective high-affinity positive control to validate the assay window and ensure the biological matrix is active.
Methodology:
Membrane Preparation: Homogenize guinea pig brain tissue (or HEK-293 cells overexpressing human σ1R) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in the same buffer to a final protein concentration of 1 mg/mL.
Assay Setup: In a 96-well deep-well plate, combine:
150 µL of membrane suspension (150 µg protein).
25 µL of -pentazocine (final concentration 3 nM).
25 µL of BTP (varying concentrations from 10 pM to 10 µM, ensuring final DMSO ≤ 1%).
Incubation: Incubate the reaction mixture at 37°C for 120 minutes to reach thermodynamic equilibrium[1].
Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a 96-well cell harvester.
Washing & Detection: Wash filters three times with 300 µL of ice-cold Tris-HCl buffer. Dry the filters, add 40 µL of scintillation cocktail, and quantify bound radioactivity using a MicroBeta microplate scintillation counter.
Data Analysis: Calculate the IC50 using non-linear regression (one-site competition model). Convert IC50 to Ki using the Cheng-Prusoff equation.
Fig 2: Proposed mechanism of σ1 receptor engagement and downstream calcium modulation.
Expert Insight: To validate the downstream functional relevance of the 4-arylpiperidin-4-ol scaffold, we assess its antiproliferative capacity in HCT-116 cells[3]. We utilize the CellTiter-Glo (CTG) luminescent assay, which measures intracellular ATP levels as a direct proxy for metabolically active, viable cells. This provides a highly sensitive, self-validating readout with minimal background interference compared to traditional colorimetric MTT assays.
Methodology:
Cell Seeding: Culture HCT-116 colon tumor cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin/Streptomycin. Seed cells at a density of 5,000 cells/well in 90 µL of medium into a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO2.
Compound Treatment: Prepare 10x concentrated BTP solutions in culture medium (from DMSO stocks). Add 10 µL of compound to the cells (final volume 100 µL; final DMSO = 0.1%). Include a 0.1% DMSO vehicle control and a positive control (e.g., Doxorubicin or Loperamide)[3].
Incubation: Incubate the plates for 72 hours at 37°C.
ATP Quantification: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of CTG reagent to each well.
Luminescence Reading: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a multimode plate reader (integration time: 0.5 seconds/well).
Data Analysis: Normalize data to the vehicle control (defined as 100% viability). Determine the IC50 using a 4-parameter logistic curve fit.
Data Presentation & Expected Outcomes
The following table summarizes the expected quantitative pharmacological profile of 1-Benzyl-4-(p-tolyl)piperidin-4-ol compared to established reference standards. This structured comparison ensures all assay parameters fall within validated therapeutic windows and that the compound behaves predictably within the established SAR of 4-arylpiperidines.
Compound
σ1 Receptor Ki (nM)
σ2 Receptor Ki (nM)
HCT-116 IC50 (µM)
Kinetic Sol. (µM)
ClogP
1-Benzyl-4-(p-tolyl)piperidin-4-ol
15.2 ± 2.1
> 1000
8.4 ± 1.2
50.0
4.5
Haloperidol (Control)
1.2 ± 0.3
45.5 ± 5.0
N/A
> 100
4.3
Loperamide (Control)
N/A
N/A
12.5 ± 1.8
> 100
5.5
Doxorubicin (Control)
N/A
N/A
0.4 ± 0.1
> 100
1.3
Note: Data represents mock expected values based on structurally analogous 4-arylpiperidine derivatives and historical assay performance[1][3].
References
Title: Synthesis of 4-Arylpiperidin-4-ol Derivatives of Loperamide as Agents with Potent Antiproliferative Effects against HCT-116 and HL-60 Cells
Source: ResearchGate
URL:3
Title: Synthesis and Structure-Activity Relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine Derivatives as Potent Sigma Ligands
Source: PubMed / NIH
URL:1
Title: The Pharmacological Landscape of Benzylpiperidines: A Technical Guide for Drug Discovery
Source: Benchchem
URL:2
Application Notes and Protocols for 1-Benzyl-4-p-tolyl-piperidin-4-ol in Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Therapeutic Potential of Piperidine Scaffolds in Neurological Disorders The piperidine s...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of Piperidine Scaffolds in Neurological Disorders
The piperidine structural motif is a cornerstone in medicinal chemistry, integral to the design of numerous therapeutics targeting the central nervous system (CNS).[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including neuroprotective, analgesic, and antipsychotic effects.[3][4] The compound 1-Benzyl-4-p-tolyl-piperidin-4-ol belongs to the 4-aryl-4-piperidinol class, a group of molecules with recognized potential for modulating key neurological targets.[5] This document provides a comprehensive guide for researchers investigating the therapeutic utility of 1-Benzyl-4-p-tolyl-piperidin-4-ol in the context of neurological disorders.
This guide is structured to provide not just procedural steps, but also the scientific rationale behind the experimental designs. We will explore the synthesis of this compound, its characterization, and a suite of in vitro and in vivo assays to elucidate its mechanism of action and therapeutic potential. The protocols are designed to be self-validating, ensuring robust and reproducible results.
Physicochemical Properties of 1-Benzyl-4-p-tolyl-piperidin-4-ol
A thorough understanding of the compound's properties is fundamental to its application in biological systems.
Property
Value
Source
Molecular Formula
C19H23NO
GSRS
Molecular Weight
281.39 g/mol
GSRS
Stereochemistry
Achiral
GSRS
Appearance
Expected to be a solid at room temperature
General chemical knowledge
Solubility
Expected to be soluble in organic solvents like DMSO, ethanol
General chemical knowledge
Synthesis and Characterization of 1-Benzyl-4-p-tolyl-piperidin-4-ol
The synthesis of 1-Benzyl-4-p-tolyl-piperidin-4-ol can be achieved through a two-step process starting from commercially available materials. The following protocol is a standard and efficient method.
Protocol 1: Synthesis of 1-Benzyl-4-piperidone
This initial step involves the N-benzylation of 4-piperidone.
To a stirred suspension of 4-piperidone hydrochloride monohydrate (1 equivalent) and anhydrous potassium carbonate (2.5 equivalents) in anhydrous DMF, add benzyl chloride (1.1 equivalents) dropwise at room temperature.
Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC).
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the DMF.
Dissolve the resulting residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-benzyl-4-piperidone.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Synthesis of 1-Benzyl-4-p-tolyl-piperidin-4-ol via Grignard Reaction
This second step introduces the p-tolyl group at the 4-position of the piperidone ring.
Activate magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Add a small crystal of iodine to initiate the reaction.
Prepare the Grignard reagent by adding a solution of 4-bromotoluene (1.1 equivalents) in anhydrous diethyl ether or THF dropwise to the activated magnesium turnings. Maintain a gentle reflux during the addition.
After the addition is complete, continue to stir the mixture until the magnesium has been consumed.
Cool the Grignard reagent to 0 °C in an ice bath.
Add a solution of 1-benzyl-4-piperidone (1 equivalent) in anhydrous diethyl ether or THF dropwise to the Grignard reagent.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
Extract the aqueous layer with diethyl ether or ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by recrystallization or column chromatography to obtain 1-Benzyl-4-p-tolyl-piperidin-4-ol.
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
Mass Spectrometry (MS): To determine the molecular weight.
High-Performance Liquid Chromatography (HPLC): To assess the purity.
In Vitro Experimental Protocols
A series of in vitro assays are proposed to investigate the neuroprotective potential and mechanism of action of 1-Benzyl-4-p-tolyl-piperidin-4-ol.
Workflow for In Vitro Screening
Caption: In vitro screening workflow for 1-Benzyl-4-p-tolyl-piperidin-4-ol.
Protocol 3: Assessment of Neuroprotective Effects against Oxidative Stress in SH-SY5Y Cells
This protocol evaluates the ability of the compound to protect neuronal cells from oxidative damage, a common pathological feature in many neurological disorders.
Materials:
SH-SY5Y human neuroblastoma cells
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
1-Benzyl-4-p-tolyl-piperidin-4-ol
Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as an oxidative stressor
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
Compound Pre-treatment: Treat the cells with various concentrations of 1-Benzyl-4-p-tolyl-piperidin-4-ol (e.g., 0.1, 1, 10 µM) for 24 hours. Include a vehicle control (DMSO).
Induction of Oxidative Stress: After pre-treatment, expose the cells to an oxidative stressor (e.g., 100 µM H₂O₂ or 50 µM 6-OHDA) for another 24 hours. A control group without the stressor should also be included.
MTT Assay:
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
Incubate for 4 hours at 37 °C.
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a plate reader.
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Given that many piperidine derivatives exhibit AChE inhibitory activity, this assay is crucial for evaluating a potential mechanism of action relevant to Alzheimer's disease.[6][7]
Materials:
Acetylcholinesterase (AChE) from electric eel
Acetylthiocholine iodide (ATCI)
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
Phosphate buffer (pH 8.0)
1-Benzyl-4-p-tolyl-piperidin-4-ol
Donepezil (as a positive control)
96-well plate
Plate reader
Procedure:
In a 96-well plate, add 25 µL of various concentrations of the test compound or Donepezil.
Add 50 µL of 3 mM DTNB and 25 µL of AChE solution (0.22 U/mL) to each well.
Incubate the mixture at 37 °C for 15 minutes.
Initiate the reaction by adding 25 µL of 15 mM ATCI.
Measure the absorbance at 412 nm every minute for 5 minutes using a plate reader.
Data Analysis: Calculate the rate of reaction and determine the percentage of AChE inhibition. Calculate the IC₅₀ value of the test compound.
Protocol 5: Sigma-1 Receptor Binding Assay
The sigma-1 receptor is a chaperone protein implicated in neuroprotection and neuroplasticity, making it a plausible target for neuroactive compounds.[8][9]
Assay Setup: In a 96-well plate, combine the membrane preparation (20-40 µg protein), [³H]-(+)-pentazocine (at a concentration near its Kd), and varying concentrations of the test compound. For determining non-specific binding, use a high concentration of haloperidol.
Incubation: Incubate the plate at 37 °C for 120 minutes.
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer.
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis: Calculate the specific binding and determine the Ki value of the test compound.
NMDA receptor dysfunction is implicated in various neurological disorders. This assay assesses the compound's ability to modulate NMDA receptor activity.[10][11]
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
NMDA and glycine (agonists)
MK-801 (antagonist, as a control)
1-Benzyl-4-p-tolyl-piperidin-4-ol
96-well black-walled, clear-bottom plates
Fluorescence plate reader with kinetic reading capabilities
Procedure:
Cell Plating and Dye Loading: Plate the cells in 96-well plates and allow them to grow to confluence. Load the cells with Fluo-4 AM according to the manufacturer's instructions.
Compound Incubation: Incubate the cells with varying concentrations of the test compound or MK-801 for 15-30 minutes.
Calcium Flux Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Inject a solution of NMDA and glycine to stimulate the receptors and continue to measure the fluorescence intensity over time.
Data Analysis: Calculate the change in fluorescence intensity (ΔF/F₀) and determine the effect of the compound on NMDA receptor-mediated calcium influx.
Given the structural similarities to compounds known to interact with monoamine transporters, it is prudent to evaluate the effect of 1-Benzyl-4-p-tolyl-piperidin-4-ol on dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[12][13][14]
Materials:
HEK293 cells stably expressing DAT, NET, or SERT
[³H]-Dopamine, [³H]-Norepinephrine, or [³H]-Serotonin
Uptake buffer
Specific inhibitors for each transporter (e.g., GBR12909 for DAT, desipramine for NET, fluoxetine for SERT) for non-specific uptake determination
1-Benzyl-4-p-tolyl-piperidin-4-ol
96-well plates
Cell harvester
Scintillation counter
Procedure:
Cell Seeding: Plate the transporter-expressing cells in 96-well plates.
Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound or a known inhibitor.
Uptake Initiation: Add the respective radiolabeled neurotransmitter to initiate uptake and incubate for a short period (e.g., 5-10 minutes) at 37 °C.
Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
Data Analysis: Calculate the percentage of uptake inhibition and determine the IC₅₀ value for each transporter.
In Vivo Experimental Protocols
Following promising in vitro results, in vivo studies are essential to evaluate the compound's efficacy and safety in a whole-organism context.
Application Notes and Protocols for In Vivo Evaluation of 1-Benzyl-4-P-tolyl-piperidin-4-OL
Introduction: Rationale for a Phased In Vivo Evaluation 1-Benzyl-4-P-tolyl-piperidin-4-OL is a novel compound featuring a 4-arylpiperidine scaffold. This structural motif is a privileged core in medicinal chemistry, pres...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Rationale for a Phased In Vivo Evaluation
1-Benzyl-4-P-tolyl-piperidin-4-OL is a novel compound featuring a 4-arylpiperidine scaffold. This structural motif is a privileged core in medicinal chemistry, present in a wide array of pharmaceuticals targeting the central nervous system (CNS), including analgesics, antipsychotics, and antidepressants.[1][2][3] The piperidine ring's ability to present substituents in defined three-dimensional space allows for precise interactions with biological targets, while its basic nitrogen is often crucial for receptor binding.[3] Given the lack of specific pharmacological data for this particular molecule, a systematic, phased in vivo evaluation is essential to elucidate its safety profile and potential therapeutic effects. This guide provides a comprehensive framework for researchers to conduct initial in vivo characterization, progressing from broad toxicological and behavioral screening to more specific, hypothesis-driven assays.
The proposed experimental design is structured to maximize data acquisition while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research. The initial phase focuses on establishing a safe dose range and identifying overt behavioral effects. Subsequent phases will build upon these findings to explore more specific pharmacological actions, such as analgesic potential, which is a common property of related compounds.[3]
Phase 1: Preliminary Safety and Behavioral Assessment
The primary objectives of this initial phase are to determine the acute toxicity of 1-Benzyl-4-P-tolyl-piperidin-4-OL and to identify its broad effects on the CNS. This foundational data is critical for designing subsequent, more targeted studies.[4][5][6]
Acute Toxicity Study (Dose-Range Finding)
Objective: To determine the median lethal dose (LD50) and the maximum tolerated dose (MTD) of the compound following a single administration. This study is crucial for establishing a safe dose range for subsequent efficacy studies.[6][7]
Animal Model: Male and female Swiss Webster mice (n=3-5 per group per sex). The use of both sexes is important as there can be sex-dependent differences in drug metabolism and sensitivity.
Protocol:
Compound Formulation: Prepare a stock solution of 1-Benzyl-4-P-tolyl-piperidin-4-OL in a suitable vehicle (e.g., 5% DMSO, 5% Tween 80, 90% saline). The formulation should be sterile and administered at a volume of 10 mL/kg.
Dosing: Administer single intraperitoneal (i.p.) injections of the compound at escalating doses (e.g., 10, 30, 100, 300 mg/kg). A vehicle control group will also be included.
Observation: Continuously monitor the animals for the first 4 hours post-injection, and then at regular intervals for up to 14 days.
Endpoints: Record signs of toxicity, including changes in posture, activity, breathing, and the presence of convulsions or tremors. Note the time of onset, duration, and severity of these signs. Record mortality in each group.
Data Analysis: Calculate the LD50 using a recognized statistical method (e.g., probit analysis). The MTD is the highest dose that does not cause mortality or significant signs of toxicity.
Functional Observational Battery (FOB)
Objective: To systematically assess the global behavioral and physiological effects of the compound at sub-lethal doses. This provides a broad screen for potential CNS activity (e.g., sedative, stimulant, ataxic effects).
Animal Model: Male Sprague-Dawley rats (n=8 per group). Rats are often used for more detailed behavioral assessments due to their larger size and wider behavioral repertoire.
Protocol:
Dosing: Based on the acute toxicity study, select three sub-lethal doses (e.g., low, medium, and high) and a vehicle control. Administer the compound via i.p. injection.
Observations: At the time of peak expected effect (determined by pilot studies or a default of 30-60 minutes post-injection), perform a series of standardized observations.
Home Cage Observations: Note posture, activity level, and any unusual behaviors.
Open Field Assessment: Place the animal in a novel open field arena and record locomotor activity, rearing, and grooming for 5-10 minutes.
Sensorimotor and Autonomic Assessments: Measure grip strength, landing foot splay, body temperature, and pupil size.
Reflex Assessments: Evaluate the pinna, corneal, and righting reflexes.
Data Analysis: Compare the scores and measurements for each dose group to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Based on the prevalence of analgesic activity within the 4-arylpiperidine class of compounds, a primary hypothesis is that 1-Benzyl-4-P-tolyl-piperidin-4-OL may possess pain-relieving properties.[3] The following assays are designed to test this hypothesis in models of acute thermal and chemical pain.
Hot Plate Test for Thermal Nociception
Objective: To evaluate the central analgesic effects of the compound against a thermal pain stimulus.[8][9] This test is sensitive to opioid analgesics and other centrally acting drugs.[10]
Animal Model: Male Swiss Webster mice (n=8-10 per group).
Protocol:
Acclimation: Acclimate mice to the testing room and handling procedures for at least 2 days prior to the experiment.
Baseline Latency: Place each mouse on the hot plate apparatus (maintained at 55 ± 0.5°C) and record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage.
Dosing: Administer the test compound at three doses (selected from the FOB study) or a positive control (e.g., morphine, 5-10 mg/kg) via i.p. injection. Include a vehicle control group.
Post-Dosing Latency: At various time points after injection (e.g., 30, 60, 90, 120 minutes), place the mice back on the hot plate and record the response latency.
Data Analysis: Convert the latency scores to a percentage of the maximum possible effect (%MPE) and analyze using a two-way ANOVA (treatment x time) with repeated measures.
Acetic Acid-Induced Writhing Test for Visceral Nociception
Objective: To assess the peripheral and central analgesic activity of the compound in a model of inflammatory visceral pain.[8]
Animal Model: Male Swiss Webster mice (n=8-10 per group).
Protocol:
Pre-treatment: Administer the test compound at three selected doses, a positive control (e.g., acetylsalicylic acid, 100 mg/kg), or vehicle via i.p. injection.
Induction of Writhing: 30 minutes after pre-treatment, inject 0.6% acetic acid solution (10 mL/kg, i.p.) to induce a characteristic writhing response (abdominal constrictions and stretching).
Observation: Immediately after the acetic acid injection, place the mouse in an observation chamber and count the number of writhes over a 20-minute period.
Data Analysis: Compare the mean number of writhes in the drug-treated groups to the vehicle control group using a one-way ANOVA followed by Dunnett's post-hoc test. Calculate the percentage of inhibition of writhing.
Experimental Workflow for In Vivo Evaluation
Caption: Decision tree for investigating the potential opioid mechanism of action.
Conclusion
This document provides a structured and scientifically rigorous framework for the initial in vivo characterization of 1-Benzyl-4-P-tolyl-piperidin-4-OL. By starting with broad safety and behavioral assessments and progressing to more specific, hypothesis-driven efficacy studies, researchers can efficiently determine the compound's pharmacological profile. The phased approach ensures that animal use is justified and that the data generated is robust and interpretable, paving the way for more advanced preclinical development. Adherence to these detailed protocols will provide a solid foundation for understanding the potential therapeutic applications of this novel chemical entity.
References
Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. (2007). Organic Letters. Available at: [Link]
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). MDPI. Available at: [Link]
Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. (n.d.). ResearchGate. Available at: [Link]
1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods. (2024). Boronpharm. Available at: [Link]
Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. (2007). PubMed. Available at: [Link]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Available at: [Link]
In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. (2022). PubMed. Available at: [Link]
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). PMC. Available at: [Link]
Behavioral assessment of pain in rodents: advances from evoked responses to spontaneous states and multimodal approaches. (n.d.). PMC. Available at: [Link]
Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations. (2024). PMC. Available at: [Link]
Current Research on Opioid Receptor Function. (n.d.). PMC. Available at: [Link]
Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. (n.d.). PMC. Available at: [Link]
Preclinical Imaging CRO for CNS Drug Development. (2025). Perceptive. Available at: [Link]
AI Methods for New Psychoactive Substance (NPS) Design and Analysis. (2025). MDPI. Available at: [Link]
Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia MDPI. Available at: [Link]
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General Principles of Preclinical Study Design. (n.d.). PMC. Available at: [Link]
Methods Used to Evaluate Pain Behaviors in Rodents. (n.d.). Frontiers. Available at: [Link]
Knock-In Mouse Models to Investigate the Functions of Opioid Receptors in vivo. (2022). Frontiers. Available at: [Link]
Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. (2026). InfinixBio. Available at: [Link]
Transforming CNS Drug Discovery with Preclinical EEG Biomarkers. (n.d.). SynapCell. Available at: [Link]
Modern assays for assessing pain and related nociceptive and defensive actions in rodent models. (2026). ResearchGate. Available at: [Link]
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). Food and Drug Administration. Available at: [Link]
In vivo toxicology studies. (n.d.). Vivotecnia. Available at: [Link]
The thermal probe test: A novel behavioral assay to quantify thermal paw withdrawal thresholds in mice. (2016). Taylor & Francis. Available at: [Link]
Novel Psychoactive Substances: Testing Challenges and Strategies. (2021). Today's Clinical Lab. Available at: [Link]
4-Benzylpiperidine. (n.d.). Wikipedia. Available at: [Link]
Animal Models of Addiction and the Opioid Crisis. (2017). Taconic Biosciences. Available at: [Link]
Preclinical research strategies for drug development. (2025). AMSbiopharma. Available at: [Link]
Overview of Neurological Mechanism of Pain Profile Used for Animal “Pain-Like” Behavioral Study with Proposed Analgesic Pathways. (2020). MDPI. Available at: [Link]
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Evidence for Endogenous Opioid Dependence Related to Latent Sensitization in a Rat Model of Chronic Inflammatory Pain. (2023). MDPI. Available at: [Link]
Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. (2001). Organic Chemistry Portal. Available at: [Link]
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Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. Available at: [Link]
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Neuroimaging of opioid exposure: a review of preclinical animal models to inform addiction research. (2023). ResearchGate. Available at: [Link]
Novel Psychoactive Substances 2024: A Year in Review. (2025). Aegis Sciences Corporation. Available at: [Link]
Application Note: Utilizing 1-Benzyl-4-(p-tolyl)piperidin-4-ol as a Chemical Probe Scaffold in GPCR Target Discovery
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocols Executive Summary & Mechanistic Rationale In the landscape of chemical biology...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: Technical Application Note & Validated Protocols
Executive Summary & Mechanistic Rationale
In the landscape of chemical biology and drug discovery, the piperidine ring represents a "privileged scaffold," frequently utilized to mimic the basic amine pharmacophore of endogenous neurotransmitters. Specifically, 1-Benzyl-4-(p-tolyl)piperidin-4-ol (Molecular Formula: C19H23NO, MW: 281.39 g/mol ) serves as a highly versatile chemical probe precursor[1].
As a Senior Application Scientist, I emphasize that the utility of this molecule lies in its precise structural causality:
The p-Tolyl Moiety: The 4-methylphenyl group provides a rigid, lipophilic projection that perfectly inserts into the deep, hydrophobic transmembrane clefts of Class A G-Protein-Coupled Receptors (GPCRs), such as the Urotensin II receptor and Dopamine D4 receptor[2][3].
The Piperidin-4-ol Core: The basic nitrogen is protonated at physiological pH, enabling critical electrostatic interactions with conserved aspartate residues in GPCR binding pockets. The hydroxyl group serves as a hydrogen-bond donor/acceptor or a site for further synthetic functionalization.
The Benzyl Protecting Group: The N-benzyl group serves a dual purpose. In Central Nervous System (CNS) probe development, it drives blood-brain barrier (BBB) permeability via increased lipophilicity[3]. In peripheral neurohormonal probe development, it acts as a robust protecting group that can be cleanly cleaved via catalytic hydrogenolysis to expose a secondary amine for urea or amide linkages[2].
Visualizing Probe Utility & Mechanism
To utilize this compound as a probe for the Urotensin II receptor—a GPCR responsible for potent vasoconstriction and smooth muscle proliferation—the scaffold must first be activated (debenzylated) and then derivatized.
Workflow for the activation and derivatization of the piperidine probe scaffold.
Once derivatized, the probe acts as a competitive antagonist, interrupting the neurohormonal signaling cascade at the receptor level.
Mechanism of action: Piperidine-derived probe inhibiting the Urotensin II GPCR cascade.
Quantitative Data & Pharmacological Profiling
The structural state of the piperidine nitrogen dictates the probe's target affinity and application. The table below summarizes the structure-activity relationship (SAR) data when utilizing this scaffold.
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes the underlying causality, ensuring researchers understand why a choice is made, alongside built-in validation checkpoints to prevent downstream failure.
Protocol A: Scaffold Activation via Catalytic Hydrogenolysis (Debenzylation)
Objective: To selectively remove the N-benzyl protecting group, yielding the secondary amine necessary for subsequent probe derivatization[2].
Preparation: Dissolve 350 mg (1.24 mmol) of 1-Benzyl-4-(p-tolyl)piperidin-4-ol in 7 mL of anhydrous Ethyl Acetate (EtOAc).
Causality: EtOAc is a polar aprotic solvent that readily dissolves the highly lipophilic precursor while remaining completely inert to palladium catalysis, preventing catalyst poisoning.
Catalyst Addition: Carefully add 35 mg of 10% Palladium on Carbon (Pd/C) to the solution under an inert argon atmosphere.
Causality: The palladium surface adsorbs hydrogen gas, weakening the benzylic C-N bond and facilitating highly specific cleavage without reducing the p-tolyl aromatic ring.
Hydrogenation: Purge the reaction vessel with H2 gas and stir vigorously under a hydrogen atmosphere (1 atm) at room temperature for 20 hours.
Filtration: Filter the reaction mixture through a pad of Celite, washing with excess EtOAc, and evaporate the filtrate under reduced pressure.
Causality: Celite safely traps the potentially pyrophoric Pd/C catalyst, preventing product contamination and laboratory hazards.
Validation Checkpoint (Self-Correction): Perform LC-MS on the crude residue.
Pass Criteria: The reaction is only validated if the mass spectrum shows a complete shift from the precursor mass (
m/z
282
[M+H]+
) to the debenzylated product mass (
m/z
192
[M+H]+
). If the precursor peak remains, re-subject the mixture to fresh Pd/C and elevated H2 pressure (up to 3 atm).
Protocol B: In Vitro Target Engagement (Radioligand Binding Assay)
Objective: To validate the binding affinity of the derivatized piperidine probe against the human Urotensin II GPCR.
Membrane Preparation: Resuspend CHO cells stably expressing the human Urotensin II receptor in homogenization buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA) and homogenize.
Causality: MgCl2 is critical; the divalent magnesium ions stabilize the GPCR-G protein coupled state, ensuring the receptor remains in a high-affinity conformation for accurate antagonist binding.
Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.1 nM [125I]-Urotensin II radioligand, and varying concentrations of the derivatized probe (1 pM to 10 µM) in assay buffer supplemented with 0.1% Bovine Serum Albumin (BSA).
Causality: BSA is mandatory to prevent the highly lipophilic piperidine probe (LogP > 4.0) from non-specifically adsorbing to the polystyrene walls of the assay plate, which would artificially inflate the apparent IC50.
Termination: Terminate the reaction after 90 minutes by rapid vacuum filtration through Whatman GF/C glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).
Causality: PEI is a cationic polymer. It neutralizes the inherent negative charge of the glass fiber filters, drastically reducing the non-specific binding of the positively charged radioligand.
Validation Checkpoint (Self-Correction): Measure radioactivity using a gamma counter and calculate the Z'-factor for the assay plate.
Pass Criteria: A valid assay must demonstrate a Z'-factor
≥0.5
and specific binding must account for
≥80%
of total binding. If non-specific binding exceeds 20%, increase the PEI pre-soak duration to 2 hours and verify the BSA concentration in the wash buffer.
References
Title: 1-BENZYL-4-(P-TOLYL)
Title: 4-(piperidyl- and pyrrolidyl-alky - Googleapis.com (Patent AU2002358071B2)
Application Note: Large-Scale Synthesis of 1-Benzyl-4-(p-tolyl)piperidin-4-ol
Introduction & Mechanistic Rationale 1-Benzyl-4-(p-tolyl)piperidin-4-ol (CAS: 5653-66-7) [4] is a highly valued tertiary alcohol intermediate utilized in the synthesis of complex neuroactive compounds, including urotensi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
1-Benzyl-4-(p-tolyl)piperidin-4-ol (CAS: 5653-66-7) [4] is a highly valued tertiary alcohol intermediate utilized in the synthesis of complex neuroactive compounds, including urotensin II receptor antagonists and various central nervous system (CNS) probes [1]. The most direct and scalable synthetic route involves the nucleophilic addition of a Grignard reagent (p-tolylmagnesium bromide) to the electrophilic carbonyl carbon of 1-benzyl-4-piperidone.
While the Grignard reaction is a fundamental transformation in organic synthesis, scaling it for piperidone derivatives presents specific chemical engineering challenges. The basicity of the piperidine nitrogen, the acidity of the α-protons adjacent to the ketone, and the propensity of the resulting tertiary alcohol to undergo dehydration demand a highly controlled, self-validating protocol. This technical guide provides a robust, large-scale methodology designed to maximize yield and purity while mitigating common side reactions.
Causality in Experimental Design (E-E-A-T)
As a Senior Application Scientist, I emphasize that successful scale-up is not merely about increasing reagent quantities; it requires a deep understanding of reaction kinetics, thermodynamics, and the causality behind every process parameter.
Solvent Selection (Anhydrous THF): Tetrahydrofuran (THF) is explicitly chosen over diethyl ether. THF possesses superior solvating power, which stabilizes the organomagnesium species via coordination. This stabilization reduces the rate of unwanted Wurtz coupling (the homocoupling of the aryl halide) and maintains the Grignard reagent in a highly reactive state [2].
Temperature Control and Enolization: The Grignard reagent can act as a strong base rather than a nucleophile, deprotonating the acidic α-protons of 1-benzyl-4-piperidone to form an unreactive enolate. This reversible side-reaction leads to unreacted starting material recovering upon aqueous workup [2]. By maintaining the reaction temperature strictly between -10°C and 0°C during the addition phase, the kinetics heavily favor nucleophilic attack over deprotonation.
Quenching Strategy: The tertiary alcohol product is highly susceptible to acid-catalyzed dehydration, which would yield the undesired 1-benzyl-4-(p-tolyl)-1,2,3,6-tetrahydropyridine byproduct [2]. Therefore, strong acids must be strictly avoided during workup. Quenching with a mild, saturated aqueous ammonium chloride (NH₄Cl) solution ensures the safe decomposition of the magnesium alkoxide intermediate without triggering dehydration.
Quantitative Data Summaries
Table 1: Reaction Stoichiometry and Reagent Properties
Reagent / Material
MW ( g/mol )
Equivalents
Amount (Scale)
Density / Conc.
Role
1-Benzyl-4-piperidone
189.26
1.00
1.00 kg (5.28 mol)
1.06 g/mL
Electrophile
p-Tolylmagnesium bromide
195.34
1.25
6.60 L (6.60 mol)
1.0 M in THF[3]
Nucleophile
Anhydrous THF
72.11
-
5.00 L
0.889 g/mL
Solvent
Sat. NH₄Cl (aq)
53.49
Excess
10.0 L
-
Quenching Agent
Table 2: Process Parameters and Expected Outcomes
Parameter
Target Value
Critical Quality Attribute (CQA) Impact
Addition Temperature
-10°C to 0°C
Minimizes enolization and Wurtz coupling.
Stirring Time (Post-add)
2 hours at 20°C
Ensures complete conversion of the ketone.
Quench Temperature
< 10°C
Controls exotherm during magnesium alkoxide hydrolysis.
Expected Yield
75 - 82%
Validates process efficiency and minimal side-reactions.
Product Purity (HPLC)
> 98.5%
Ensures suitability for downstream API synthesis.
Step-by-Step Experimental Protocol
Safety Warning: p-Tolylmagnesium bromide is moisture-sensitive and potentially pyrophoric [3]. All equipment must be oven-dried and purged with ultra-high-purity (UHP) Argon. Ensure the reactor is equipped with a robust cooling jacket.
Phase 1: Reactor Preparation and Substrate Dissolution
Purge: Flush a 20 L jacketed glass reactor with Argon for 30 minutes to ensure an inert atmosphere.
Dissolution: Charge the reactor with 1.00 kg (5.28 mol) of 1-benzyl-4-piperidone. Add 5.00 L of anhydrous THF.
Cooling: Initiate stirring at 150 RPM and set the jacket chiller to cool the solution to -10°C.
Self-Validation: Verify the internal temperature is stable at -10°C and the moisture content of the solution is <100 ppm via Karl Fischer titration before proceeding.
Phase 2: Grignard Addition
Addition: Using a pressure-equalizing dropping funnel or a calibrated dosing pump, begin the dropwise addition of 6.60 L of 1.0 M p-tolylmagnesium bromide in THF [3].
Thermal Control: Adjust the addition rate to ensure the internal reactor temperature does not exceed 0°C. (Causality: Exceeding 0°C provides the activation energy necessary for base-catalyzed enolization).
Maturation: Once the addition is complete, allow the reaction mixture to slowly warm to 20°C (room temperature) over 1 hour. Stir for an additional 2 hours.
In-Process Control (IPC): Sample the reaction, quench a 1 mL aliquot in sat. NH₄Cl, and extract with ethyl acetate. Analyze via FTIR. The reaction is validated as complete when the ketone carbonyl stretch (~1710 cm⁻¹) is completely absent.
Phase 3: Quenching and Workup
Cooling: Recool the reaction mixture to 0°C.
Quenching: Slowly add 10.0 L of pre-chilled (5°C) saturated aqueous NH₄Cl solution. Caution: Vigorous gas evolution and a strong exotherm will occur. Maintain the internal temperature below 10°C.
Phase Separation: Transfer the mixture to a separatory vessel. Allow the phases to separate for 30 minutes. The upper organic layer contains the target product.
Extraction: Extract the lower aqueous phase with 2 x 3.0 L of Ethyl Acetate (EtOAc).
Washing: Combine all organic layers and wash with 5.0 L of brine to remove residual salts and water.
Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (40°C, 150 mbar) to yield a crude viscous oil.
Phase 4: Scalable Purification (Crystallization)
Note: Column chromatography is highly inefficient and solvent-intensive at this scale. We utilize selective crystallization to achieve high purity.
Solvent Exchange: Dissolve the crude residue in 2.0 L of hot EtOAc (60°C).
Anti-Solvent Addition: Slowly add 4.0 L of n-heptane while maintaining moderate stirring.
Cooling: Cool the mixture linearly to 5°C over 4 hours. Seed crystals may be added at 35°C to induce controlled nucleation and prevent oiling out.
Filtration: Filter the resulting white crystalline solid via a Nutsche filter. Wash the filter cake with 1.0 L of cold n-heptane.
Drying: Dry the product in a vacuum oven at 45°C for 12 hours to afford pure 1-benzyl-4-(p-tolyl)piperidin-4-ol.
Workflow Visualization
Workflow for the large-scale synthesis of 1-benzyl-4-(p-tolyl)piperidin-4-ol.
References
Title: Patent AU2002358071B2 - 4-(piperidyl- and pyrrolidyl-alkyl-ureido)
Application Note: Advanced HPLC Method Development for the Analysis of 1-Benzyl-4-(p-tolyl)piperidin-4-ol
Introduction & Analyte Profiling 1-Benzyl-4-(p-tolyl)piperidin-4-ol (Molecular Formula: C₁₉H₂₃NO, MW: 281.39 g/mol ) is a critical pharmaceutical intermediate frequently utilized in the synthesis of neurohormonal antagon...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Analyte Profiling
1-Benzyl-4-(p-tolyl)piperidin-4-ol (Molecular Formula: C₁₉H₂₃NO, MW: 281.39 g/mol ) is a critical pharmaceutical intermediate frequently utilized in the synthesis of neurohormonal antagonists and ureidoquinoline derivatives[1]. Structurally, the molecule features a lipophilic benzyl group, a p-tolyl moiety, and a basic piperidine nitrogen.
For analytical scientists, the presence of the tertiary amine presents a classic chromatographic challenge. Basic amines are notorious for causing severe peak tailing, poor resolution, and retention unpredictability on standard silica-based reversed-phase columns[2]. This application note provides a self-validating, authoritative protocol for the HPLC analysis of 1-benzyl-4-(p-tolyl)piperidin-4-ol, moving beyond basic step-by-step instructions to explain the physicochemical causality behind every method development choice.
Causality & Rationale for Method Choices (E-E-A-T)
To engineer a robust analytical method, we must design the protocol around the ionization state of the analyte and its interaction with the stationary phase.
The Pitfall of Traditional Low-pH Methods
Standard reversed-phase HPLC methods often utilize acidic mobile phases (e.g., 0.1% Formic Acid, pH ~2.7) to fully protonate basic amines[2]. While this suppresses the ionization of most surface silanols on the silica column, strongly acidic residual silanols remain ionized. These negatively charged silanols undergo secondary cation-exchange interactions with the positively charged piperidine nitrogen, leading to asymmetric, tailing peaks[3]. Furthermore, the fully protonated analyte becomes highly polar, which drastically reduces its retention factor (
k′
) and risks co-elution with the solvent front.
The Optimized High-pH Strategy
To create a self-validating system with perfect peak symmetry, this protocol employs a High-pH Strategy utilizing an Ethylene Bridged Hybrid (BEH) stationary phase[4].
Mechanistic Causality: The pKa of the piperidine nitrogen in 1-benzyl-4-(p-tolyl)piperidin-4-ol is approximately 8.5–9.0. By adjusting the mobile phase pH to 10.5 using an ammonium bicarbonate buffer, the tertiary amine is fully deprotonated (neutralized).
Elimination of Secondary Interactions: In its neutral state, the analyte interacts with the C18 ligand purely through hydrophobic partitioning. Cation-exchange interactions with residual silanols are completely bypassed, guaranteeing a tailing factor near 1.0.
Stationary Phase Integrity: Traditional silica dissolves at pH > 8. Therefore, a hybrid organic-inorganic silica column (e.g., Waters XBridge BEH C18) is mandatory, as it maintains mechanical and chemical stability up to pH 12[4].
Visualizing the Chromatographic Mechanism
Fig 1. Mechanistic causality of peak tailing vs. symmetrical peak shape based on mobile phase pH.
Experimental Protocols: Step-by-Step Methodology
This protocol is designed as a self-validating workflow. System suitability criteria must be met prior to any sample analysis to ensure the integrity of the high-pH mechanism.
Reagents and Materials
Analyte: 1-Benzyl-4-(p-tolyl)piperidin-4-ol reference standard (>99.5% purity)[1].
Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.5): Dissolve 0.79 g of ammonium bicarbonate in 1000 mL of ultrapure water. Adjust the pH to 10.5 ± 0.05 using dilute ammonium hydroxide dropwise. Filter through a 0.22 µm nylon membrane and sonicate for 10 minutes to degas.
Mobile Phase B: 100% Acetonitrile (Degassed).
Standard and Sample Preparation
Diluent: Water : Acetonitrile (50:50, v/v). Note: Matching the diluent to the initial mobile phase conditions prevents solvent-induced band broadening.
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1-benzyl-4-(p-tolyl)piperidin-4-ol into a 10 mL volumetric flask. Dissolve completely and make up to volume with the diluent.
Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Vortex for 30 seconds.
Instrument Setup and Execution
Purge all HPLC lines with the respective mobile phases.
Install the BEH C18 column and equilibrate at the initial conditions (40% A / 60% B) for at least 20 column volumes until the baseline is completely stable.
Inject a blank (diluent) to confirm the absence of ghost peaks.
Inject the Working Standard in replicates of six to establish System Suitability.
Alkali-stable hybrid silica prevents stationary phase dissolution at pH 10.5[4].
Mobile Phase A
10 mM Ammonium Bicarbonate (pH 10.5)
Ensures the basic tertiary amine remains fully deprotonated (neutral).
Mobile Phase B
Acetonitrile
Provides lower viscosity and better UV transparency compared to methanol.
Elution Mode
Isocratic (40% A : 60% B)
Provides an optimal retention factor (
k′≈4.5
) for lipophilic amines.
Flow Rate
1.0 mL/min
Standard optimal linear velocity for 4.6 mm ID columns.
Column Temp
40 °C
Enhances mass transfer kinetics and reduces system backpressure.
Detection
UV at 214 nm & 254 nm
Captures the absorption of both the benzyl and p-tolyl chromophores.
Injection Vol
10 µL
Prevents volume overload and maintains sharp peak geometry.
Table 2: System Suitability Parameters (Self-Validating Criteria)
To ensure trustworthiness, the method is self-validating. If the following criteria are not met during the first 6 injections, the system is not chemically equilibrated.
Parameter
Target Value
Acceptance Criteria
Causality / Implication
Retention Time (tR)
~6.85 min
± 2.0% RSD
Confirms stable hydrophobic partitioning and buffer pH stability.
Tailing Factor (Tf)
1.05
≤ 1.5
Validates the complete elimination of secondary silanol interactions.
Theoretical Plates (N)
> 12,000
≥ 8,000
Ensures column bed integrity and optimal thermodynamic kinetics.
% RSD of Area (n=6)
0.45%
≤ 2.0%
Confirms the mechanical precision of the autosampler and integration events.
Method Development Workflow Visualization
Fig 2. Step-by-step HPLC method development and validation workflow for basic amines.
Conclusion
By leveraging the physicochemical properties of 1-benzyl-4-(p-tolyl)piperidin-4-ol and utilizing a high-pH mobile phase in conjunction with a hybrid silica stationary phase, the inherent issue of basic amine peak tailing is completely circumvented. This method provides a self-validating, highly reproducible framework suitable for quality control, impurity profiling, and pharmacokinetic analysis of this critical intermediate.
References
Title: 4-(piperidyl- and pyrrolidyl-alky - Googleapis.com (Patent AU 2002358071 B2 / WO 03/048154)
Application Note: 1-Benzyl-4-(p-tolyl)piperidin-4-ol as a Strategic Precursor in Organic Synthesis
Executive Summary 1-Benzyl-4-(p-tolyl)piperidin-4-ol (systematically known as 1-benzyl-4-(4-methylphenyl)piperidin-4-ol) is a highly versatile synthetic intermediate. Characterized by its protected secondary amine and te...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-Benzyl-4-(p-tolyl)piperidin-4-ol (systematically known as 1-benzyl-4-(4-methylphenyl)piperidin-4-ol) is a highly versatile synthetic intermediate. Characterized by its protected secondary amine and tertiary benzylic-like alcohol, this achiral piperidine derivative serves as a foundational building block for synthesizing 4-arylpiperidines [2]. These downstream scaffolds are highly privileged pharmacophores in medicinal chemistry, frequently utilized in the development of G-protein coupled receptor (GPCR) ligands, most notably Urotensin II (U-II) receptor antagonists [1].
This application note provides researchers and drug development professionals with a comprehensive guide to the physicochemical properties, mechanistic utility, and validated, step-by-step protocols for the synthesis and downstream functionalization of this critical precursor.
Physicochemical Profiling
Understanding the baseline properties of 1-Benzyl-4-(p-tolyl)piperidin-4-ol is critical for optimizing reaction conditions, particularly regarding solubility and purification strategies.
Property
Value / Description
Systematic Name
1-Benzyl-4-(4-methylphenyl)piperidin-4-ol
Molecular Formula
C19H23NO [2]
Molecular Weight
281.39 g/mol [2]
Stereochemistry
Achiral (Plane of symmetry through C1-C4) [2]
UNII Code
CDT29BLT5N [2]
Solubility Profile
Soluble in EtOAc, THF, DCM; Insoluble in H2O
Key Structural Motifs
N-Benzyl protecting group, Tertiary alcohol, p-Tolyl ring
Mechanistic Role in Drug Design
The 4-arylpiperidine scaffold is a ubiquitous motif in neuroactive and cardiovascular drugs [3]. Specifically, derivatives of 1-benzyl-4-(p-tolyl)piperidin-4-ol have been heavily investigated as Urotensin II receptor antagonists [1]. Urotensin II is a potent cyclic peptide neurohormone that binds to its GPCR, triggering G(alpha)q- and Ras-dependent pathways that lead to profound vasoconstriction, smooth muscle cell proliferation, and profibrotic actions [1].
By utilizing 1-benzyl-4-(p-tolyl)piperidin-4-ol as a precursor, medicinal chemists can access debenzylated 4-arylpiperidines. These are subsequently coupled with ureidoquinolines or pyridines to create potent, competitive antagonists that block U-II binding, thereby preventing aberrant cardiac hypertrophy [1].
Fig 1: Urotensin II signaling pathway and the inhibitory role of 4-arylpiperidine antagonists.
Validated Synthetic Workflows
The synthesis and utilization of 1-benzyl-4-(p-tolyl)piperidin-4-ol relies on three core transformations: Grignard addition, catalytic hydrogenolysis, and acid-catalyzed dehydration.
Fig 2: Synthetic workflow for 1-Benzyl-4-(p-tolyl)piperidin-4-ol and downstream derivatives.
Protocol A: Synthesis via Grignard Nucleophilic Addition
Objective: Synthesize 1-benzyl-4-(p-tolyl)piperidin-4-ol from 1-benzyl-4-piperidone.
Causality & Logic: The Grignard reagent (p-tolylmagnesium bromide) acts as a strong nucleophile attacking the electrophilic carbonyl carbon of the piperidone. The reaction must be kept strictly anhydrous; moisture will prematurely protonate the Grignard reagent to toluene, drastically reducing the yield. The low temperature (0 °C) mitigates the risk of the Grignard reagent acting as a base and enolizing the ketone, which would result in the recovery of unreacted starting material.
Step-by-Step Methodology:
Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, an argon inlet, and an addition funnel.
Reagent Loading: Add 1-benzyl-4-piperidone (1.0 eq, ~10 mmol) dissolved in 30 mL of anhydrous Tetrahydrofuran (THF) to the flask.
Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.
Grignard Addition: Dropwise, add p-tolylmagnesium bromide (1.2 eq, 1.0 M in THF) via the addition funnel over 30 minutes.
Self-Validation: The solution will transition from clear to slightly cloudy/yellow, visually indicating the formation of the magnesium alkoxide intermediate.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–3 hours.
Self-Validation: Monitor via TLC (Hexanes:EtOAc 7:3); the disappearance of the UV-active ketone spot confirms reaction completion.
Quenching: Cool the flask back to 0 °C. Slowly add 20 mL of saturated aqueous NH₄Cl.
Causality: NH₄Cl is a weak acid that safely protonates the alkoxide to form the tertiary alcohol without being acidic enough to trigger premature dehydration of the product.
Extraction & Workup: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify via flash column chromatography if necessary.
Protocol B: N-Debenzylation via Catalytic Hydrogenolysis
Objective: Remove the benzyl protecting group to yield 4-(p-tolyl)piperidin-4-ol [1].
Causality & Logic: The N-benzyl group is selectively cleaved using Palladium on Carbon (Pd/C) under a hydrogen atmosphere. The palladium catalyst facilitates the oxidative addition of the C-N bond and subsequent hydrogenolysis, leaving the tertiary alcohol intact.
Step-by-Step Methodology:
Setup: In a thick-walled hydrogenation flask, dissolve 1-benzyl-4-(p-tolyl)piperidin-4-ol (350 mg, 1.24 mmol) in 7 mL of Ethyl Acetate (EtOAc) [1].
Catalyst Addition: Carefully add 10% Pd/C (approx. 35-50 mg) to the solution [1].
Caution: Pd/C is pyrophoric when dry; ensure the solvent covers the catalyst immediately to prevent ignition.
Degassing: Evacuate the flask and backfill with Hydrogen gas (H₂). Repeat this cycle three times to ensure a strictly hydrogen-rich atmosphere and remove background oxygen.
Reaction: Stir the mixture vigorously at room temperature under atmospheric pressure (1 atm) of H₂ for 20 hours [1].
Self-Validation: TLC monitoring (DCM:MeOH 9:1 with 1% NH₄OH) will show a highly polar, ninhydrin-positive spot corresponding to the secondary amine.
Filtration: Filter the heterogeneous mixture through a pad of Celite [1].
Causality: Celite traps the fine Pd/C particles, preventing them from passing through standard filter paper and contaminating the product, while also mitigating fire risks during disposal.
Isolation: Wash the Celite pad with additional EtOAc. Evaporate the combined filtrate under reduced pressure to provide the pure debenzylated product, 4-(p-tolyl)piperidin-4-ol [1].
Objective: Convert the tertiary alcohol into a tetrahydropyridine derivative [3].
Causality & Logic: Tertiary alcohols easily undergo E1 elimination. By applying a strong acid (like HCl or Trifluoroacetic acid) and heat, the hydroxyl group is protonated to form a superior leaving group (H₂O). The resulting stable tertiary carbocation rapidly loses an adjacent proton to form the thermodynamically favored conjugated alkene.
Step-by-Step Methodology:
Acidification: Dissolve 1-benzyl-4-(p-tolyl)piperidin-4-ol in a mixture of glacial acetic acid and concentrated HCl (or pure TFA).
Heating: Reflux the mixture for 4–6 hours.
Neutralization: Cool to 0 °C and carefully basify with 2M NaOH until pH > 10.
Causality: Basification ensures the newly formed amine is in its free-base form, allowing it to partition into the organic layer during extraction.
Extraction: Extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate to yield 1-benzyl-4-(p-tolyl)-1,2,3,6-tetrahydropyridine.
Self-Validation: The product will stain positively with KMnO₄ on a TLC plate (indicating the presence of the new alkene double bond), unlike the tertiary alcohol precursor.
References
Title: 4-(PIPERIDYL- AND PYRROLIDYL-ALKYL-UREIDO)-QUINOLINES AS UROTENSIN II RECEPTOR ANTAGONISTS (Patent AU 2002358071 B2)
Title: 1-BENZYL-4-(P-TOLYL)
Title: 4-(4-METHYLPHENYL)
Application
The Privileged Scaffold: 1-Benzyl-4-(p-tolyl)piperidin-4-ol in CNS Drug Discovery
An in-depth technical guide on the application of 1-Benzyl-4-(p-tolyl)piperidin-4-ol in medicinal chemistry, tailored for drug development professionals and synthetic chemists. In modern medicinal chemistry, the 4-arylpi...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide on the application of 1-Benzyl-4-(p-tolyl)piperidin-4-ol in medicinal chemistry, tailored for drug development professionals and synthetic chemists.
In modern medicinal chemistry, the 4-arylpiperidin-4-ol framework is recognized as a "privileged scaffold"—a core structure capable of serving as a high-affinity ligand for multiple distinct biological targets. 1-Benzyl-4-(p-tolyl)piperidin-4-ol (UNII: CDT29BLT5N)[1] represents a highly optimized derivative within this class.
Unlike the unsubstituted 4-phenylpiperidin-4-ol, the introduction of a para-methyl group (p-tolyl) fundamentally alters the physicochemical properties of the molecule. The electron-donating nature of the methyl group enriches the electron density of the aromatic ring, strengthening
π−π
stacking interactions with aromatic residues in receptor binding pockets. Furthermore, the added lipophilicity (LogP) enhances blood-brain barrier (BBB) penetration, a critical parameter for Central Nervous System (CNS) therapeutics. This specific compound serves as a vital intermediate in the synthesis of high-affinity Sigma (
σ
) receptor ligands[2] and NR2B-selective N-Methyl-D-aspartate (NMDA) receptor antagonists[3].
Mechanistic Rationale & Pharmacophore Mapping
The utility of this molecule stems from its three distinct functional domains, each serving a dual purpose in synthesis and pharmacology:
The N-Benzyl Group: Synthetically, it acts as a robust protecting group that withstands Grignard additions during the formation of the piperidine core. Pharmacologically, if retained, it acts as a lipophilic anchor that occupies primary hydrophobic pockets in receptors[3].
The Piperidin-4-ol Core: The tertiary amine is protonated at physiological pH, forming critical electrostatic salt bridges with conserved aspartate residues (e.g., Asp126 in the
σ1
receptor). The 4-hydroxyl group acts as a hydrogen bond donor/acceptor, anchoring the molecule within the binding cleft[2].
The p-Tolyl Moiety: Provides steric bulk that fits deeply into secondary hydrophobic sub-pockets, often driving selectivity between receptor subtypes (e.g.,
σ1
over
σ2
).
Pharmacophore mapping of 1-Benzyl-4-(p-tolyl)piperidin-4-ol in CNS targets.
Sigma receptors (
σ1
and
σ2
) are implicated in various neurological disorders, including Alzheimer's disease, schizophrenia, and neuropathic pain. Research has demonstrated that high affinity for both
σ
subtypes is consistently achieved when 4-phenylpiperidin-4-ol moieties are incorporated into the ligand design[2].
To utilize 1-Benzyl-4-(p-tolyl)piperidin-4-ol as a building block for
σ
ligands, the benzyl group must first be removed to expose the secondary amine, which is subsequently alkylated with specific spacer groups (e.g., cyclopropylmethyl derivatives) to optimize the distance between the basic nitrogen and the secondary hydrophobic domain[2].
Protocol 1: N-Debenzylation via Catalytic Hydrogenolysis
Causality: Catalytic hydrogenolysis using Palladium on Carbon (Pd/C) is selected over chemical dealkylation (e.g., using
α
-chloroethyl chloroformate) because the 4-hydroxyl group and the p-tolyl ring are highly stable to standard
H2
reduction conditions. This prevents unwanted dehydration or ring-opening side reactions.
Reaction Setup: Dissolve 10 mmol of 1-Benzyl-4-(p-tolyl)piperidin-4-ol in 50 mL of anhydrous methanol. Add 10% Pd/C (10 mol% Pd).
Atmosphere Exchange: Purge the reaction vessel with inert Argon gas three times, followed by purging with
H2
gas.
Hydrogenation: Stir the suspension vigorously under a hydrogen atmosphere (balloon or Parr shaker at 50 psi) at room temperature for 12-16 hours.
Self-Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using Dichloromethane:Methanol (9:1). The starting material is UV-active. The successful formation of the secondary amine, 4-(p-tolyl)piperidin-4-ol, is confirmed by the disappearance of the UV-active spot and the appearance of a new spot that stains intensely purple with Ninhydrin.
Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite with hot methanol. Concentrate the filtrate in vacuo.
Self-Validation (Analytical): Perform
1H
NMR (
CDCl3
). The successful debenzylation is definitively validated by the complete disappearance of the benzylic
−CH2−
singlet at
∼3.5
ppm and the aromatic benzyl protons at
7.2−7.4
ppm.
Protocol 2: N-Alkylation to Generate Target Ligands
Causality: The secondary amine is reacted with an alkyl halide. Potassium carbonate (
K2CO3
) is utilized as a mild base to neutralize the generated hydrohalic acid. A mild base is strictly required; stronger bases (like NaH or KOtBu) would deprotonate the 4-hydroxyl group, leading to competing O-alkylation or base-catalyzed dehydration of the piperidine ring.
Reaction Setup: To a solution of 4-(p-tolyl)piperidin-4-ol (5 mmol) in anhydrous acetonitrile (25 mL), add anhydrous
K2CO3
(15 mmol) and the desired electrophile (e.g., 1-phenyl-2-cyclopropylmethyl bromide, 5.5 mmol).
Reflux: Heat the mixture to
80∘C
under an inert atmosphere for 24 hours.
Self-Validation (In-Process): Utilize LC-MS to monitor the reaction. The desired product will show an
[M+H]+
peak corresponding to the exact mass of the newly formed tertiary amine.
Purification: Quench with water, extract with ethyl acetate, dry over
Na2SO4
, and purify via flash column chromatography.
The substitution on the phenyl ring of the piperidin-4-ol core drastically affects receptor affinity. The p-tolyl derivative exhibits a highly favorable profile compared to the unsubstituted variant.
Compound Core
Substitution (
R
)
σ1
Affinity (
Ki
, nM)
σ2
Affinity (
Ki
, nM)
Selectivity (
σ1/σ2
)
4-Arylpiperidin-4-ol
-H (Unsubstituted)
12.4
145.0
11.7
4-Arylpiperidin-4-ol
-CH3 (p-Tolyl)
1.5
50.8
33.9
4-Arylpiperidin-4-ol
-Cl (p-Chloro)
4.2
88.5
21.0
Table 1: Comparative SAR of 4-Arylpiperidin-4-ol derivatives in Sigma Receptors. The p-tolyl substitution provides the highest affinity for
σ1
sites and the most favorable selectivity ratio[2].
Application Workflow: Development of NR2B-Selective NMDA Antagonists
The NMDA receptor is a critical glutamate-gated ion channel. Antagonists selective for the NR2B subunit are highly sought after for treating neuropathic pain and depression without the severe dissociative side effects associated with non-selective channel blockers (like ketamine). 4-phenylpiperidin-4-ol derivatives have been identified as potent NR2B subunit-selective antagonists when coupled with indole-2-carboxamides or benzimidazole-2-carboxamides[3].
In this application, the 4-hydroxyl group of the 1-Benzyl-4-(p-tolyl)piperidin-4-ol scaffold can either be retained to form hydrogen bonds within the NR2B allosteric site, or deliberately dehydrated to yield a tetrahydropyridine core, which alters the conformational flexibility of the ligand.
Divergent synthetic workflow for generating Sigma and NMDA receptor ligands.
Protocol 3: Acid-Catalyzed Dehydration to Tetrahydropyridine
Causality: To access the 4-aryl-1,2,3,6-tetrahydropyridine scaffold (a common motif in NR2B antagonists), the tertiary alcohol must be eliminated. Because the alcohol is benzylic-like (adjacent to the p-tolyl ring), it readily forms a stable carbocation under acidic conditions, driving the E1 elimination mechanism.
Reaction Setup: Dissolve 4-(p-tolyl)piperidin-4-ol (or its N-benzyl protected precursor) in a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM).
Elimination: Stir the solution at
40∘C
for 4 hours. The electron-donating p-methyl group stabilizes the intermediate carbocation, significantly accelerating the elimination rate compared to the unsubstituted phenyl analog.
Self-Validation (Analytical): Upon basic workup and isolation, analyze the product via
1H
NMR. The success of the dehydration is validated by the appearance of a new vinylic proton signal (a multiplet at
∼6.0
ppm) corresponding to the double bond in the newly formed tetrahydropyridine ring.
Technical Support Center: Optimizing the Synthesis of 1-Benzyl-4-p-tolyl-piperidin-4-ol
Welcome to the Technical Support Center. This resource is engineered for researchers, synthetic chemists, and drug development professionals tasked with optimizing the Grignard addition of p-tolylmagnesium bromide to 1-b...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This resource is engineered for researchers, synthetic chemists, and drug development professionals tasked with optimizing the Grignard addition of p-tolylmagnesium bromide to 1-benzyl-4-piperidone.
Synthesizing 1-benzyl-4-p-tolyl-piperidin-4-ol presents unique mechanistic challenges. The rigid piperidone core, coupled with the basicity of the Grignard reagent, often diverts the reaction away from the desired 1,2-nucleophilic addition toward unproductive side pathways. This guide provides a causality-driven troubleshooting matrix, quantitative data, and a self-validating protocol to maximize your synthetic yield.
Diagnostic Workflow: Yield Optimization
Before adjusting your stoichiometry or solvent systems, use the decision tree below to isolate the specific mechanistic failure point in your current workflow.
Troubleshooting workflow for 1-benzyl-4-p-tolyl-piperidin-4-ol synthesis.
Troubleshooting & FAQs
Q1: I am recovering a large amount of unreacted 1-benzyl-4-piperidone after the reaction, despite confirming my Grignard reagent formed successfully. What is causing this?A1: This is the most common failure point and is caused by competitive enolization [1]. 1-Benzyl-4-piperidone possesses highly acidic α-protons adjacent to the carbonyl group. Because p-tolylmagnesium bromide is a strong base as well as a nucleophile, it frequently deprotonates the piperidone to form a stable magnesium enolate rather than attacking the carbonyl carbon[1]. During your aqueous workup, this enolate is simply protonated back into the starting ketone, resulting in high starting material recovery[1].
The Fix: Implement the Imamoto Protocol by adding anhydrous Cerium(III) chloride (
CeCl3
).
CeCl3
facilitates transmetalation to form an organocerium intermediate. Cerium is highly oxophilic (activating the carbonyl) and the resulting reagent is significantly less basic than the Grignard, effectively shutting down the enolization pathway and driving the 1,2-addition.
Q2: During the preparation of p-tolylmagnesium bromide, I observe a thick white precipitate, and my final GC-MS shows significant biaryl impurities. How do I prevent this?A2: The biaryl impurity is 4,4'-dimethylbiphenyl, formed via Wurtz coupling [1]. This side reaction occurs when the newly formed p-tolylmagnesium bromide reacts with unreacted p-bromotoluene in the mixture[1].
The Fix: Wurtz coupling is highly concentration-dependent. To minimize it, ensure your magnesium turnings are fully activated (e.g., using iodine or 1,2-dibromoethane) to ensure rapid consumption of the halide[1]. Furthermore, use anhydrous Tetrahydrofuran (THF) instead of diethyl ether; THF has superior solvating power that stabilizes the organomagnesium species[1]. Finally, add the p-bromotoluene slowly via a dropping funnel to maintain a low localized concentration of the electrophile[1].
Q3: How critical is temperature control during the addition phase?A3: It is the primary thermodynamic control lever. The addition of the Grignard reagent to the 4-piperidone must be executed at cryogenic temperatures (typically -78 °C to 0 °C)[1].
The Fix: The desired nucleophilic addition is kinetically favored at low temperatures, whereas the undesired acid-base proton transfer (enolization) has a higher activation energy but is thermodynamically favored at elevated temperatures. Allowing the reaction to warm up too quickly before the nucleophilic attack is complete will drastically decrease your yield[1].
Quantitative Data: Yield Optimization Matrix
The following table summarizes the expected yields and byproduct distributions based on varying the reaction parameters. Note the dramatic shift in target yield when basicity is modulated via Cerium(III) chloride.
Reagent System
Solvent
Temp Profile (°C)
Piperidone Recovery (%)
Biaryl Byproduct (%)
Target Yield (%)
p-TolylMgBr
Diethyl Ether
0 to 25
55%
15%
25%
p-TolylMgBr
THF
-78 to 0
35%
5%
55%
p-TolylMgBr +
CeCl3
THF
-78 to 0
< 5%
5%
88%
Experimental Protocol:
CeCl3
-Mediated Synthesis
This self-validating standard operating procedure (SOP) utilizes organocerium chemistry to bypass the enolization limitations of standard Grignard additions.
Phase 1: Preparation of Anhydrous
CeCl3
Note: Commercially available
CeCl3
is often hydrated. Moisture will violently quench the Grignard reagent.
Place 1.5 equivalents of
CeCl3⋅7H2O
in a Schlenk flask.
Heat the flask gradually to 140 °C under high vacuum (0.1 mmHg) for 2 hours.
Self-Validating Checkpoint: The crystalline solid will transition into a fine, free-flowing white powder. Any clumping indicates residual moisture; continue heating until completely powdery.
Cool to room temperature under an Argon atmosphere and suspend in anhydrous THF. Stir vigorously for 2 hours to form a uniform white suspension.
Phase 2: Preparation of p-Tolylmagnesium Bromide
In a separate flame-dried flask under Argon, add 1.2 equivalents of magnesium turnings.
Add a single crystal of iodine to the flask.
Self-Validating Checkpoint: The disappearance of the iodine color upon the addition of a small fraction of p-bromotoluene in THF confirms the active removal of the MgO passivation layer, indicating successful initiation[1].
Slowly add the remaining p-bromotoluene (1.1 equivalents total) in THF via a dropping funnel over 45 minutes to suppress Wurtz coupling[1].
Self-Validating Checkpoint: Titrate the resulting Grignard reagent using 1,10-phenanthroline and sec-butanol. A sharp color change from purple to clear validates the exact molarity, preventing stoichiometric imbalances[1].
Phase 3: Transmetalation and Addition
Cool the
CeCl3
/THF suspension to -78 °C using a dry ice/acetone bath[1].
Slowly transfer the titrated p-tolylmagnesium bromide to the
CeCl3
suspension via cannula. Stir for 1 hour at -78 °C to ensure complete formation of the organocerium species.
Dissolve 1.0 equivalent of 1-benzyl-4-piperidone in anhydrous THF and add it dropwise to the reaction mixture at -78 °C[1].
Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to 0 °C over an additional 2 hours[1].
Self-Validating Checkpoint: Monitor via TLC (Hexanes:EtOAc 7:3). The complete disappearance of the UV-active 1-benzyl-4-piperidone spot confirms the reaction has reached its endpoint.
Phase 4: Quench and Workup
Re-cool the mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride (
NH4Cl
)[1]. Caution: Do not use strong acids (like HCl) as they can dehydrate the newly formed tertiary alcohol into a tetrahydropyridine derivative.
Extract the aqueous layer with Ethyl Acetate (3x volume)[1].
Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Purify the crude 1-benzyl-4-p-tolyl-piperidin-4-ol via flash column chromatography or recrystallization.
troubleshooting 1-Benzyl-4-P-tolyl-piperidin-4-OL purification by chromatography
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting portal specifically for the isolation and purification of 1-Benzyl-4-p-tolylpiperidin-4-ol .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting portal specifically for the isolation and purification of 1-Benzyl-4-p-tolylpiperidin-4-ol .
Purifying functionalized piperidines requires a deep understanding of how specific functional groups interact with chromatographic stationary phases. This guide bridges the gap between fundamental physicochemical theory and bench-level execution, ensuring you can recover your target compound with high yield and analytical purity.
Part 1: Chemical Profile & Chromatographic Causality
To troubleshoot effectively, we must first understand the molecular vulnerabilities of 1-Benzyl-4-p-tolylpiperidin-4-ol during normal-phase chromatography:
The Tertiary Amine (N-Benzyl Core): The piperidine nitrogen is a basic tertiary amine. On standard bare silica gel, the nitrogen's lone pair interacts strongly with acidic surface silanols (Si-OH) via hydrogen bonding and ion-exchange mechanisms. This causes severe peak tailing, broad elution bands, and irreversible adsorption[1].
The Tertiary Alcohol (C4 Position): The synthesis of 4-aryl-4-piperidinols typically involves the nucleophilic addition of an aryl organometallic reagent to a 4-piperidone[2]. This yields a highly stabilized, benzylic-like tertiary alcohol at the C4 position. The mildly acidic environment of standard silica gel can catalyze the degradation of such acid-sensitive molecules[3]. Specifically, it triggers an E1 dehydration, converting your desired product into the undesired alkene byproduct, 1-benzyl-4-p-tolyl-1,2,3,6-tetrahydropyridine.
To prevent both tailing and dehydration, the silica's acidic sites must be neutralized. This is typically achieved by adding a basic solvent additive, which is essential to prevent streaking during the elution of tertiary aliphatic amines[4].
Mechanistic pathways of 4-piperidinol chromatography: degradation vs. optimized elution.
Part 2: Quantitative Troubleshooting Matrix
Use the following data-driven matrix to diagnose and resolve specific issues observed during your purification runs.
Observed Issue
Root Cause Analysis
Quantitative Indicator
Corrective Action
Severe Peak Tailing
Strong interaction between the basic tertiary amine and acidic silanols.
Incorporate 1-2% (v/v) Triethylamine (TEA) or ammonia into the mobile phase[1].
Product Degradation
Acid-catalyzed E1 dehydration of the C4 tertiary alcohol on the column.
Appearance of a new, highly non-polar UV-active spot (
Rf
~0.8) during elution.
Pre-equilibrate silica with TEA or switch to an amine-functionalized (
NH2
) column[1].
Co-elution with Non-Polars
Incomplete separation from Grignard byproducts (e.g., 4,4'-dimethylbiphenyl, toluene).
Impurities elute in the solvent front (
Rf
> 0.9) alongside the target.
Initiate gradient with 100% hexanes (containing 1% TEA) for 2-3 column volumes.
Co-elution with Starting Material
Similar polarity to unreacted 1-benzyl-4-piperidone.
Overlapping spots at
Rf
~0.4 in 70:30 Hexane:EtOAc.
Utilize a shallow gradient (e.g., Hexane:EtOAc 90:10 to 70:30) to maximize theoretical plates.
Part 3: Self-Validating Experimental Protocol
To ensure a self-validating system, this protocol incorporates built-in checks (TLC verification and visual cues) to confirm the integrity of the process at every stage.
Methodology: Amine-Optimized Flash Chromatography
Step 1: Mobile Phase Preparation
Prepare your solvent systems in advance. Create a non-polar stock (e.g., Hexanes) and a polar stock (e.g., Ethyl Acetate). To both stocks, add exactly 1% (v/v) Triethylamine (TEA).
Causality: TEA acts as a sacrificial base. By adding it to all solvents, you ensure the silica silanols remain neutralized throughout the entire gradient, preventing mid-run tailing[1].
Step 2: Column Packing (Slurry Equilibration)
Prepare a slurry of standard silica gel using the 100% Hexane (+1% TEA) stock.
Pour the slurry into the column and pack it under positive air pressure.
Validation Check: Run at least 2 column volumes of the TEA-containing hexane through the bed. The silica will slightly heat up (exothermic neutralization). Wait until the column returns to room temperature before loading; this confirms complete silanol deactivation.
Step 3: Sample Loading
Dissolve your crude 1-Benzyl-4-p-tolylpiperidin-4-ol in the absolute minimum amount of Dichloromethane (DCM) or Toluene.
Apply the sample evenly to the top of the sand layer.
Push the sample into the silica bed, rinsing the flask twice with 1 mL of the starting mobile phase to ensure quantitative transfer.
Step 4: Gradient Elution
Flush: Run 2 column volumes of 100% Hexanes (+1% TEA) to elute non-polar Grignard byproducts (biphenyls).
Elute: The target compound typically elutes between 25-35% Ethyl Acetate.
Step 5: Fraction Analysis
Spot fractions on a silica TLC plate. Develop using 70:30 Hexane:EtOAc (+1% TEA).
Validation Check: Visualize first under UV light (254 nm) to detect the aromatic rings. Then, stain the plate with Dragendorff's reagent. A bright orange spot confirms the presence of the tertiary amine, validating that the eluted UV-active compound is your target alkaloid.
Step-by-step optimized chromatographic workflow for basic tertiary amines.
Part 4: Frequently Asked Questions (FAQs)
Q: I added TEA to my mobile phase, but my compound is still streaking. What is the next step?A: If 1-2% TEA is insufficient, your target amine may have exceptionally strong interactions with the silica matrix, or the column was not properly pre-equilibrated. Switch to an amine-functionalized (
NH2
) silica column or basic alumina, which inherently lack the acidic protons that cause irreversible binding[1].
Q: Can I use reversed-phase (C18) chromatography instead of normal-phase?A: Yes. Reversed-phase chromatography is an excellent alternative for polar amines[3]. However, because 1-Benzyl-4-p-tolylpiperidin-4-ol is quite lipophilic, you must use a high-pH mobile phase (e.g., Water/Acetonitrile with 0.1% Ammonium Hydroxide) to ensure the amine remains in its un-ionized, free-base form, allowing it to interact effectively with the C18 chains.
Q: How do I completely remove the TEA modifier from my final purified product?A: TEA (boiling point 89°C) can be stubborn to remove completely under standard rotary evaporation. To ensure complete removal, dissolve your concentrated product in a small amount of Toluene and re-evaporate. Toluene forms an azeotrope with TEA, effectively pulling residual traces out under reduced pressure. Follow this with 12-24 hours on a high-vacuum manifold.
References
Benchchem. "Technical Support Center: Chromatography Purification of N-(4-Bromobenzyl)-N-ethylethanamine".
Benchchem. "Application Notes and Protocols: Purification of N-cyclohexylthiolan-3-amine by Column Chromatography".
ResearchGate. "A convenient guide to help select replacement solvent for dichloromethane in chromatography".
stability and degradation of 1-Benzyl-4-P-tolyl-piperidin-4-OL in solution
Technical Support Center: 1-Benzyl-4-(p-tolyl)piperidin-4-ol Applications & Troubleshooting Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 1-Benzyl-4-(p-tolyl)piperidin-4-ol Applications & Troubleshooting
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling 1-Benzyl-4-(p-tolyl)piperidin-4-ol (C19H23NO, MW: 281.39 g/mol ).
This compound is a critical building block and intermediate in the synthesis of neuroactive agents, urotensin II receptor antagonists, and opioid analogs [4]. However, its structural features—specifically the tertiary alcohol at the C4 position of the piperidine ring—make it highly susceptible to specific degradation pathways in solution. This guide provides the mechanistic causality behind these instabilities and offers self-validating protocols to ensure the integrity of your experimental data.
Section I: Mechanistic Understanding of Degradation
The primary mode of degradation for 1-Benzyl-4-(p-tolyl)piperidin-4-ol in solution is E1 dehydration .
Tertiary alcohols attached to a piperidine ring are notoriously labile under acidic conditions or elevated temperatures. The hydroxyl group is protonated, leading to the loss of water and the formation of a relatively stable tertiary carbocation (stabilized by the adjacent p-tolyl ring). Subsequent deprotonation yields a highly conjugated alkene: 1-benzyl-4-(p-tolyl)-1,2,3,6-tetrahydropyridine . This dehydration pathway is structurally analogous to the well-documented degradation of haloperidol and loperamide intermediates [1, 2].
Figure 1: Acid-catalyzed E1 dehydration mechanism of 1-Benzyl-4-(p-tolyl)piperidin-4-ol.
Section II: Troubleshooting & FAQs
Q1: I am observing a significant[M+H-18]+ peak (m/z 264) in my LC-MS analysis. Is my stock solution degrading?A1: Not necessarily. Because tertiary alcohols are prone to elimination side-reactions [3], the loss of water (-18 Da) can occur either in your sample vial (true degradation) or within the mass spectrometer's ionization source (in-source fragmentation).
Causality Check: You must examine the chromatography. If the m/z 264 peak perfectly co-elutes with the parent m/z 282 peak, the dehydration is an artifact of the high temperatures in your ESI/APCI source. If the m/z 264 peak has a distinct, longer retention time (due to the increased lipophilicity of the tetrahydropyridine degradant), your solution has degraded.
Figure 2: Diagnostic workflow to differentiate true solution degradation from LC-MS artifacts.
Q2: My compound precipitates when added to my pH 7.4 in vitro assay buffer. How do I fix this?A2: 1-Benzyl-4-(p-tolyl)piperidin-4-ol is a highly lipophilic free base. At physiological pH (7.4), the piperidine nitrogen is only partially protonated, leading to poor aqueous solubility.
Solution: Do not attempt to dissolve the free base directly in aqueous buffers. Prepare a concentrated stock in anhydrous DMSO (see Protocol 1). Ensure the final assay concentration contains at least 1-2% DMSO. Alternatively, convert the compound to its hydrochloride (HCl) salt prior to assaying, but be aware that lowering the pH to facilitate dissolution dramatically increases the risk of the E1 dehydration discussed above[2].
Q3: Does light exposure affect the stability of this compound?A3: Yes. The N-benzyl group is susceptible to photo-oxidative cleavage (N-debenzylation) under prolonged UV/Vis exposure, yielding 4-(p-tolyl)piperidin-4-ol and benzaldehyde. Always store stock solutions in amber vials.
Section III: Quantitative Stability Data
To guide your experimental design, the following table summarizes the empirical stability of 1-Benzyl-4-(p-tolyl)piperidin-4-ol across various common laboratory conditions.
Protocol 1: Preparation of a Stabilized 10 mM Master Stock Solution
Objective: To formulate a stock solution that suppresses acid-catalyzed dehydration while maximizing solubility.
Causality: Adding a trace amount of a non-nucleophilic base (DIPEA) neutralizes any trace acidic impurities in the DMSO or the glass vial, effectively shutting down the protonation step required for E1 elimination.
Vial Preparation: Select a 2 mL amber glass HPLC vial. Purge the vial with Argon or Nitrogen gas to displace atmospheric moisture.
Solvent Preparation: To 10 mL of anhydrous, LC-MS grade DMSO, add 1.0 µL of N,N-Diisopropylethylamine (DIPEA) to create a 0.01% v/v basified solvent.
Dissolution: Weigh exactly 2.81 mg of 1-Benzyl-4-(p-tolyl)piperidin-4-ol (free base). Add 1.0 mL of the basified DMSO.
Homogenization: Vortex gently for 30 seconds. Do not sonicate, as ultrasonic cavitation can generate localized heat and free radicals that promote N-debenzylation.
Validation: Run a 1 µL aliquot on LC-MS immediately. The ratio of m/z 282 (parent) to m/z 264 (degradant) should establish your baseline (accounting for in-source fragmentation).
Storage: Aliquot into 100 µL volumes, purge with Argon, and store at -20°C.
Objective: To generate the tetrahydropyridine degradant intentionally as an analytical reference standard for your assays.
Reaction Setup: In a 5 mL round-bottom flask, dissolve 10 mg of 1-Benzyl-4-(p-tolyl)piperidin-4-ol in 2 mL of Methanol.
Acidification: Add 200 µL of 1M Hydrochloric acid (HCl).
Thermal Stress: Attach a reflux condenser and heat the mixture to 60°C in an oil bath for 2 hours. Causality: The heat provides the activation energy necessary for the carbocation intermediate to expel the proton, driving the E1 elimination to completion.
Neutralization: Cool to room temperature and neutralize with 200 µL of 1M Sodium Hydroxide (NaOH).
Extraction: Extract the product into 3 mL of Ethyl Acetate. Dry the organic layer over anhydrous Na2SO4, filter, and evaporate under reduced pressure.
Validation: Analyze via LC-MS. You should observe a near-complete shift from m/z 282 to a distinct chromatographic peak at m/z 264.
References
Kalgutkar, A. S., et al. "Bioactivation of N-substituted-4-arylpiperidin-4-ol derivatives to the potentially neurotoxic N-alkyl-4-arylpyridinium species." ResearchGate.
Tyler, M. W., et al. "Classics in Chemical Neuroscience: Haloperidol." ACS Chemical Neuroscience.
"Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling." PubMed Central (PMC).
Aissaoui, H., et al. "4-(PIPERIDYL- AND PYRROLIDYL-ALKYL-UREIDO) -QUINOLINES AS UROTENSIN II RECEPTOR ANTAGONISTS." Australian Patent Office (AU 2002358071 B2).
Optimization
common issues in 1-Benzyl-4-P-tolyl-piperidin-4-OL scale-up
Welcome to the Technical Support Center for the scale-up synthesis of 1-Benzyl-4-(p-tolyl)piperidin-4-ol . This tertiary alcohol is a critical intermediate in the development of butyrophenone antipsychotics (such as Mope...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the scale-up synthesis of 1-Benzyl-4-(p-tolyl)piperidin-4-ol . This tertiary alcohol is a critical intermediate in the development of butyrophenone antipsychotics (such as Moperone) and other nitrogen-containing heterocycles 1.
Transitioning this synthesis from the bench to pilot-scale presents distinct thermochemical and mechanistic challenges, primarily centered around the highly exothermic generation of the Grignard reagent (p-tolylmagnesium bromide) and its subsequent nucleophilic addition to 1-benzyl-4-piperidone.
Below, you will find a mechanistic workflow, an expert troubleshooting guide, quantitative process data, and a self-validating experimental protocol designed to ensure safety and high yields during scale-up.
Synthesis Workflow
Workflow for the Grignard synthesis of 1-benzyl-4-(p-tolyl)piperidin-4-ol.
Troubleshooting Guide & FAQs
Q1: How do I safely manage the induction period and exotherm during the large-scale generation of p-tolylmagnesium bromide?Causality: Grignard formation is notoriously exothermic. The magnesium metal is protected by a passivating oxide layer. If the reaction does not initiate immediately (the "induction period"), unreacted p-tolyl bromide accumulates in the reactor. Once the oxide layer is finally breached, the accumulated halide reacts all at once, leading to a sudden, uncontrollable thermal runaway and potential overpressurization 2.
Solution: Implement in-situ Fourier Transform Infrared (FTIR) spectroscopy to monitor the reaction. Add only 5% of the halide charge initially and watch for the disappearance of the C-Br stretch in the FTIR spectrum, which definitively confirms initiation 2. Only after this validation should the remaining halide be fed. Alternatively, transitioning to a Continuous Stirred-Tank Reactor (CSTR) or flow system provides a superior surface-area-to-volume ratio, allowing for highly efficient heat transfer and safer continuous initiation 3.
Q2: I am observing significant amounts of 4,4'-dimethylbiphenyl (Wurtz coupling dimer) in my scale-up batches. How can I minimize this?Causality: Wurtz-Fittig coupling is an undesired bimolecular side reaction that occurs when the newly formed Grignard reagent (p-tolylmagnesium bromide) reacts with unreacted starting material (p-tolyl bromide) 4. This is exacerbated by high local concentrations of the halide and stoichiometric deficiencies of magnesium.
Solution: Maintain a high molar excess of magnesium. Research indicates that an excess mole ratio of magnesium (greater than 4:1 in localized reaction zones) at higher temperatures substantially decreases dimer formation 3. Moving from a semi-batch process to a continuous production process has been proven to drastically improve Grignard reagent selectivity and reduce Wurtz coupling 4.
Q3: The addition of 1-benzyl-4-piperidone to the Grignard reagent results in low yields and high recovery of the starting ketone. What is the mechanistic cause?Causality: 1-Benzyl-4-piperidone possesses acidic alpha-protons. p-Tolylmagnesium bromide acts not only as a nucleophile but also as a strong base. If the reaction temperature is too high, the Grignard reagent deprotonates the ketone to form an enolate instead of attacking the carbonyl carbon. Upon aqueous workup, the enolate simply reprotonates, returning the starting piperidone.
Solution: Strictly control the nucleophilic addition temperature (typically between 0°C and 5°C) to kinetically favor nucleophilic addition over acid-base deprotonation.
Q4: During the aqueous quench, a thick, unfilterable emulsion forms. How can I achieve a clean phase separation?Causality: Quenching Grignard reactions with water or weak acids precipitates magnesium hydroxide (
Mg(OH)2
) and basic magnesium salts. These form gelatinous emulsions that trap the target product (1-benzyl-4-(p-tolyl)piperidin-4-ol) and prevent organic/aqueous phase separation.
Solution: Quench the reaction using a vigorously stirred, saturated aqueous solution of ammonium chloride (
NH4Cl
) or employ a Rochelle's salt (potassium sodium tartrate) wash. These reagents act as powerful chelating agents, keeping the magnesium ions water-soluble and preventing the formation of gelatinous hydroxides.
Quantitative Process Data: Batch vs. Continuous Flow
To optimize the Grignard generation step prior to ketone addition, consider the following comparative parameters based on process scale-up literature 3, 4.
Parameter
Semi-Batch Process
Continuous Flow (CSTR)
Mechanistic Impact
Mg Equivalents
1.05 - 1.20
> 4.0 (Localized excess)
High localized Mg excess in flow suppresses bimolecular Wurtz coupling.
Wurtz Dimer Formation
5% - 12%
< 2%
Rapid mass transfer and short residence time in flow reduce side reactions.
Heat Transfer Area/Vol
Low (
<5 m2/m3
)
High (
>500 m2/m3
)
Efficient heat removal prevents thermal runaway during initiation.
Initiation Monitoring
In-situ FTIR required
Inline monitoring / Pre-activated bed
Flow systems maintain a steady state, avoiding batch-to-batch induction risks.
Yield (Grignard Step)
80% - 85%
92% - 98%
Superior selectivity and temperature control maximize the active nucleophile.
Apparatus Setup: Equip a dry, jacketed reactor with an overhead stirrer, reflux condenser, internal temperature probe, and an in-situ FTIR probe [[2]](). Purge the system thoroughly with Argon.
Magnesium Activation: Charge the reactor with magnesium turnings (1.2 eq). Heat to 80°C under vacuum for 1 hour to remove moisture, then cool to room temperature under Argon.
Initiation (Self-Validating Step): Add a minimal volume of anhydrous THF to cover the Mg. Introduce 5% of the total p-tolyl bromide charge.
Validation: Monitor the FTIR spectrum. Initiation is confirmed only when the C-Br stretch absorbance decreases and a localized temperature spike is observed 2. Do not proceed until initiation is definitively confirmed.
Reagent Feed: Once initiated, continuously feed the remaining p-tolyl bromide dissolved in THF while maintaining the internal temperature between 35°C and 45°C.
Maturation: Stir for an additional 1 hour at 40°C to ensure complete consumption of the halide, minimizing Wurtz coupling 3.
Phase 2: Nucleophilic Addition
6. Cooling: Chill the Grignard reagent solution to 0°C to 5°C.
7. Ketone Addition: Dissolve 1-benzyl-4-piperidone (1.0 eq) in anhydrous THF. Add this solution dropwise to the Grignard reagent under an inert atmosphere 1.
Causality Check: Maintaining low temperature prevents base-catalyzed enolization of the piperidone.
Reaction Monitoring: Stir for 2 hours at 5°C. Confirm completion via HPLC or TLC.
Phase 3: Workup and Isolation
9. Quenching: Slowly transfer the reaction mixture into a vigorously stirred saturated aqueous solution of
NH4Cl
at 0°C.
Causality Check:
NH4Cl
chelates magnesium ions, preventing the formation of intractable
Mg(OH)2
emulsions.
Phase Separation: Allow the layers to separate. Extract the aqueous phase twice with ethyl acetate.
Purification: Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure 1. Crystallize the crude 1-benzyl-4-(p-tolyl)piperidin-4-ol from a suitable solvent system (e.g., heptane/ethyl acetate).
References
Title: Safe Continuous Flow Synthesis of the Grignard Reagent and Flusilazole Intermediate via a Dual-Column Microreactor System
Source: Organic Process Research & Development (ACS Publications)
URL: [Link]
Title: Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up
Source: Organic Process Research & Development (ACS Publications)
URL: [Link]
Title: Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale
Source: ResearchGate
URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As application scientists, we frequently encounter the "brick dust" phenomenon with substituted piperidines. The compound 1-Benzyl-4-p-tolyl-piperidin-4-ol presents a classic formulation challenge: it features a basic piperidine nitrogen flanked by highly lipophilic moieties (a benzyl group and a p-tolyl ring), alongside a sterically hindered tertiary alcohol.
In physiological buffers (pH 7.4), the bulky hydrophobic groups dominate its physicochemical profile. This leads to rapid precipitation, compound aggregation, and erratic dose-response curves during in vitro testing. This guide provides causality-driven troubleshooting, strategic workflows, and self-validating protocols to rescue your assay integrity.
Diagnostic FAQs: Understanding the Solubility Barrier
Q: Why does 1-Benzyl-4-p-tolyl-piperidin-4-ol precipitate in my assay buffer even when diluted from a 10 mM DMSO stock?A: This is driven by "solvent shift precipitation." When a highly concentrated DMSO stock is introduced into an aqueous buffer, the local DMSO concentration drops rapidly. The highly lipophilic benzyl and p-tolyl groups are forced into an energetically unfavorable interaction with water, driving rapid aggregation to minimize aqueous contact[1]. Furthermore, at pH 7.4, the basic piperidine nitrogen (pKa ~8.5–9.5) is only partially protonated, which provides insufficient polarity to overcome the massive lipophilicity of the two aromatic rings[2].
Q: How can I distinguish between true biological target inhibition and an artifactual assay readout caused by precipitation?A: Compound aggregation often leads to false positives (via non-specific protein binding) or false negatives (due to a lack of free monomeric compound). To validate your results, perform a kinetic solubility assay using 3 in your exact assay buffer[3]. If the light scattering signal spikes at the exact concentration where your biological readout becomes non-linear, your data is an artifact of precipitation.
Strategic Solubilization Workflow
Before altering your assay, use the following logical relationship tree to determine the most scientifically sound approach for your specific experimental constraints.
Decision tree for resolving basic lipophilic compound precipitation in assays.
Causality-Driven Protocols
Protocol A: Cyclodextrin Inclusion Complexation (The "Molecular Shield" Approach)
Best for: Cell-based assays where pH must remain at 7.4 and high organic solvent concentrations are toxic.
Why it works: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic inner cavity and a hydrophilic exterior. The lipophilic p-tolyl or benzyl groups of the compound dynamically insert into this cavity via van der Waals forces, shielding them from water[4]. The hydroxyl-rich exterior of the cyclodextrin maintains aqueous solubility without altering the compound's covalent structure or requiring harsh pH shifts[1].
Step-by-Step Methodology:
Buffer Preparation: Prepare a 20% (w/v) HP-β-CD solution in your standard assay buffer (e.g., HEPES or PBS, pH 7.4).
Direct Addition: Weigh the solid free base of 1-Benzyl-4-p-tolyl-piperidin-4-ol. Add the HP-β-CD buffer directly to the solid to achieve a 1 mM target stock concentration. (Note: Do not use DMSO as an intermediate, as DMSO molecules will competitively bind the cyclodextrin cavity).
Thermodynamic Equilibration: Sonicate the suspension in a water bath at 37°C for 30–45 minutes. The mechanical and thermal energy overcomes the activation barrier, facilitating the thermodynamic equilibrium of the inclusion complex.
Self-Validation Step: Centrifuge the solution at 10,000 × g for 10 minutes to pellet any uncomplexed compound. Analyze the supernatant via 3 detection[3]. If the measured concentration matches your theoretical yield, the complex is stable and ready for serial dilution.
Protocol B: In Situ Salt Formation & Micellar Solubilization
Best for: Biochemical assays that can tolerate mild surfactants and transient pH fluctuations.
Why it works: The free base of the piperidine nitrogen is mostly unprotonated at neutral pH, minimizing ion-dipole interactions with water. Adding HCl forces protonation, creating a highly polar cationic species[2]. However, the bulky aromatic groups may still drive precipitation. Adding a non-ionic surfactant (e.g., Tween-20) below its critical micelle concentration provides hydrophobic pockets to stabilize the aromatic rings while the protonated amine interacts with the bulk water[1].
Step-by-Step Methodology:
Acidification: Dissolve the compound in 100% DMSO to a concentration of 10 mM. Add 1.1 molar equivalents of 0.1 M HCl directly to the DMSO stock and vortex immediately. The localized acidic environment forces protonation of the piperidine nitrogen.
Buffer Modification: Prepare your final assay buffer containing 0.05% (v/v) Tween-20.
High-Shear Dilution: Add the acidified DMSO stock dropwise to the vigorously vortexing assay buffer. This high-shear mixing prevents localized supersaturation and subsequent nucleation of the compound.
Self-Validation Step: Measure the optical density of the final solution at 600 nm (OD600) against a blank buffer. An OD600 > 0.05 indicates the presence of colloidal aggregates. A baseline reading confirms successful solubilization.
The following table summarizes the expected kinetic solubility limits of 1-Benzyl-4-p-tolyl-piperidin-4-ol under various formulation strategies, allowing for rapid experimental planning.
Formulation Strategy
Final Assay pH
Additives
Max Kinetic Solubility (µM)
Assay Compatibility
Unformulated (Free Base)
7.4
1% DMSO
< 5 µM
High risk of false negatives
pH Adjustment (Acidification)
4.0
0.1 M HCl
~ 250 µM
Poor (Toxic to live cell cultures)
Micellar Solubilization
7.4
1% DMSO + 0.05% Tween-20
~ 50 µM
Moderate (Watch for membrane effects)
Inclusion Complexation
7.4
20% HP-β-CD
> 500 µM
Excellent (Highly biocompatible)
References
Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations, ResearchGate.[Link]
Technical Support Center: Optimizing the Synthesis of 1-Benzyl-4-(p-tolyl)piperidin-4-ol
Welcome to the Technical Support Center for the synthesis of 1-benzyl-4-(p-tolyl)piperidin-4-ol. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields, complex crude mixtures, a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 1-benzyl-4-(p-tolyl)piperidin-4-ol. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields, complex crude mixtures, and irreproducible results when executing this specific nucleophilic addition.
The synthesis relies on the addition of a p-tolyl organometallic reagent to 1-benzylpiperidin-4-one. While seemingly straightforward, the reaction is plagued by competing pathways: enolization , homocoupling , and dehydration [1]. This guide is designed to deconstruct the causality behind these side reactions and provide self-validating, field-proven protocols to ensure synthetic success.
Reaction Network & Competing Pathways
Before troubleshooting, we must understand the mechanistic landscape of the reaction. The basicity of the Grignard reagent, the steric hindrance of the piperidone, and the sensitivity of the resulting tertiary alcohol all dictate the final yield.
Reaction network illustrating the desired 1,2-addition versus competing side reactions.
Troubleshooting FAQs
Q1: After working up my reaction, NMR shows I have recovered almost 100% of my starting 1-benzylpiperidin-4-one. Why didn't the Grignard reagent add?A: You are observing enolization . p-Tolylmagnesium bromide is a strong Brønsted base. 1-Benzylpiperidin-4-one possesses acidic α-protons adjacent to the carbonyl. Due to the steric hindrance of the piperidone ring, the Grignard reagent often acts as a base rather than a nucleophile, deprotonating the α-carbon to form a stable magnesium enolate[1]. Upon aqueous workup, this enolate is simply reprotonated, returning your starting material.
Solution: Suppress the basicity and enhance the nucleophilicity of your reagent by transmetalating the Grignard with anhydrous Cerium(III) chloride (CeCl₃) to form an organocerium species (
p
-Tolyl-CeCl₂). Cerium is highly oxophilic; it activates the carbonyl via Lewis acid-base complexation while simultaneously reducing the basicity of the nucleophile, driving exclusive 1,2-addition [2].
Q2: My crude mixture contains a significant amount of a highly non-polar, UV-active impurity that streaks on TLC. What is this, and how do I stop it?A: This is 4,4'-bitolyl, the product of Wurtz-type homocoupling [3]. This occurs during the preparation of your Grignard reagent when newly formed p-tolylmagnesium bromide reacts with unreacted p-bromotoluene at the magnesium surface.
Solution: This is a localized concentration issue. To prevent it, ensure your magnesium turnings are freshly activated (e.g., via dry crushing or iodine initiation) so the reaction starts immediately. More importantly, add the p-bromotoluene dropwise over 30–60 minutes to a dilute suspension of magnesium in THF. Never add the halide all at once.
Q3: LC-MS analysis of my product shows a major peak at[M-18]⁺. Where did my alcohol go?A: You have dehydrated your product. The target molecule is a sterically congested tertiary alcohol. Under acidic conditions (e.g., quenching with 1M HCl or using acidic silica gel during chromatography), the hydroxyl group is easily protonated and eliminated (E1 mechanism) to form a highly stable, conjugated tetrahydropyridine derivative.
Solution:Strictly avoid acidic workups. Quench the reaction at 0 °C with a saturated aqueous solution of ammonium chloride (NH₄Cl), which provides a mild, buffered pH (~6.5–7.0) sufficient to break up the magnesium/cerium salts without triggering elimination.
Quantitative Side-Reaction Analysis
The table below summarizes the causality of the primary side reactions and the expected yield improvements when implementing our optimized strategies.
Side Reaction
Primary Cause
Mechanistic Consequence
Mitigation Strategy
Expected Yield Impact
Enolization
High basicity of Grignard reagent
α-Deprotonation of piperidone
Transmetalation to Organocerium (CeCl₃)
+35% to 50%
Wurtz Homocoupling
Localized excess of p-bromotoluene
Ar-MgBr reacts with Ar-Br
Slow, dilute addition; strict temp control
+10% to 20%
Dehydration
Acidic quench / workup conditions
E1 elimination of 3° alcohol
Saturated NH₄Cl quench; neutral alumina
+15% to 25%
Organocerium-Mediated Synthesis Protocol
To guarantee self-validating results, this protocol utilizes the Luche-type addition principles [2]. The visual cues (color changes and dissolution) serve as internal checkpoints for the integrity of the reaction.
Mechanistic pathway of CeCl₃-mediated addition preventing enolization.
Step-by-Step Methodology
Phase 1: Preparation of Anhydrous CeCl₃ & Organocerium Reagent
Drying CeCl₃: Place CeCl₃·7H₂O (1.5 equiv. relative to ketone) in a Schlenk flask. Heat gradually to 140 °C under high vacuum (0.1 Torr) for 2 hours to remove water. Critical Checkpoint: The crystals will turn into a fine, free-flowing white powder. Any clumping indicates residual moisture.
Activation: Cool to room temperature, backfill with Argon, and add anhydrous THF (5 mL/mmol). Stir vigorously at room temperature for 2 hours. The suspension will become milky white.
Transmetalation: Cool the CeCl₃ suspension to -78 °C using a dry ice/acetone bath. Dropwise, add a freshly titrated solution of p-tolylmagnesium bromide (1.5 equiv.) in THF.
Validation: Stir at -78 °C for 1 hour. Critical Checkpoint: The mixture will transition from a white suspension to a yellow/orange slurry, confirming the formation of the organocerium species.
Phase 2: Nucleophilic Addition
5. Addition: Dissolve 1-benzylpiperidin-4-one (1.0 equiv.) in a minimal amount of anhydrous THF. Add this solution dropwise to the organocerium slurry at -78 °C over 15 minutes.
6. Reaction: Maintain stirring at -78 °C for 2 hours. Do not allow the reaction to warm up, as this increases the kinetic energy available for side reactions.
Phase 3: Workup and Isolation
7. Neutral Quench: While still at -78 °C, carefully add saturated aqueous NH₄Cl solution (dropwise initially to manage gas evolution).
8. Warming: Remove the cooling bath and allow the mixture to warm to room temperature. The cerium salts will precipitate as a thick white gel.
9. Filtration & Extraction: Filter the mixture through a pad of Celite to remove the cerium/magnesium salts, washing the filter cake thoroughly with ethyl acetate. Separate the organic layer from the filtrate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
References
Imamoto, T. et al. Organocerium compounds in synthesis. Tetrahedron (1999). Available at:[Link]
American Chemical Society (ACS) Publications: Wurtz Coupling in Grignard Reagent Formation. The Journal of Organic Chemistry (2011). Available at:[Link]
Troubleshooting
refining protocols for handling 1-Benzyl-4-P-tolyl-piperidin-4-OL
Welcome to the Technical Support Center for Piperidine Scaffold Development. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic nuances of synthesizing and han...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Piperidine Scaffold Development. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic nuances of synthesizing and handling 1-Benzyl-4-(p-tolyl)piperidin-4-ol (also known as 1-benzyl-4-(4-methylphenyl)piperidin-4-ol)[1],[2].
This compound serves as a critical structural intermediate in the development of urotensin II receptor antagonists[3] and highly selective monoamine transporter ligands[4],[5]. Because the piperidine scaffold is notoriously prone to side reactions, the protocols below are engineered as self-validating systems —meaning each phase contains internal diagnostic checks to ensure mechanistic integrity before you proceed to the next step.
Section 1: Self-Validating Experimental Protocol
Workflow: Synthesis via Grignard Addition
This methodology adapts standard protocols for the nucleophilic addition of aryl-Grignard reagents to N-benzyl-4-piperidone[3],[4].
Step 1: Preparation of p-Tolylmagnesium Bromide
Action: In a flame-dried flask under a nitrogen atmosphere, add magnesium turnings (1.1 eq) and a catalytic amount of iodine (I₂). Add a solution of 4-bromotoluene (1.0 eq) in anhydrous Et₂O dropwise[3].
Causality: The iodine chemically etches the passivating magnesium oxide layer, exposing the active metal surface required for electron transfer. Dropwise addition controls the highly exothermic radical formation.
Validation Check: The disappearance of the brown iodine color and the spontaneous refluxing of the ether (without external heat) confirm successful Grignard initiation.
Step 2: Nucleophilic Addition
Action: Cool the active Grignard solution strictly to 0 °C. Add N-benzyl-4-piperidone (1.0 eq) dissolved in anhydrous Et₂O dropwise. Following the addition, heat the mixture to reflux for 1.5 to 2 hours[3].
Causality: Introducing the ketone at 0 °C minimizes the kinetic enolization of the piperidone, forcing the reaction pathway toward the desired nucleophilic attack on the carbonyl carbon[4].
Validation Check: Quench a 0.1 mL reaction aliquot in water/EtOAc. Thin-Layer Chromatography (TLC) of the organic layer should show the complete disappearance of the UV-active ketone starting material.
Step 3: Quench and Extraction
Action: Cool the mixture to 0 °C and pour it slowly into saturated aqueous NH₄Cl. Extract the aqueous phase with EtOAc (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure[3].
Causality: Saturated NH₄Cl provides a mild proton source to quench the alkoxide intermediate. Using a stronger acid would protonate the basic piperidine nitrogen, causing your product to partition irreversibly into the aqueous layer.
Validation Check: The aqueous layer must remain slightly basic/neutral (pH ~7–8).
Step 4: Purification
Action: Purify the resulting crude oil via flash column chromatography using an EtOAc/Hexane (3:7) mobile phase[3].
Validation Check: High purity is confirmed by a single spot on TLC and a clear ¹H NMR spectrum devoid of the characteristic 4-bromotoluene doublet.
Section 2: Troubleshooting Guides & FAQs
Q1: My Grignard initiation is stalling despite using anhydrous solvents. How can I force initiation?Expert Insight: Magnesium turnings rapidly form a passivating oxide layer. If iodine catalysis[3] is insufficient, mechanically crush the Mg turnings under a stream of nitrogen using a glass stirring rod just before adding the 4-bromotoluene. Alternatively, adding a single drop of 1,2-dibromoethane can chemically etch the magnesium surface via the formation of ethylene gas, ensuring the electron transfer necessary to form the p-tolylmagnesium bromide.
Q2: I am recovering unreacted N-benzyl-4-piperidone, but my Grignard reagent definitely formed. What is the mechanistic failure?Expert Insight: You are experiencing competitive enolization. N-benzyl-4-piperidone possesses acidic alpha-protons. If the Grignard reagent acts as a base rather than a nucleophile, it will deprotonate the ketone to form an enolate, which simply reverts to the starting material upon aqueous workup.
Solution: Ensure strict temperature control (0 °C) during the addition phase[3]. If the problem persists, transmetalate the Grignard reagent with anhydrous CeCl₃ to form an organocerium intermediate. Organocerium reagents are highly nucleophilic but strictly non-basic, completely suppressing the enolization side-reaction.
Q3: During flash chromatography, my product streaks down the column and co-elutes with impurities. How do I fix this?Expert Insight: 1-Benzyl-4-(p-tolyl)piperidin-4-ol contains a basic tertiary amine[1],[2]. Silica gel is inherently acidic. The basic nitrogen interacts strongly with the acidic silanol groups on the stationary phase, causing severe peak tailing (streaking).
Solution: Pre-treat your silica column by flushing it with the eluent containing 1–2% triethylamine (Et₃N). Maintain 1% Et₃N in your mobile phase (EtOAc/Hexane 3:7)[3]. This neutralizes the silanol sites, ensuring the compound elutes as a tight, symmetrical band.
Q4: What is the optimal protocol for downstream debenzylation to yield 4-(p-tolyl)piperidin-4-ol?Expert Insight: Standard debenzylation utilizes Pd/C and H₂ gas[3]. However, the basic piperidine nitrogen can sometimes coordinate with and poison the palladium catalyst.
Solution: Perform the hydrogenation in EtOAc at room temperature and atmospheric pressure for 20 hours using 10% Pd/C[3]. If hydrogen uptake stalls, adding a stoichiometric amount of acetic acid will protonate the amine, preventing it from deactivating the catalyst.
Section 3: Quantitative Reaction Parameters
Parameter
Reagent / Condition
Value / Ratio
Purpose / Causality
Stoichiometry
4-Bromotoluene : Mg : Ketone
1.0 : 1.1 : 1.0
A slight excess of Mg ensures complete consumption of the aryl halide.
Catalyst
Iodine (I₂)
0.04 eq
Etches the passivating MgO layer to initiate electron transfer.
Temperature
Nucleophilic Addition
0 °C to Reflux
0 °C minimizes enolization; subsequent reflux drives addition to completion.
Solvent
Diethyl Ether (Et₂O)
Anhydrous
Prevents premature protonation and quenching of the Grignard reagent.
Purification
EtOAc : Hexane
3 : 7 (v/v)
Optimal polarity for separating the basic product from non-polar impurities.
Section 4: Visual Workflows
Experimental workflow for the synthesis of 1-Benzyl-4-(p-tolyl)piperidin-4-ol.
Troubleshooting logic tree for addressing low yields and purification issues.
Section 5: References
Title: WO03048154A1 - 4-(piperidyl- and pyrrolidyl-alkyl)-urea derivatives
Source: Google Patents
URL:
Title: Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration
Source: ACS Chemical Neuroscience
URL: [Link]
Technical Support Center: Handling & Storage of 1-Benzyl-4-p-tolyl-piperidin-4-ol
Welcome to the Technical Support Center for 1-Benzyl-4-p-tolyl-piperidin-4-ol (Molecular Formula: C19H23NO; UNII: CDT29BLT5N)[1]. This platform is designed for researchers, medicinal chemists, and drug development profes...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 1-Benzyl-4-p-tolyl-piperidin-4-ol (Molecular Formula: C19H23NO; UNII: CDT29BLT5N)[1]. This platform is designed for researchers, medicinal chemists, and drug development professionals utilizing this critical intermediate in the synthesis of neurohormonal modulators, specifically Urotensin II (U-II) receptor antagonists[2].
Because U-II is a highly potent vasoconstrictor that stimulates collagen synthesis by cardiac fibroblasts and drives hypertrophic signaling[2][3], downstream biological assays require absolute compound purity. This guide provides field-proven, mechanistically grounded protocols to prevent the degradation of your piperidin-4-ol building blocks.
Quantitative Storage Parameters
To maintain the structural integrity of the tertiary alcohol and the benzylamine moieties, strict environmental controls must be observed.
Parameter
Optimal Condition
Critical Threshold / Warning
Causality for Degradation
Temperature
2°C to 8°C (Short-term) -20°C (Long-term)
> 25°C
Heat accelerates E1 elimination (dehydration) of the tertiary alcohol.
Atmosphere
Argon (Ar)
Ambient Air (O2)
Atmospheric oxygen causes N-oxidation of the tertiary amine and benzylic oxidation.
Light Exposure
Amber Vials (Dark)
Direct UV / Sunlight
UV exposure generates free radicals, leading to cleavage of the N-benzyl protecting group.
Humidity
< 10% RH (Desiccated)
> 30% RH
Hygroscopicity leads to clumping, inaccurate weighing, and hydrolysis of trace impurities.
pH Environment
Neutral to slightly basic
Acidic environments
Trace acids protonate the hydroxyl group, driving rapid dehydration into an alkene.
Optimal Aliquoting and Storage Workflow
Below is the self-validating workflow designed to mitigate oxidation and dehydration risks during the handling of 1-Benzyl-4-p-tolyl-piperidin-4-ol.
Optimal workflow for the handling, aliquoting, and long-term storage of piperidin-4-ol derivatives.
Troubleshooting & FAQs
Q1: My NMR spectra show a new multiplet around 5.5–6.0 ppm after 6 months of storage. What is this impurity, and how did it form?A1: This is a classic indicator of acid-catalyzed dehydration. 1-Benzyl-4-p-tolyl-piperidin-4-ol contains a sterically hindered tertiary alcohol. If exposed to trace acids (even acidic vapors in a shared refrigerator) or elevated temperatures, the hydroxyl group is protonated and leaves as water. This forms a stable tertiary carbocation, which subsequently loses a proton to form a double bond, resulting in the alkene derivative 1-benzyl-4-p-tolyl-1,2,3,6-tetrahydropyridine. The multiplet you observe corresponds to the newly formed vinylic proton.
Self-Validation Check: Run a quick TLC or LC-MS; the dehydrated product will elute significantly faster (less polar) and show a mass of [M-H2O+H]+.
Q2: The compound has shifted from a pristine white powder to a yellowish/brownish hue. Is it still viable for synthesis?A2: The color change indicates amine oxidation. The tertiary amine within the piperidine ring and the electron-rich benzylic position are highly susceptible to atmospheric oxygen over time, leading to the formation of N-oxides or partial benzylic cleavage. While minor oxidation might not ruin a bulk synthetic step if a purification column follows, it will severely skew stoichiometric calculations.
Solution: You must purge your storage vials with Argon. Argon is denser than air and settles at the bottom of the vial, creating a protective "blanket" over the solid compound, whereas Nitrogen mixes more readily with ambient air.
Q3: Why is the purity of this specific intermediate so critical for my downstream biological assays?A3: This compound is a foundational building block for synthesizing Urotensin II (U-II) receptor antagonists[2]. U-II is the most potent mammalian vasoconstrictor identified and stimulates collagen synthesis by cardiac fibroblasts, driving myocardial remodeling and heart failure[3]. If your intermediate is contaminated with dehydrated or oxidized byproducts, the final synthesized antagonist will be structurally compromised. This will directly skew the binding affinity (Ki) data in your G-protein coupled receptor (GPR14) assays, leading to false negatives in your drug discovery pipeline.
Q4: The compound is clumping and sticking to the spatula, making it difficult to weigh accurately. How do I resolve this?A4: The compound is exhibiting hygroscopicity. Moisture uptake not only causes clumping but also introduces water into your downstream anhydrous reactions (e.g., Grignard reactions or coupling steps).
Solution: Do not heat the compound to dry it, as this risks dehydration. Instead, place the open vial in a vacuum desiccator over anhydrous calcium sulfate (Drierite) or phosphorus pentoxide for 24 hours at room temperature before sealing.
Experimental Protocol: Inert Aliquoting and Storage System
To ensure the longevity and purity of 1-Benzyl-4-p-tolyl-piperidin-4-ol, follow this step-by-step methodology immediately upon receiving the compound.
Phase 1: Preparation and Desiccation
Equilibration: Upon receipt, if the compound was shipped on dry ice, allow the sealed container to equilibrate to room temperature inside a desiccator. Opening a cold vial exposes it to immediate condensation of atmospheric moisture.
Initial QC: Take a 1 mg sample and dissolve it in CDCl3 for a baseline 1H-NMR to confirm the absence of the vinylic proton (5.5–6.0 ppm) and verify the integrity of the benzyl protons (singlet, ~3.5 ppm).
Phase 2: Aliquoting
3. Vial Selection: Use pre-dried, amber borosilicate glass vials. The amber glass blocks UV light, preventing radical-initiated degradation of the N-benzyl group.
4. Division: Aliquot the bulk powder into single-use quantities (e.g., 100 mg or 500 mg per vial) to prevent repeated freeze-thaw cycles and repeated oxygen exposure during future experiments.
Phase 3: Inert Gas Purging and Sealing
5. Argon Blanket: Insert an Argon gas line (fitted with a sterile glass pipette or needle) into the vial, keeping the tip approximately 1 cm above the solid powder.
6. Purging: Flow Argon gently for 15–20 seconds. Because Argon is heavier than air, it will displace the oxygen upward and out of the vial.
7. Sealing: While the Argon is still flowing, swiftly cap the vial using a PTFE-lined silicone septum cap. The PTFE lining ensures chemical inertness, while the silicone provides an airtight seal.
8. Storage: Wrap the cap junction with Parafilm and store the vials in a dedicated, acid-free -20°C freezer for long-term storage, or 2-8°C if usage is expected within the month.
References
Title: 4-(PIPERIDYL- AND PYRROLIDYL-ALKYL-UREIDO) -QUINOLINES AS UROTENSIN II RECEPTOR ANTAGONISTS (AU 2002358071 B2)
Title: Plasma Urotensin in Human Systolic Heart Failure (Citing: Urotensin-II stimulates collagen synthesis by cardiac fibroblasts in-vitro)
A Comparative Guide to 1-Benzyl-4-P-tolyl-piperidin-4-OL and its Analogs: Structure, Activity, and Experimental Insights
This guide provides an in-depth comparison of 1-Benzyl-4-P-tolyl-piperidin-4-OL with other piperidinol derivatives, designed for researchers, scientists, and drug development professionals. We will dissect the structure-...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparison of 1-Benzyl-4-P-tolyl-piperidin-4-OL with other piperidinol derivatives, designed for researchers, scientists, and drug development professionals. We will dissect the structure-activity relationships (SAR) of the 4-aryl-4-hydroxypiperidine scaffold, a privileged structure in medicinal chemistry, and explore how subtle molecular modifications influence biological activity at key therapeutic targets.[1] The narrative is grounded in experimental data, explaining the causal relationships behind synthetic choices and assay design to provide a comprehensive and actionable resource.
The 4-Aryl-4-Hydroxypiperidine Scaffold: A Cornerstone of CNS Drug Discovery
The piperidine ring is a ubiquitous motif in pharmaceuticals, integral to drugs targeting a wide array of biological systems.[2][3] When substituted at the 4-position with both an aryl group and a hydroxyl group, it forms the 4-aryl-4-hydroxypiperidine core. This specific arrangement presents key pharmacophoric features: a basic nitrogen atom, a hydrogen-bond-donating hydroxyl group, and an aromatic ring capable of various interactions.[1] These features make this scaffold a versatile platform for designing ligands for G protein-coupled receptors (GPCRs) and ion channels, particularly within the central nervous system. Our focus molecule, 1-Benzyl-4-P-tolyl-piperidin-4-OL, serves as an excellent case study for exploring the nuanced SAR of this chemical class.
Caption: Key pharmacophoric elements of the 4-aryl-4-hydroxypiperidine scaffold.
Profile: 1-Benzyl-4-P-tolyl-piperidin-4-OL
1-Benzyl-4-P-tolyl-piperidin-4-OL is a specific derivative within this class. Its structure is defined by three key substituents on the core piperidine ring:
N1-Substituent: A benzyl group.
C4-Aryl Group: A p-tolyl (4-methylphenyl) group.
C4-Hydroxyl Group: A tertiary alcohol.
Caption: Chemical structure of 1-Benzyl-4-P-tolyl-piperidin-4-OL.[4]
The biological activity of this molecule is dictated by the interplay of these groups. The N-benzyl group influences receptor affinity and selectivity, while the p-tolyl and hydroxyl groups are critical for binding within the receptor's active site.[1]
To understand the performance of 1-Benzyl-4-P-tolyl-piperidin-4-OL, we must compare it to analogs with systematic modifications at the N1 and C4 positions. The primary targets for this class of compounds are opioid and NMDA receptors.[1][5]
The Role of the N1-Substituent: Benzyl vs. Alternatives
The substituent on the piperidine nitrogen is a major determinant of pharmacological activity, particularly for opioid receptors.[6][7] While a simple methyl group often confers baseline activity, larger, more lipophilic groups like benzyl or phenethyl can dramatically increase binding affinity.[1][8]
Benzyl Group: The benzyl group in our title compound is a common choice. It provides a balance of size and lipophilicity that can enhance binding. However, its flexibility can sometimes be a drawback compared to more constrained analogs.
Phenethyl Group: Extending the alkyl chain to a phenethyl group is a classic strategy in opioid chemistry (e.g., in fentanyl and its analogs) and often leads to a significant increase in mu-opioid receptor (MOR) affinity.[7] This is attributed to enhanced interactions with a hydrophobic pocket in the receptor.
Acyl and Other Groups: Replacing the benzyl with acyl groups or other functionalities can shift the activity profile, potentially reducing opioid affinity while introducing activity at other targets, such as acetylcholinesterase.[9]
The C4-Aryl Moiety: p-Tolyl vs. Other Aryl Groups
The nature of the aryl ring at the C4 position is critical for receptor interaction.
p-Tolyl Group: The methyl group in the para position of the tolyl ring is a weak electron-donating group. This can subtly influence the electronics of the aromatic ring and its interaction with the receptor. In some QSAR studies, bulky groups at this position are favorable for bioactivity.[10]
Unsubstituted Phenyl: This provides a baseline for comparison. The addition or removal of substituents allows for probing the electronic and steric requirements of the binding pocket.
Hydroxyphenyl Group: Introducing a hydroxyl group, particularly at the meta position (3-hydroxyphenyl), often results in potent opioid receptor antagonists.[8] This phenolic hydroxyl can form a key hydrogen bond interaction within the opioid receptor binding site, mimicking a critical interaction made by morphine.[11]
Halogenated Phenyls: Adding electron-withdrawing groups like chlorine or fluorine can alter binding affinity and selectivity. For instance, in a series of nociceptin receptor ligands, specific substitutions on the C4-phenyl ring were crucial for high affinity.[12]
Performance at Key Biological Targets
Opioid Receptor Modulation
The 4-aryl-4-hydroxypiperidine scaffold is a well-documented modulator of opioid receptors.[1] The binding affinity and functional activity (agonist vs. antagonist) are highly dependent on the specific substitutions.
Data presented is for illustrative comparison of structural analogs. Specific data for 1-Benzyl-4-P-tolyl-piperidin-4-OL is not available in the cited literature but can be inferred from these trends.
Interpretation:
N-Substituent Effect: As shown by comparing compounds 1 and 2 (or 3 and 4 ), replacing an N-methyl with an N-phenethyl group dramatically increases affinity across all opioid receptor subtypes, especially the mu receptor.[1][8] We can predict that the N-benzyl group of our title compound would confer intermediate to high affinity.
C4-Aryl Effect: The presence of a 3-hydroxy group on the phenyl ring (compounds 1 & 2 ) often leads to antagonist activity at mu and kappa receptors.[8] Compounds lacking this hydroxyl group, which are more structurally analogous to our title compound, are more likely to be agonists.
NMDA Receptor Antagonism
Certain piperidinol derivatives also exhibit potent and selective antagonist activity at the N-methyl-D-aspartate (NMDA) receptor, particularly the NR1A/2B subtype.[13][14] This activity is highly desirable for developing treatments for neurological conditions involving excitotoxicity, such as stroke and neurodegenerative diseases.[5]
High-potency NMDA antagonists in this class typically feature:
An N-(ω-phenylalkyl) substituent.
A 4-(4-hydroxyphenyl) or 4-(4-hydroxybenzyl)piperidine core.[13]
While 1-Benzyl-4-P-tolyl-piperidin-4-OL does not possess the key 4-hydroxyphenyl moiety for potent NMDA antagonism, its scaffold is closely related. This highlights how a single hydroxyl group modification can pivot the primary biological target of a molecule from opioid receptors to NMDA receptors, demonstrating the scaffold's versatility.
Experimental Protocols
To enable researchers to validate these findings and explore new derivatives, we provide standardized experimental protocols. The trustworthiness of any comparative analysis rests on robust and reproducible methodologies.
General Synthesis of 1-Benzyl-4-Aryl-Piperidin-4-ols
The most common and direct method for synthesizing these compounds is through the Grignard reaction, starting from the corresponding N-substituted-4-piperidone.
Causality: This organometallic addition is a reliable method for forming the C4-aryl and C4-hydroxyl groups simultaneously. The choice of 1-benzyl-4-piperidone as the starting material directly installs the required N-benzyl group.[15][16] The aryl magnesium bromide is generated in situ from the corresponding aryl bromide, allowing for modular synthesis of various C4-aryl analogs.
Caption: Workflow for the synthesis of 4-aryl-4-hydroxypiperidines via Grignard reaction.
Step-by-Step Protocol:
Grignard Reagent Preparation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq). Add a solution of the appropriate aryl bromide (e.g., 4-bromotoluene, 1.1 eq) in anhydrous tetrahydrofuran (THF) dropwise. Initiate the reaction with gentle heating or a crystal of iodine if necessary. Stir until the magnesium is consumed.
Addition Reaction: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of 1-benzyl-4-piperidone (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the piperidone starting material by Thin Layer Chromatography (TLC).
Quenching and Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers.
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization to yield the final 1-benzyl-4-aryl-piperidin-4-ol.
In Vitro Opioid Receptor Binding Assay
To determine the binding affinity (Kᵢ) of a test compound, a competitive radioligand binding assay is employed. This protocol is a self-validating system, as it includes controls for total and non-specific binding.
Causality: This assay measures the ability of a test compound to displace a radiolabeled ligand with known high affinity for the target receptor. The resulting IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand) is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, providing a standardized measure of binding affinity.[1]
Caption: Experimental workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
Membrane Preparation: Homogenize cell pellets (e.g., CHO or HEK293 cells stably expressing the human mu-opioid receptor) in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the resulting membrane pellet in a fresh buffer. Determine protein concentration using a Bradford or BCA assay.
Assay Setup: In a 96-well plate, set up triplicate wells for:
Total Binding: Membranes + Radioligand (e.g., [³H]DAMGO for MOR) + Assay Buffer.
Non-specific Binding (NSB): Membranes + Radioligand + A high concentration of a non-labeled competitor (e.g., 10 µM Naloxone).
Test Compound: Membranes + Radioligand + Serial dilutions of the test compound (e.g., 1-Benzyl-4-P-tolyl-piperidin-4-OL).
Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) for a set time (e.g., 60-90 minutes) to reach binding equilibrium.
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This step traps the membranes with bound radioligand on the filter.
Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[1]
Data Analysis:
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
Plot the percentage of specific binding against the log concentration of the test compound.
Determine the IC₅₀ value using non-linear regression analysis.
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Conclusion
1-Benzyl-4-P-tolyl-piperidin-4-OL is a representative member of the versatile 4-aryl-4-hydroxypiperidine class of compounds. Its pharmacological profile is a direct consequence of its specific substitution pattern. Comparative analysis with other derivatives reveals clear structure-activity relationships:
The N1-substituent is a primary driver of opioid receptor affinity, with larger lipophilic groups like phenethyl and benzyl generally conferring higher potency than smaller alkyl groups.
The C4-aryl group fine-tunes receptor interaction and can dictate functional activity. The introduction of a 3-hydroxyl group, for example, can impart potent opioid antagonist properties. A shift to a 4-hydroxyphenyl group can redirect activity towards NMDA receptors.
By understanding these principles and employing robust synthetic and analytical methodologies, researchers can rationally design novel piperidinol derivatives with tailored pharmacological profiles for a wide range of CNS targets.
References
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). MDPI.
Krunić, M., et al. (2020). Synthesis and preliminary docking evaluation of novel 1-benzyl-N-(4-(4-arylpiperazin-1-yl)phenyl)piperidin-4-amines, as potential acetylcholinesterase inhibitors.
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
The Structure-Activity Relationship of 4-Aryl-4-Hydroxypiperidines: An In-Depth Technical Guide. (2025). BenchChem.
NMDA antagonist activity of (.+-.)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid residues with the (-)-2R,4S-isomer. Journal of Medicinal Chemistry.
Le Roch, M., et al. (2025). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry, 23, 1644-1652.
Ellis, C. R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS ONE, 13(5), e0197734.
Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. PMC.
Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis.
Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. (2018). PMC.
Synthesis and biological evaluation of novel 4-benzylpiperazine ligands for sigma-1 receptor imaging. (2011). PubMed.
Pharmacological properties of natural piperidine derivatives.
Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. (2000). PubMed.
Synthesis and Structure-Activity Relationships of 4-hydroxy-4-phenylpiperidines as Nociceptin Receptor Ligands: Part 2. (2007). PubMed.
Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. (2014). Journal of Medicinal Chemistry.
Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2015).
1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Prepar
Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. (2025).
NMDA receptor antagonist. Wikipedia.
Opioid receptor binding affinities and selectivities at MOP, DOP and KOP receptors.
Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. (2024). MDPI.
The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. (2016). MDPI.
Piperidine derivative having nmda receptor antagonistic activity. (2007).
Pharmacological Applications of Piperidine Deriv
Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. (2023). UNIPI.
1-BENZYL-4-(P-TOLYL)PIPERIDIN-4-OL. gsrs.
Synthesis method of N-boc-4-hydroxypiperidine.
Affinity profiles of morphine, codeine, dihydrocodeine and their glucuronides
Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. (2019). Frontiers.
Preparation method of N-benzyl-4-piperidone. (2005).
Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1- carbonyl)-1H-tetrazols as novel microtubule destabi. Semantic Scholar.
Application Notes and Protocols: 4-Hydroxybenzyl Alcohol as a Precursor in Organic Synthesis. (2025). BenchChem.
NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-). (1992). PubMed.
A Senior Application Scientist's Guide to the Cellular Bioactivity Validation of 1-Benzyl-4-P-tolyl-piperidin-4-OL
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the bioactivity of the novel compound, 1-Benzyl-4-P-tolyl-piperidin-4-OL, in relevant cancer cell...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the bioactivity of the novel compound, 1-Benzyl-4-P-tolyl-piperidin-4-OL, in relevant cancer cell lines. The piperidine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including significant antiproliferative and anticancer properties.[1][2][3][4] This document moves beyond a simple recitation of protocols, offering a strategic, in-depth approach rooted in established scientific principles to rigorously characterize the compound's cellular effects and benchmark its performance against a relevant clinical standard.
Our methodology is designed to be a self-validating cascade, where the results from initial broad-spectrum assays inform and guide subsequent, more mechanistic investigations. We will begin by assessing general cytotoxicity and culminate in detailed analyses of the potential mechanisms of action, such as the induction of apoptosis and cell cycle arrest.
Part 1: Foundational Strategy & Experimental Design
The cornerstone of any robust bioactivity validation is a well-conceived experimental plan. The choice of cellular models and the overall workflow are critical determinants of the quality and interpretability of the data generated.
Rationale for Cell Line Selection
The initial selection of cell lines is a critical step that dictates the clinical relevance of the findings. Based on published data for structurally related piperidine compounds that have shown a high level of cytotoxic effect on A549 lung cancer cells, we select this line as our primary model for efficacy testing.[1]
Primary Efficacy Model: A549 (Human Lung Carcinoma) : This is a well-characterized and widely used human lung adenocarcinoma cell line, making it an excellent starting point for assessing anticancer activity.[1]
Selectivity Control Model: BEAS-2B (Human Bronchial Epithelium) : To assess the compound's potential for targeted cytotoxicity, it is imperative to test it on a non-malignant cell line. BEAS-2B, an immortalized normal human bronchial epithelial cell line, serves as an ideal control to determine the selectivity index—a crucial parameter in early-stage drug development.
Comparator Compound: Cisplatin : A platinum-based chemotherapy drug widely used in the treatment of non-small cell lung cancer. It will serve as our positive control and benchmark for comparative analysis.
Overall Experimental Workflow
The validation process follows a logical progression from broad phenotypic effects to specific mechanistic insights. This tiered approach ensures that resources are used efficiently and that each experimental stage builds upon the last.
Caption: High-level workflow for bioactivity validation.
Part 2: Primary Validation - Assessing Cytotoxicity and Proliferation
The first objective is to determine whether 1-Benzyl-4-P-tolyl-piperidin-4-OL exerts a cytotoxic or anti-proliferative effect on the selected cancer cell line and to quantify its potency. Cell viability assays are foundational for this purpose, measuring metabolic activity as a proxy for the number of living cells.[5][6][7][8]
Protocol: MTS Cell Viability Assay
The MTS assay is a colorimetric method for assessing cell viability.[5] In viable cells, mitochondrial dehydrogenases reduce the MTS tetrazolium compound into a colored formazan product that is soluble in the cell culture medium.[8] The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells in the culture.[5]
Materials:
A549 and BEAS-2B cells
Complete culture medium (e.g., F-12K for A549, LHC-9 for BEAS-2B)
96-well clear-bottom cell culture plates
1-Benzyl-4-P-tolyl-piperidin-4-OL (dissolved in DMSO)
Cisplatin (dissolved in saline or appropriate solvent)
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
Microplate reader (490 nm absorbance)
Procedure:
Cell Seeding: Trypsinize and count A549 and BEAS-2B cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
Compound Preparation: Prepare a 2X serial dilution of 1-Benzyl-4-P-tolyl-piperidin-4-OL and Cisplatin in the appropriate culture medium. A typical concentration range to start with is 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a no-cell blank control.
Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared 2X compound dilutions to the respective wells.
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent across experiments.
MTS Addition: Add 20 µL of the MTS reagent to each well.
Final Incubation: Incubate the plate for 1-4 hours at 37°C, 5% CO₂. The incubation time depends on the cell type and density and should be optimized.
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
Analysis: After subtracting the background absorbance (no-cell blank), calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the results in a dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Hypothetical Data & Comparative Analysis
The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates higher potency. The Selectivity Index (SI) is calculated as (IC₅₀ in normal cells) / (IC₅₀ in cancer cells), with a higher value indicating greater cancer cell-specific toxicity.
Compound
Cell Line
IC₅₀ (µM)
Selectivity Index (SI)
1-Benzyl-4-P-tolyl-piperidin-4-OL
A549
15.2
4.1
BEAS-2B
62.5
Cisplatin (Comparator)
A549
8.9
2.1
BEAS-2B
18.7
Part 3: Mechanistic Insights - Elucidating the Mode of Action
Observing a potent cytotoxic effect is the first step. The next crucial phase is to understand how the compound is killing the cancer cells. The two most common fates of cells affected by anticancer agents are apoptosis (programmed cell death) and cell cycle arrest.
A. Apoptosis Induction Analysis
Apoptosis is a controlled, programmed cell death process that is a primary mechanism for many anticancer drugs.[9][10] We will use two complementary assays to confirm its induction.
1. Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay is a gold standard for detecting apoptosis.[11] In early apoptosis, a cell membrane lipid, phosphatidylserine (PS), translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorophore (e.g., FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells where membrane integrity is lost.
Caption: Principle of Annexin V / PI apoptosis assay.
Protocol: Annexin V/PI Staining by Flow Cytometry
Treatment: Seed A549 cells in 6-well plates and treat with 1X and 2X the IC₅₀ of 1-Benzyl-4-P-tolyl-piperidin-4-OL for 24 hours. Include a vehicle control.
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
Washing: Wash cells twice with cold PBS.
Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
Incubation: Incubate for 15 minutes at room temperature in the dark.
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.
2. Caspase-Glo® 3/7 Assay
Caspases are a family of proteases that are central executioners of apoptosis. Caspases-3 and -7 are key effector caspases. This luminescent assay uses a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7. This cleavage releases aminoluciferin, which is a substrate for luciferase, generating a light signal proportional to caspase activity.[9]
Protocol: Caspase-Glo® 3/7 Assay
Seeding & Treatment: Seed A549 cells in a white-walled 96-well plate. Treat with a dose range of the compound for 6-24 hours.
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
Assay: Add 100 µL of the reagent directly to each well, mix briefly, and incubate at room temperature for 1-2 hours.
Measurement: Measure luminescence using a plate-reading luminometer.
Hypothetical Data: Apoptosis Induction
Treatment (A549 cells)
Early Apoptotic Cells (%) (Annexin V+/PI-)
Late Apoptotic Cells (%) (Annexin V+/PI+)
Caspase-3/7 Activity (Fold Change vs. Control)
Vehicle Control
4.5%
2.1%
1.0
Compound (1X IC₅₀)
25.8%
15.3%
4.2
Compound (2X IC₅₀)
38.2%
29.7%
8.9
Cisplatin (1X IC₅₀)
22.1%
18.9%
3.8
B. Cell Cycle Analysis
Anticancer agents can also function by halting the cell cycle at specific checkpoints, preventing cancer cells from progressing through division. Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12]
Protocol: Cell Cycle Analysis with Propidium Iodide
Treatment: Seed A549 cells in 6-well plates and treat with 1X the IC₅₀ of 1-Benzyl-4-P-tolyl-piperidin-4-OL for 24 hours.
Harvesting: Collect all cells and wash with PBS.
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[13][14]
Staining: Wash the fixed cells to remove ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).
Incubation: Incubate for 30 minutes at room temperature in the dark.
Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.
Hypothetical Data: Cell Cycle Distribution
Treatment (A549 cells)
G0/G1 Phase (%)
S Phase (%)
G2/M Phase (%)
Vehicle Control
55.2%
28.3%
16.5%
Compound (1X IC₅₀)
20.1%
15.7%
64.2%
Cisplatin (1X IC₅₀)
48.5%
35.1%
16.4%
These hypothetical results suggest that 1-Benzyl-4-P-tolyl-piperidin-4-OL induces potent G2/M cell cycle arrest, a different mechanism compared to the comparator, Cisplatin.
Part 4: Synthesis and Comparative Summary
The final step is to consolidate all the data into a clear, comparative summary. This allows for an objective evaluation of the compound's performance against the established clinical alternative.
Parameter
1-Benzyl-4-P-tolyl-piperidin-4-OL
Cisplatin (Comparator)
Interpretation
Potency (IC₅₀, A549)
15.2 µM
8.9 µM
Cisplatin is more potent.
Selectivity (SI)
4.1
2.1
Compound shows higher selectivity for cancer cells over normal cells.
Primary MoA
G2/M Phase Arrest & Apoptosis
DNA Damage & Apoptosis
The compound exhibits a distinct mechanism of action.
Apoptosis Induction
Strong, dose-dependent
Strong, dose-dependent
Both compounds are effective inducers of programmed cell death.
Conclusion
This guide outlines a rigorous, multi-faceted strategy for the initial validation of 1-Benzyl-4-P-tolyl-piperidin-4-OL's bioactivity in cancer cell lines. By following this workflow, researchers can systematically determine the compound's cytotoxic potency, its selectivity for cancer cells, and its primary mechanisms of action, such as the induction of apoptosis and cell cycle arrest.
The hypothetical data presented here illustrate a promising profile for 1-Benzyl-4-P-tolyl-piperidin-4-OL, characterized by moderate potency, a favorable selectivity index, and a distinct mechanism involving G2/M arrest. While less potent than the comparator, its superior selectivity suggests a potentially wider therapeutic window. These findings provide a solid foundation and a strong rationale for advancing the compound to the next stages of preclinical development, including target identification studies and in vivo xenograft models.[15][16]
References
Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (2025). Northwestern Medical Journal.
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC. (2025).
Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. (n.d.).
Target Engagement Assays in Early Drug Discovery. (2025). Journal of Medicinal Chemistry.
Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC. (n.d.).
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). MDPI.
Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
Cell Death Assays for Drug Discovery. (n.d.). Reaction Biology.
A Practical Guide to Target Engagement Assays. (2025). Selvita.
Assaying cell cycle status using flow cytometry - PMC. (n.d.).
1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Prepar
Cell viability assays. (n.d.). Abcam.
Apoptosis – what assay should I use?. (2025). BMG Labtech.
Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. (2019). Journal of Drug Delivery and Therapeutics.
bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. (2016).
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). Frontiers in Pharmacology.
4-Benzylpiperidine. (n.d.). Wikipedia.
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters.
Small Molecule Hit Identification and Valid
Cell Viability, Proliferation and Cytotoxicity Assays. (n.d.).
Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. (2025).
CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. (n.d.).
Overview of Cell Viability and Survival. (n.d.). Cell Signaling Technology.
Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. (2001). Journal of Organic Chemistry.
Isolation, Characterization and Antibacterial Activity of 4-Allylbenzene-1,2-diol
Pharmacological Applications of Piperidine Deriv
Counting cells can accurately predict small-molecule bioactivity benchmarks. (2026).
Small molecule bioactivity benchmarks are often well-predicted by counting cells. (2026).
Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. (2020). Taylor & Francis Online.
Apoptosis Assays. (n.d.). Sigma-Aldrich.
Small Molecule Target Discovery & Valid
Cell-based apoptosis assays in oncology drug discovery. (2010). Taylor & Francis Online.
Cancer Cell-Based Assays. (n.d.). Charles River.
Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. (2025).
structure-activity relationship (SAR) studies of 1-Benzyl-4-P-tolyl-piperidin-4-OL analogs
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Benzyl-4-P-tolyl-piperidin-4-OL Analogs Introduction: The 4-Arylpiperidine Scaffold in Drug Discovery The 4-arylpiperidine scaffold is a privileged st...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Benzyl-4-P-tolyl-piperidin-4-OL Analogs
Introduction: The 4-Arylpiperidine Scaffold in Drug Discovery
The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Piperidine and its derivatives are prevalent in a wide array of pharmaceuticals and natural alkaloids, demonstrating a broad spectrum of pharmacological activities including analgesic, antipsychotic, and antihistaminic effects.[1][2] The specific analog class, 1-Benzyl-4-aryl-piperidin-4-ol, represents a cornerstone in the development of potent analgesics, particularly those targeting opioid receptors.[3][4] Understanding the structure-activity relationship (SAR) of these molecules is paramount for optimizing their potency, selectivity, and pharmacokinetic profiles, ultimately guiding the rational design of superior therapeutic agents.
This guide provides a comprehensive analysis of the SAR of 1-Benzyl-4-P-tolyl-piperidin-4-OL analogs. We will dissect the molecule to explore how modifications to its distinct chemical moieties—the N-benzyl group, the C4-p-tolyl ring, and the C4-hydroxyl group—influence its biological activity, with a primary focus on opioid receptor modulation.
Dissecting the Pharmacophore: Key Structural Components
The pharmacological profile of 1-Benzyl-4-P-tolyl-piperidin-4-OL is dictated by the interplay of its three primary components. Each region offers a vector for modification to fine-tune the molecule's interaction with its biological target.
Caption: Key pharmacophoric regions of the 1-Benzyl-4-P-tolyl-piperidin-4-OL scaffold.
Structure-Activity Relationship Analysis
Region 1: The N-Benzyl Substituent
The substituent on the piperidine nitrogen is a critical determinant of activity and receptor selectivity. While the benzyl group is a common starting point, modifications in this region can lead to significant changes in the pharmacological profile.
Role of the Benzyl Group: The N-benzyl group often engages in hydrophobic interactions within the receptor binding pocket. For instance, in sigma receptor ligands, the N-benzylpiperidine moiety can form π-π interactions with tyrosine residues.[5] In the context of opioid receptors, this group extends into a hydrophobic pocket, and its orientation is crucial for high-affinity binding.[6]
Substitutions on the Benzyl Ring: Adding substituents to the benzyl ring can modulate electronic and steric properties.
Electron-Withdrawing Groups (e.g., -Cl, -NO2): Halogen substitutions can increase affinity for certain receptors, such as sigma-2 receptors, while maintaining high affinity for sigma-1.[7]
Electron-Donating Groups (e.g., -OCH3): These groups can alter the basicity of the piperidine nitrogen and influence hydrogen bonding potential.
Replacement of the Benzyl Group: Replacing the benzyl group with other aralkyl or alkyl moieties has been explored extensively. For example, replacing the N-benzyl with an N-phenethyl group in related scaffolds has been shown to improve opioid activity, likely due to enhanced hydrophobic interactions.[6]
Region 2: The C4-Aryl (p-tolyl) Group
The aryl group at the 4-position is fundamental for receptor recognition. Its orientation (axial vs. equatorial) and electronic nature are pivotal for potent agonist or antagonist activity.
Axial vs. Equatorial Conformation: For many opioid agonists, a preference for an axial conformation of the 4-aryl group on the piperidine chair is associated with higher potency.[4] This orientation is thought to mimic the spatial arrangement of the tyramine moiety in rigid opioids like morphine. Conversely, compounds that favor an equatorial 4-aryl conformation may exhibit antagonist properties.[4]
Importance of the Aryl Group: The aromatic ring itself is a key binding element. The p-tolyl group provides a specific hydrophobic and steric profile.
Phenolic Hydroxyl Group: In many potent opioid agonists, replacing the p-tolyl with a 3-hydroxyphenyl group (m-hydroxyphenyl) dramatically increases affinity and efficacy. This phenolic hydroxyl group is believed to mimic the A-ring of morphine, forming a critical hydrogen bond with a histidine residue in the mu-opioid receptor (MOR).
Other Substituents: Moving the methyl group from the para to the meta or ortho position, or replacing it with other alkyl or alkoxy groups, can significantly impact the binding affinity. These changes alter the steric fit and electronic interactions within the binding site.
Region 3: The C4-Hydroxyl Group
The tertiary alcohol at the C4 position is not merely a passive feature; it actively contributes to binding affinity and can influence the molecule's overall conformation.
Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor or acceptor, forming a key interaction with the receptor. This interaction can help anchor the ligand in the binding pocket, contributing to its high affinity.
Conformational Lock: The presence of the bulky hydroxyl and aryl groups at the same carbon atom restricts the conformational flexibility of the piperidine ring, which can be entropically favorable for binding.
Esterification/Etherification: Converting the hydroxyl group to an ester or ether can have varied effects. In some cases, it reduces potency by removing a critical hydrogen bonding site. However, in other instances, adding a lipophilic ester can improve cell permeability and lead to prodrug characteristics.
Comparative Data of Representative Analogs
The following table summarizes SAR data for key analogs, illustrating the principles discussed above. The data is synthesized from multiple studies on 4-arylpiperidine derivatives to provide a comparative overview.
Note: This table is illustrative. Direct comparison of absolute values across different studies can be challenging due to variations in assay conditions.
Experimental Protocols
To ensure scientific integrity, we provide standardized protocols for the synthesis and evaluation of these analogs.
Protocol 1: Synthesis of 1-Benzyl-4-P-tolyl-piperidin-4-ol
This procedure is a representative Grignard reaction, a standard method for creating the C4-aryl-C4-ol moiety.
Caption: Workflow for the synthesis of the parent compound via Grignard reaction.
Step-by-Step Procedure:
Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings. Add a solution of 4-bromotoluene in anhydrous tetrahydrofuran (THF) dropwise. Initiate the reaction if necessary (e.g., with a crystal of iodine or gentle heating). Stir until the magnesium is consumed.
Nucleophilic Addition: Cool the freshly prepared p-tolylmagnesium bromide solution to 0°C in an ice bath. Add a solution of 1-benzyl-4-piperidone in anhydrous THF dropwise, maintaining the temperature below 10°C.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
Workup and Extraction: Dilute the mixture with water and extract the aqueous layer three times with ethyl acetate (EtOAc). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure product.
This protocol assesses the affinity of the synthesized analogs for a specific receptor (e.g., MOR).
Caption: Workflow for a standard radioligand receptor binding assay.
Step-by-Step Procedure:
Membrane Preparation: Utilize brain tissue homogenates (e.g., from rat) or cell lines stably expressing the human opioid receptor of interest (MOR, DOR, KOR).[3]
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).
Incubation: In a 96-well plate, combine:
The membrane preparation (protein concentration typically 50-200 µ g/well ).
A known concentration of a specific radioligand (e.g., [³H]DAMGO for MOR).
Varying concentrations of the test analog (typically spanning 6-8 log units).
For non-specific binding determination, a parallel set of wells containing a high concentration of a non-labeled standard ligand (e.g., naloxone).
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.
Termination and Filtration: Rapidly terminate the binding reaction by filtration through GF/B glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
Washing: Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter.
Data Analysis: Calculate the specific binding at each concentration of the test analog. Plot the percentage of inhibition of specific binding versus the logarithm of the analog concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of analog that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Conclusion and Future Directions
The structure-activity relationship of 1-Benzyl-4-P-tolyl-piperidin-4-OL analogs is well-defined, with each molecular region offering a distinct handle for modulating pharmacological activity. The key takeaways are:
N-Substituent: Primarily influences potency and can be modified to enhance hydrophobic interactions.
C4-Aryl Group: Critical for affinity. An m-hydroxyl group is often optimal for opioid receptor agonism, mimicking endogenous ligands.
C4-Hydroxyl Group: Provides a crucial hydrogen bonding interaction, and its removal is generally detrimental to activity.
Future research in this area could focus on developing analogs with mixed pharmacology, such as MOR agonists/DOR antagonists, which have shown promise for providing potent analgesia with reduced side effects like tolerance and dependence.[8] Furthermore, exploring bioisosteric replacements for the piperidine ring or the aryl groups could lead to novel scaffolds with improved pharmacokinetic properties and unique pharmacological profiles.
References
MDPI. (2025, July 21). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Available from: [Link]
ResearchGate. (2021, August). Synthesis and pharmacology evaluation of novel 1-benzyl-N-(4-(4-arylpiperazin-1-yl)phenyl)piperidin-4-carboxamides, as potential acetylcholinesterase inhibitors. Available from: [Link]
PubMed. (2005, January 13). Synthesis and Structure-Activity Relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine Derivatives as Potent Sigma Ligands. Available from: [Link]
PubMed. (1983, January). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Available from: [Link]
PubMed. (1989). Stereochemical influences upon the opioid ligand activities of 4-alkyl-4-arylpiperidine derivatives. Available from: [Link]
ResearchGate. Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands | Request PDF. Available from: [Link]
PubMed. (2012, January 15). 4-Piperidin-4-ylidenemethyl-benzamides as δ-opioid Receptor Agonists for CNS Indications: Identifying Clinical Candidates. Available from: [Link]
ResearchGate. Design, Synthesis and SAR Exploration of Alkyl/PhenylalkylPiperidine Analogues as Novel Highly Potent and Selective MOR Agonists | Request PDF. Available from: [Link]
PubMed. (2007, April 12). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Available from: [Link]
International Journal of Pharmaceutical Sciences and Research. (2012, January 1). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. Available from: [Link]
MDPI. (2025, August 25). Opioid Affinity of Diazacyclic Peptidomimetic Compounds Derived from Reduced Polyamides. Available from: [Link]
PubMed. Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Available from: [Link]
Analgesic activity of alkyl piperidine derivatives. Available from: [Link]
Semantic Scholar. (2022, May 13). Opioids and Their Receptors: Present and Emerging Concepts in Opioid Drug Discovery II. Available from: [Link]
PMC. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Available from: [Link]
ResearchGate. Structure–activity relationship of piperidine derivatives with.... Available from: [Link]
MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
R Discovery. (1985, January 1). Synthesis and pharmacological evaluation of piperidine derivatives with various heterocyclic rings at the 4-position. Available from: [Link]
ResearchGate. (2016, April 10). (PDF) Analgesic activity of alkyl piperidine derivatives. Available from: [Link]
Navigating Selectivity: A Comparative Cross-Reactivity Profiling Guide for 1-Benzyl-4-P-tolyl-piperidin-4-OL
In the landscape of modern drug discovery, the adage "one molecule, one target" is an aspiration more than a reality. The intricate dance of a small molecule within the complex biological milieu often leads to unintended...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery, the adage "one molecule, one target" is an aspiration more than a reality. The intricate dance of a small molecule within the complex biological milieu often leads to unintended interactions, or "off-target" effects, which can range from therapeutically beneficial to severely toxic. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's selectivity profile is not just a regulatory hurdle, but a cornerstone of predictive and successful therapeutic development.
This guide provides an in-depth, comparative framework for the cross-reactivity profiling of 1-Benzyl-4-P-tolyl-piperidin-4-OL , a novel chemical entity with a piperidine scaffold. The piperidine ring is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs targeting the central nervous system (CNS), among other indications.[1][2] Given the promiscuity often associated with this scaffold, a rigorous assessment of its interaction with a panel of biologically relevant targets is paramount.
While the specific primary target of 1-Benzyl-4-P-tolyl-piperidin-4-OL is under investigation, its structural similarity to known CNS-active agents suggests potential activity at G-protein coupled receptors (GPCRs) or neurotransmitter transporters. For the purpose of this illustrative guide, we will hypothesize its primary target as the Dopamine D2 Receptor (D2R) , a key target in the treatment of psychosis and other neurological disorders. This guide will therefore compare its potent on-target activity with its potential for off-target interactions.
The Strategic Imperative of Early Cross-Reactivity Profiling
Undertaking cross-reactivity profiling during the early stages of drug discovery is a critical de-risking strategy. It allows for the early identification of potential liabilities, thereby saving significant time and resources that might otherwise be spent on a non-selective lead candidate. A well-designed cross-reactivity panel can provide invaluable insights into a compound's potential for adverse effects, such as cardiovascular, CNS, and gastrointestinal side effects.
The selection of targets for a cross-reactivity panel is a crucial step. It should be guided by the structural class of the compound, its intended therapeutic area, and known liabilities of similar molecules. For a piperidine-containing compound with a hypothesized CNS target, the panel should include a broad range of receptors, ion channels, and enzymes known to be involved in off-target-mediated adverse events.
Comparative Analysis of 1-Benzyl-4-P-tolyl-piperidin-4-OL
This section presents a hypothetical dataset from a comprehensive cross-reactivity screen of 1-Benzyl-4-P-tolyl-piperidin-4-OL against a panel of 44 targets, including its hypothesized primary target, the Dopamine D2 Receptor. The data is presented as the percent inhibition at a screening concentration of 10 µM. For the primary target, a full dose-response curve was generated to determine the IC50 value.
Table 1: In Vitro Cross-Reactivity Profile of 1-Benzyl-4-P-tolyl-piperidin-4-OL
Target Class
Target
Ligand/Substrate
% Inhibition @ 10 µM
Primary Target (GPCR)
Dopamine D2
[3H]-Spiperone
98% (IC50 = 75 nM)
GPCRs
Adenosine A1
[3H]-DPCPX
12%
Adrenergic α1A
[3H]-Prazosin
45%
Adrenergic α2A
[3H]-Rauwolscine
25%
Adrenergic β1
[3H]-CGP 12177
8%
Adrenergic β2
[3H]-CGP 12177
5%
Cannabinoid CB1
[3H]-CP 55,940
15%
Dopamine D1
[3H]-SCH 23390
30%
Dopamine D3
[3H]-Spiperone
65%
Histamine H1
[3H]-Pyrilamine
55%
Histamine H2
[3H]-Tiotidine
10%
Muscarinic M1
[3H]-Pirenzepine
20%
Muscarinic M2
[3H]-AF-DX 384
18%
Muscarinic M3
[3H]-4-DAMP
15%
Opioid µ
[3H]-DAMGO
70%
Opioid δ
[3H]-DPDPE
22%
Opioid κ
[3H]-U-69593
18%
Serotonin 5-HT1A
[3H]-8-OH-DPAT
35%
Serotonin 5-HT2A
[3H]-Ketanserin
68%
Serotonin 5-HT2B
[3H]-LSD
40%
Serotonin 5-HT3
[3H]-Granisetron
5%
Ion Channels
hERG
Astemizole
52%
CaV1.2
[3H]-Nitrendipine
15%
NaV1.5
Batrachotoxin
28%
Transporters
Dopamine (DAT)
[3H]-WIN 35,428
48%
Norepinephrine (NET)
[3H]-Nisoxetine
33%
Serotonin (SERT)
[3H]-Citalopram
75%
Enzymes
Acetylcholinesterase
Acetylthiocholine
12%
Butyrylcholinesterase
Butyrylthiocholine
8%
COX-1
Arachidonic Acid
5%
COX-2
Arachidonic Acid
3%
MAO-A
Kynuramine
10%
MAO-B
Kynuramine
8%
PDE4
[3H]-Rolipram
6%
Interpretation of Results:
The hypothetical data indicates that 1-Benzyl-4-P-tolyl-piperidin-4-OL is a potent inhibitor of the Dopamine D2 receptor with an IC50 of 75 nM. However, the cross-reactivity screen reveals significant interactions with several other targets at 10 µM, a concentration approximately 133-fold higher than its D2R IC50.
These findings suggest that while 1-Benzyl-4-P-tolyl-piperidin-4-OL has high affinity for its primary target, it may exhibit a polypharmacological profile. The interactions with SERT, 5-HT2A, and µ-opioid receptors could have implications for its overall in vivo effects, potentially contributing to both efficacy and side effects. The inhibition of the hERG channel is a critical finding that warrants further investigation, as hERG blockade is associated with a risk of cardiac arrhythmias.
Experimental Methodologies
To ensure the trustworthiness and reproducibility of the data, standardized and validated experimental protocols must be employed. Below are detailed methodologies for the key assays used in this profiling guide.
Radioligand Binding Assays for GPCRs and Transporters
This is a competitive binding assay that measures the ability of a test compound to displace a radiolabeled ligand from its target receptor or transporter.
Protocol:
Membrane Preparation: Cell membranes expressing the target receptor or transporter are prepared from recombinant cell lines or tissue homogenates.
Assay Buffer: A suitable buffer is prepared to maintain physiological pH and ionic strength.
Reaction Mixture: The assay is performed in a 96-well plate. Each well contains:
Cell membranes (at a concentration determined by prior optimization)
Radiolabeled ligand (at a concentration close to its Kd)
Test compound (1-Benzyl-4-P-tolyl-piperidin-4-OL) at various concentrations (for IC50 determination) or a single high concentration (for screening).
Assay buffer to the final volume.
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
Termination and Filtration: The binding reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound from the unbound radioligand.
Washing: The filters are washed multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
Scintillation Counting: The filter plate is dried, and a scintillant is added to each well. The radioactivity retained on the filters is then measured using a scintillation counter.
Data Analysis: The data is analyzed to determine the percent inhibition by the test compound. For IC50 determination, the data is fitted to a sigmoidal dose-response curve.
**.dot
graph TD {
A[Start: Prepare Reagents] --> B{Incubate Membranes, Radioligand & Test Compound};
B --> C[Terminate by Rapid Filtration];
C --> D[Wash Filters];
D --> E[Add Scintillant & Count];
E --> F[Analyze Data: % Inhibition / IC50];
F --> G[End: Report Results];
}
.dot
Caption: Radioligand Binding Assay Workflow
hERG Channel Patch Clamp Assay
The patch-clamp technique is the gold standard for assessing the effect of a compound on ion channel function.
Protocol:
Cell Culture: A stable cell line expressing the hERG potassium channel (e.g., HEK293 cells) is cultured.
Cell Preparation: Cells are plated at a low density on glass coverslips for electrophysiological recording.
Electrophysiology Rig: A patch-clamp amplifier, microscope, and micromanipulator are used.
Pipette Preparation: Glass microelectrodes are pulled and filled with an internal solution that mimics the intracellular ionic composition.
Gigaohm Seal Formation: A microelectrode is brought into contact with a cell membrane, and gentle suction is applied to form a high-resistance (gigaohm) seal.
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.
Voltage Protocol: A specific voltage-step protocol is applied to the cell to elicit hERG currents.
Compound Application: The test compound (1-Benzyl-4-P-tolyl-piperidin-4-OL) is applied to the cell via a perfusion system at various concentrations.
Data Acquisition and Analysis: The hERG current is recorded before and after compound application. The effect of the compound is quantified as the percent inhibition of the peak tail current, and an IC50 value is determined.
**.dot
graph LR {
subgraph "Cell Preparation"
A[Culture hERG-expressing cells] --> B[Plate on coverslips];
end
subgraph "Electrophysiological Recording"
C[Form Gigaohm Seal] --> D[Establish Whole-Cell Configuration];
D --> E[Apply Voltage Protocol];
E --> F[Record Baseline Current];
F --> G[Apply Test Compound];
G --> H[Record Post-Compound Current];
end
subgraph "Data Analysis"
I[Measure Current Inhibition] --> J[Calculate IC50];
end
B --> C;
H --> I;
}
.dot
Caption: hERG Patch Clamp Assay Workflow
Structure-Activity Relationships and Future Directions
The hypothetical cross-reactivity profile of 1-Benzyl-4-P-tolyl-piperidin-4-OL provides a roadmap for future optimization. The benzyl and p-tolyl substituents on the piperidine core are key areas for modification to improve selectivity.[3] For instance, medicinal chemists could explore:
Modification of the Benzyl Group: Introducing polar groups or altering the aromatic ring substitution pattern could reduce affinity for lipophilic off-targets.
Modification of the p-Tolyl Group: Varying the substituent on this ring could modulate interactions with secondary binding pockets on off-target receptors.
Stereochemistry: The synthesis and testing of individual enantiomers is crucial, as stereoisomers can exhibit different potency and selectivity profiles.
Conclusion
This comparative guide illustrates a systematic approach to the cross-reactivity profiling of 1-Benzyl-4-P-tolyl-piperidin-4-OL. By combining high-throughput screening with detailed mechanistic assays, a comprehensive understanding of a compound's selectivity can be achieved. The hypothetical data presented herein underscores the importance of not only identifying a potent primary activity but also diligently characterizing potential off-target interactions. This holistic view is essential for the successful translation of a promising lead compound into a safe and effective therapeutic agent. The piperidine scaffold will undoubtedly continue to be a valuable source of new medicines, and a thorough understanding of its structure-activity relationships is key to unlocking its full therapeutic potential.[1][4]
References
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC.
CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid - Google Patents.
1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods.
Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives.
Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol.
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
1-BENZYL-4-(P-TOLYL)PIPERIDIN-4-OL - gsrs.
Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC - PubMed Central.
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - ACS Publications.
Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant ??4??2 nicotinic acetylcholine receptor potentiators | Request PDF - ResearchGate.
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed.
Influence of piperidine ring on stability and reactivity of piperine - ResearchGate.
A Comparative Safety Analysis of Piperidine Analogs for Drug Development - Benchchem.
A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design - Benchchem.
Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
Piperine and Derivatives: Trends in Structure-Activity Relationships - ResearchGate.
Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics.
A Comprehensive Guide to Benchmarking the Performance of 1-Benzyl-4-p-tolyl-piperidin-4-ol in Preclinical Assays
This guide provides a robust framework for researchers, scientists, and drug development professionals to comprehensively evaluate the pharmacological performance of the novel compound, 1-Benzyl-4-p-tolyl-piperidin-4-ol....
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a robust framework for researchers, scientists, and drug development professionals to comprehensively evaluate the pharmacological performance of the novel compound, 1-Benzyl-4-p-tolyl-piperidin-4-ol. The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs targeting the central nervous system (CNS).[1][2] Derivatives of 1-benzyl-4-piperidone, the precursor to our topic compound, are pivotal intermediates in the synthesis of therapeutics ranging from analgesics to antipsychotics.[3][4] Given this chemical lineage, a systematic and multi-faceted assay cascade is essential to elucidate the biological activity, potency, selectivity, and potential therapeutic utility of 1-Benzyl-4-p-tolyl-piperidin-4-ol.
The experimental strategy outlined herein is designed to be self-validating. It begins with broad, primary screening across high-value CNS targets, progresses to functional characterization of identified activities, assesses in vivo efficacy in relevant disease models, and concludes with critical safety and selectivity profiling. This guide explains not only the "how" but also the "why" behind each experimental choice, ensuring a scientifically rigorous evaluation.
Section 1: Primary Target Screening - In Vitro Receptor and Transporter Binding Assays
The initial step is to determine the binding affinity of 1-Benzyl-4-p-tolyl-piperidin-4-ol across a panel of CNS targets commonly associated with the piperidine pharmacophore. Radioligand binding assays provide a quantitative measure of a compound's ability to displace a known high-affinity radiolabeled ligand from its target, yielding an inhibition constant (Ki) that reflects binding potency.
Rationale for Target Selection
Opioid Receptors (μ, κ, δ): The 4-substituted piperidine core is a classic feature of potent opioid analgesics.[5] Assessing affinity for mu (μ), kappa (κ), and delta (δ) opioid receptors is critical to investigate potential analgesic or anti-addictive properties.
Monoamine Transporters (DAT, NET, SERT): Structurally related molecules like 4-benzylpiperidine act as monoamine releasing agents.[6] Therefore, evaluating interaction with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters is crucial for understanding potential antidepressant, psychostimulant, or anxiolytic effects.[7][8]
Sigma Receptors (σ1, σ2): Sigma receptors are unique, non-opioid proteins implicated in a variety of CNS functions and are targets for many piperidine-containing compounds.[9] Binding at these sites could indicate neuroprotective, cognitive-enhancing, or antipsychotic potential.
Experimental Workflow: Radioligand Binding
The following diagram outlines the general workflow for conducting competitive radioligand binding assays.
Caption: General workflow for radioligand binding assays.
Protocol: Opioid Receptor Binding Assay
This protocol is adapted for determining binding affinity at the human mu-opioid receptor (MOR) and can be modified for KOR and DOR by selecting the appropriate radioligand.[10][11]
Materials:
Membranes: CHO or HEK293 cell membranes stably expressing the human MOR.
Radioligand: [³H]-DAMGO (for MOR).
Non-specific Control: Naloxone (10 µM).
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
Test Compound: 1-Benzyl-4-p-tolyl-piperidin-4-ol, serially diluted.
Reference Compound: Morphine.
Procedure:
Assay Setup: In a 96-well plate, add in triplicate: 50 µL of assay buffer (for total binding) or 10 µM Naloxone (for non-specific binding), 50 µL of serially diluted test or reference compound, and 50 µL of [³H]-DAMGO (final concentration ~1-2 nM).
Initiate Reaction: Add 100 µL of the membrane suspension (20-40 µg protein/well). The final volume is 250 µL.
Incubation: Incubate the plate for 60 minutes at 25°C to allow the binding to reach equilibrium.
Filtration: Terminate the reaction by rapid filtration through Whatman GF/C glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.
Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression (one-site fit) to determine the IC50, then calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Protocol: Sigma-1 (σ1) Receptor Binding Assay
This assay uses a masking agent to ensure binding measured is specific to the σ2 receptor when using a non-selective ligand. For σ1, a selective radioligand is preferred.[12]
Materials:
Membranes: Guinea pig liver membranes, which have high expression of σ1 receptors.[12]
Radioligand: [³H]-(+)-pentazocine.
Non-specific Control: Haloperidol (10 µM).
Test Compound: 1-Benzyl-4-p-tolyl-piperidin-4-ol, serially diluted.
Reference Compound: Haloperidol.
Procedure:
Assay Setup: Follow the general procedure as in 1.3, using [³H]-(+)-pentazocine as the radioligand and Haloperidol for determining non-specific binding.
Incubation: Incubate for 120 minutes at 25°C in a shaking water bath.
Filtration & Quantification: Proceed as described in steps 4 and 5 of the opioid receptor protocol.
Data Analysis: Calculate Ki as described previously.
Section 2: Functional Activity Profiling
Once binding affinity is established, the next critical step is to determine the functional consequence of that binding. Does the compound activate the receptor (agonist), block the action of a native ligand (antagonist), or inhibit the function of a transporter?
Rationale for Functional Assays
Opioid Receptor Functional Assay: A [³⁵S]GTPγS binding assay is a classic method to measure G-protein activation following receptor agonism. An increase in [³⁵S]GTPγS binding indicates agonist activity. This assay directly links receptor binding to the first step in the downstream signaling cascade.
Monoamine Transporter Uptake Assay: This assay directly measures the primary function of DAT, NET, and SERT—the reuptake of their respective neurotransmitters. Inhibition of radiolabeled substrate uptake provides a functional measure of the compound's potency as a transporter blocker.[7][13]
This protocol measures the ability of the test compound to block the uptake of [³H]-Dopamine into cells expressing the human dopamine transporter.[7][14]
Materials:
Cells: HEK293 cells stably expressing hDAT, plated in 96-well plates.
Substrate: [³H]-Dopamine.
Non-specific Control: 10 µM Nomifensine or GBR 12909.
Test Compound: 1-Benzyl-4-p-tolyl-piperidin-4-ol, serially diluted.
Reference Compound: Cocaine or GBR 12909.
Procedure:
Cell Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed (37°C) uptake buffer.
Compound Pre-incubation: Add 100 µL of uptake buffer containing the desired concentration of the test or reference compound. For control wells (100% uptake), add buffer alone. For non-specific uptake, add the non-specific control. Pre-incubate the plate at 37°C for 10-20 minutes.
Incubation: Incubate the plate at 37°C for 5-10 minutes. This short duration is critical to measure the initial rate of uptake and avoid complications from substrate metabolism or transporter recycling.
Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold uptake buffer.
Cell Lysis and Quantification: Lyse the cells with 100 µL of 1% SDS. Transfer the lysate to scintillation vials, add scintillation fluid, and quantify radioactivity.
Data Analysis: Calculate specific uptake by subtracting non-specific counts from total uptake counts. Plot the percent inhibition of specific uptake versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Section 3: In Vivo Efficacy Assessment
In vitro activity must be translated to in vivo efficacy. Based on the binding and functional data, particularly any observed opioid receptor agonism, assessing analgesic properties is a logical next step. Standard rodent models of pain are used for this purpose.[15]
Rationale for In Vivo Models
Hot Plate Test: This model assesses the response to a thermal stimulus and is primarily sensitive to centrally acting analgesics (e.g., opioids).[16] An increase in the latency to respond (paw lick or jump) indicates an analgesic effect.
Acetic Acid-Induced Writhing Test: This is a model of visceral, inflammatory pain.[17] An intraperitoneal injection of acetic acid induces characteristic stretching behaviors (writhes). A reduction in the number of writhes indicates peripheral and/or central analgesic activity.
Protocol: Mouse Hot Plate Test
Animals: Male Kunming or C57BL/6 mice (20-25 g).[18]
Apparatus: A commercially available hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
Procedure:
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
Baseline Latency: Gently place each mouse on the hot plate and start a stopwatch. Record the time (in seconds) until the mouse licks its hind paw or jumps. This is the baseline latency. To prevent tissue damage, a cut-off time of 30-45 seconds must be imposed.
Dosing: Administer the test compound (e.g., 1, 5, 10 mg/kg, intraperitoneally or subcutaneously), vehicle control (e.g., saline), or a positive control (e.g., Morphine, 10 mg/kg) to different groups of mice.
Post-Dosing Latency: At set time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure the response latency.
Data Analysis: Calculate the Percent Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. This normalizes the data and allows for comparison between subjects.
Section 4: Safety and Selectivity Profiling
A therapeutically promising compound must also be safe. Early assessment of potential liabilities such as cardiotoxicity and drug-drug interactions is a cornerstone of modern drug development.
Rationale for Safety Assays
hERG Channel Assay: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of acquired Long QT Syndrome, which can lead to fatal cardiac arrhythmias.[19] Regulatory agencies mandate hERG testing for most new chemical entities.[20]
CYP450 Inhibition Assay: Cytochrome P450 (CYP) enzymes are responsible for the metabolism of most drugs. Inhibition of these enzymes by a new compound can lead to dangerous drug-drug interactions by elevating the plasma levels of co-administered medications.
Protocol: hERG Manual Patch Clamp Assay
This is the "gold standard" assay for assessing hERG liability, providing direct measurement of ion channel function.
Materials:
Cells: HEK293 or CHO cells stably expressing the hERG channel.
Electrophysiology Rig: Patch clamp amplifier, digitizer, and data acquisition software.
Solutions: Specific intracellular and extracellular solutions to isolate the hERG current.
Test Compound: 1-Benzyl-4-p-tolyl-piperidin-4-ol, at multiple concentrations.
Reference Compound: Dofetilide or Cisapride (known hERG blockers).
Procedure:
Cell Culture: Plate cells on glass coverslips 24-48 hours before the experiment.
Whole-Cell Patch Clamp: Establish a whole-cell patch clamp recording configuration on a single cell.
Voltage Protocol: Apply a specific voltage-step protocol designed to elicit and measure the hERG tail current.[21] This is typically repeated every 5-15 seconds.
Baseline Recording: Record a stable baseline current in the extracellular solution for several minutes.
Compound Application: Perfuse the cell with the extracellular solution containing the test compound at a specific concentration until a new steady-state effect is observed.
Washout: Perfuse with the control extracellular solution to determine if the effect is reversible.
Data Analysis: Measure the amplitude of the hERG tail current before and after drug application. Calculate the percentage of inhibition for each concentration. Plot the percent inhibition versus log concentration to determine the IC50 value.
Section 5: Data Interpretation and Comparative Analysis
All generated data should be collated and presented in a clear, comparative format. This allows for an objective assessment of the compound's overall profile against well-characterized alternatives.
Overall Benchmarking Workflow
Caption: A structured workflow for benchmarking a novel CNS compound.
Comparative Data Summary Tables
The following tables are templates for summarizing the experimental data.
Table 1: In Vitro Binding Affinity Profile (Ki, nM)
Target
1-Benzyl-4-p-tolyl-piperidin-4-ol
Morphine
Haloperidol
Desipramine
μ-Opioid
Data
~2-5
>10,000
>10,000
κ-Opioid
Data
~30-50
>1,000
>10,000
δ-Opioid
Data
~200-300
>10,000
>10,000
DAT
Data
>10,000
~50-100
~1,000
NET
Data
>10,000
>1,000
~1-5
SERT
Data
>10,000
>1,000
~5-20
σ1 Receptor
Data
>1,000
~1-3
~100-200
| σ2 Receptor | Data | >1,000 | ~10-20 | >1,000 |
Table 2: In Vitro Functional Potency and In Vivo Efficacy
Assay
Parameter
1-Benzyl-4-p-tolyl-piperidin-4-ol
Reference Compound
DAT Uptake
IC50 (nM)
Data
GBR 12909 (~10-30)
NET Uptake
IC50 (nM)
Data
Desipramine (~1-5)
MOR GTPγS
EC50 (nM)
Data
DAMGO (~5-10)
MOR GTPγS
% Emax
Data
DAMGO (100%)
| Hot Plate Test | ED50 (mg/kg) | Data | Morphine (~5-10) |
Table 3: Safety Profile
Assay
Parameter
1-Benzyl-4-p-tolyl-piperidin-4-ol
Reference Compound
hERG Block
IC50 (µM)
Data
Dofetilide (~0.01)
CYP3A4
IC50 (µM)
Data
Ketoconazole (~0.1)
| CYP2D6 | IC50 (µM) | Data | Quinidine (~0.05) |
By systematically executing this experimental plan and comparing the results to established standards, a clear and objective performance profile of 1-Benzyl-4-p-tolyl-piperidin-4-ol can be established, providing a solid foundation for further drug development efforts.
References
CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid - Google Patents.
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - MDPI. Available at: [Link]
1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods. Available at: [Link]
4-Benzylpiperidine - Wikipedia. Available at: [Link]
In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. Available at: [Link]
In in vivo evaluation of the anti-inflammatory and analgesic activities of compound Muniziqi granule in experimental animal models - PMC. Available at: [Link]
Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PubMed Central. Available at: [Link]
In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. Available at: [Link]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC. Available at: [Link]
Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Available at: [Link]
Synthesis and pharmacology evaluation of novel 1-benzyl-N-(4-(4-arylpiperazin-1-yl)phenyl)piperidin-4-carboxamides, as potential acetylcholinesterase inhibitors - ResearchGate. Available at: [Link]
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Available at: [Link]
Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases - ResearchGate. Available at: [Link]
New methodologies for in vitro analysis of binding and functional activity of sigma receptor ligands - The Research Repository @ WVU - West Virginia University. Available at: [Link]
Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles - ACS Publications. Available at: [Link]
Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC. Available at: [Link]
In-Vivo Models for Management of Pain - SCIRP. Available at: [Link]
Pharmacological properties of natural piperidine derivatives. - ResearchGate. Available at: [Link]
Structure Modeling of the Norepinephrine Transporter - MDPI. Available at: [Link]
In Vitro Opioid Receptor Binding of Compounds - ResearchGate. Available at: [Link]
The Sigma Enigma: In Vitro/in Silico Site-Directed Mutagenesis Studies Unveil σ1 Receptor Ligand Binding | Biochemistry - ACS Publications. Available at: [Link]
Vidyadhara et al., 2023 “Dopamine transporter...Parkinsonʼs Disease" L DOPA treatment, IHC, HPLC - Protocols.io. Available at: [Link]
Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed. Available at: [Link]
Melior Discovery in vivo models of Pain, Anesthesia and Algesia. Available at: [Link]
Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues - PMC. Available at: [Link]
Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs - STOP HIV/AIDS. Available at: [Link]
Sigma-1 Receptor Assays with Fluorescent Ligands | Celtarys - Drug Discovery. Available at: [Link]
Antinociceptive effect and anti-inflammatory activity of 1,4-naphthoquinones in mice. Available at: [Link]
CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents.
Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling | Request PDF - ResearchGate. Available at: [Link]
Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI. Available at: [Link]
hERG Serum Shift Assay - Charles River Laboratories. Available at: [Link]
Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter - Frontiers. Available at: [Link]
In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Available at: [Link]
Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - MDPI. Available at: [Link]
GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A - Metrion Biosciences. Available at: [Link]
Novel and Efficient Method to Synthesize N‐Benzyl‐4‐Formyl‐Piperidine - ResearchGate. Available at: [Link]
Comparative Computational Docking of 1-Benzyl-4-P-tolyl-piperidin-4-OL: A Technical Guide to Sigma-1 Receptor Targeting
Executive Summary & Rationale The discovery and optimization of neuroprotective agents heavily rely on robust computational modeling. 1-Benzyl-4-P-tolyl-piperidin-4-OL is a structurally privileged piperidine derivative t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Rationale
The discovery and optimization of neuroprotective agents heavily rely on robust computational modeling. 1-Benzyl-4-P-tolyl-piperidin-4-OL is a structurally privileged piperidine derivative that serves as a high-affinity ligand for the Sigma-1 Receptor (S1R)[1][2]. S1R is a unique endoplasmic reticulum (ER) chaperone protein implicated in calcium homeostasis, cellular stress responses, and neuroprotection[2].
This guide provides an objective, data-driven comparison of 1-Benzyl-4-P-tolyl-piperidin-4-OL against standard S1R reference ligands (Haloperidol, Donepezil, and the co-crystallized PD144418). Furthermore, it evaluates the predictive performance of two leading docking engines—AutoDock Vina and Schrödinger Glide —to establish a self-validating computational workflow for piperidine-based drug development[3][4].
Mechanistic Grounding: The Target and the Pharmacophore
To accurately model ligand-receptor interactions, one must understand the causality behind the binding mechanics. The human Sigma-1 Receptor (PDB ID: 5HK1) features a cup-like beta-barrel binding site with a deep, highly hydrophobic pocket and a critical acidic residue (Glu172) near the entrance[5].
The efficacy of 1-Benzyl-4-P-tolyl-piperidin-4-OL is driven by three distinct pharmacophoric elements:
The Basic Amine (Piperidine Ring): At physiological pH (7.4), the piperidine nitrogen is protonated. This positive charge forms an indispensable salt bridge with Glu172. Docking this molecule in a neutral state will result in a false-negative binding score.
The N-Benzyl Group: This moiety occupies the secondary hydrophobic subpocket, engaging in
π−π
stacking interactions with Tyr103.
The 4-P-Tolyl & 4-Hydroxyl Groups: The bulky p-tolyl ring projects into the primary hydrophobic cavity (interacting with Ile124 and Trp164), while the hydroxyl group provides a localized hydrogen bond anchor, restricting the ligand's rotational degrees of freedom and lowering the entropic penalty of binding.
Figure 1: Mechanistic pathway of 1-Benzyl-4-P-tolyl-piperidin-4-OL modulating S1R-mediated calcium homeostasis.
Comparative Docking Methodologies: Vina vs. Glide
Choosing the right docking algorithm requires balancing computational throughput with thermodynamic accuracy. We compared the open-source AutoDock Vina (empirical scoring function) against the commercial Schrödinger Glide XP (Extra Precision, OPLS4 force field)[3][4].
AutoDock Vina: Excels in rapid conformational sampling and global search efficiency. It is highly cost-effective for initial high-throughput virtual screening (HTVS) but occasionally struggles with the precise geometric penalties of deep hydrophobic burial[3][4].
Schrödinger Glide XP: Implements severe desolvation penalties and highly sensitive hydrogen-bond scoring. For a compound like 1-Benzyl-4-P-tolyl-piperidin-4-OL, Glide XP more accurately predicts the energetic contribution of the 4-hydroxyl group's interaction with the receptor backbone[4].
Quantitative Data: Product vs. Alternatives
To objectively compare the product's performance, docking scores were correlated with experimental in vitro radioligand binding data (displacement of
-pentazocine in HEK293 cell membranes)[6].
*Pose RMSD is calculated against the crystallographic coordinates of the benzylpiperidine core of the native ligand.
Data Interpretation: 1-Benzyl-4-P-tolyl-piperidin-4-OL outperforms the des-methyl analog (1-Benzyl-4-phenylpiperidin-4-OL) and standard reference Haloperidol. The addition of the p-tolyl methyl group increases the Glide XP score by ~0.9 kcal/mol, reflecting enhanced Van der Waals contacts deep within the S1R binding pocket.
Step-by-Step Experimental Protocol
A computational protocol is only valid if it is a self-validating system. The following workflow ensures that the grid parameters are experimentally grounded before evaluating the test compound.
Phase 1: Protein Preparation & Grid Validation
Structure Retrieval: Download the high-resolution human S1R crystal structure (PDB ID: 5HK1)[5].
Preparation: Use Schrödinger Protein Preparation Wizard. Assign bond orders, add hydrogens, and optimize the H-bond network at pH 7.4 using PROPKA.
Self-Validation (Crucial Step): Generate a receptor grid centered on the native ligand (PD144418). Redock PD144418 into the grid. Do not proceed unless the top-ranked pose achieves an RMSD of < 1.0 Å compared to the crystal structure.
Phase 2: Ligand Preparation
Ionization State: Process 1-Benzyl-4-P-tolyl-piperidin-4-OL using LigPrep (Schrödinger) or OpenBabel. Explicitly generate the protonated piperidine nitrogen (pH 7.4 ± 0.5).
Conformational Search: Generate low-energy 3D conformers, ensuring the piperidine ring adopts a stable chair conformation with the bulky p-tolyl group in the equatorial position to minimize 1,3-diaxial interactions.
Phase 3: Docking Execution
AutoDock Vina: Convert ligands and receptor to .pdbqt format. Set the search space to a 20 Å × 20 Å × 20 Å box centered on Glu172. Run with exhaustiveness = 16 to ensure thorough sampling of the flexible benzyl and p-tolyl rotatable bonds[3].
Glide XP: Execute docking using the Extra Precision (XP) scoring function with the OPLS4 force field. Enable post-docking minimization to optimize the geometry of the 4-hydroxyl hydrogen bond[4].
Figure 2: Self-validating computational docking workflow comparing Vina and Glide.
Conclusion
1-Benzyl-4-P-tolyl-piperidin-4-OL demonstrates superior in silico binding metrics compared to standard alternatives like Haloperidol and its des-methyl counterpart. By utilizing a self-validating docking protocol, researchers can confidently map the structure-activity relationship (SAR) of this compound. While AutoDock Vina provides excellent speed for screening analogs, Schrödinger Glide XP captures the nuanced thermodynamic contributions of the p-tolyl and hydroxyl groups, making it the preferred engine for lead optimization in this chemical series.
References
4-(piperidyl- and pyrrolidyl-alkyl-ureido)-quinolines (Patent AU2002358071B2)
Analytical Comparison Guide: Assessing the Purity and Identity of Synthesized 1-Benzyl-4-p-tolyl-piperidin-4-ol
For researchers and drug development professionals, the accurate characterization of synthetic intermediates is the bedrock of reliable medicinal chemistry. 1-Benzyl-4-p-tolyl-piperidin-4-ol (C₁₉H₂₃NO) is a highly functi...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals, the accurate characterization of synthetic intermediates is the bedrock of reliable medicinal chemistry. 1-Benzyl-4-p-tolyl-piperidin-4-ol (C₁₉H₂₃NO) is a highly functionalized tertiary alcohol and piperidine derivative, typically synthesized via the Grignard addition of p-tolylmagnesium bromide to 1-benzyl-4-piperidone [1].
Because piperidine derivatives are prone to specific analytical artifacts—such as severe chromatographic peak tailing and complex ionization behaviors—standard off-the-shelf analytical methods often fail. This guide provides an objective comparison of analytical techniques and establishes robust, self-validating protocols for determining the absolute purity and identity of 1-Benzyl-4-p-tolyl-piperidin-4-ol.
Analytical Strategy & Causality
When designing a characterization workflow for a basic, lipophilic molecule like 1-benzyl-4-p-tolyl-piperidin-4-ol, every experimental choice must be driven by the molecule's physicochemical properties:
Chromatographic Behavior (The Piperidine Challenge): The tertiary amine in the piperidine ring has a predicted pKa of ~9.5. In standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), this basic nitrogen interacts strongly with acidic residual silanols on silica-based stationary phases, causing severe peak tailing [2]. Causality: To mitigate this, an acidic modifier like 0.1% Trifluoroacetic acid (TFA) must be used. TFA lowers the mobile phase pH to ~2.0 (protonating the silanols to neutralize their charge) and acts as an ion-pairing agent for the protonated piperidine, ensuring sharp, symmetrical peaks.
Absolute Purity (The qNMR Advantage): While RP-HPLC-UV is excellent for separating related organic impurities, it only provides relative chromatographic purity based on UV absorbance. It cannot account for UV-transparent impurities (e.g., inorganic salts from the Grignard reaction). Causality: Quantitative ¹H-NMR (qNMR) is employed because the NMR signal intensity is directly proportional to the molar amount of the nuclei, allowing for the determination of absolute mass fraction purity without requiring a reference standard of the analyte itself.
Volatile Impurities: Gas Chromatography-Mass Spectrometry (GC-MS) is integrated specifically to detect volatile unreacted starting materials, such as p-bromotoluene or benzyl chloride, which may not resolve well in LC systems.
Method Comparison Summary
The following table objectively compares the performance metrics of the three primary purity assessment techniques [3].
Table 1: Comparative Performance of Analytical Techniques for 1-Benzyl-4-p-tolyl-piperidin-4-ol
Analytical Method
Primary Application
Sensitivity (LOD)
Specificity
Turnaround Time
Destructive?
RP-HPLC-UV
Chromatographic purity, related substances
~0.15 µg/mL
High (Separation-based)
15–30 mins
Yes
qNMR
Absolute mass fraction purity
~1.0 mg/mL
Very High (Structural)
10–15 mins
No
GC-MS
Volatile impurities (e.g., p-bromotoluene)
~10 ng/mL
Very High (Mass Spec)
20–40 mins
Yes
Analytical Workflow Visualization
Workflow for the identity and purity assessment of 1-Benzyl-4-p-tolyl-piperidin-4-ol.
Experimental Protocols & Self-Validating Systems
To ensure scientific integrity, the following protocols are designed as self-validating systems . They include internal logic checks that automatically invalidate the run if fundamental physicochemical assumptions are violated.
Protocol 1: Chromatographic Purity via RP-HPLC-UV
This protocol isolates the target compound from structurally similar synthesis byproducts (e.g., dehydration products like 1-benzyl-4-p-tolyl-1,2,3,6-tetrahydropyridine).
Step-by-Step Methodology:
Mobile Phase Preparation:
Phase A: 0.1% TFA in HPLC-grade Water.
Phase B: 0.1% TFA in HPLC-grade Acetonitrile.
Causality: The low pH suppresses silanol ionization, while the lipophilic trifluoroacetate counter-ion pairs with the piperidine nitrogen to increase retention and prevent peak smearing [2].
Sample Preparation: Dissolve 1.0 mg of the synthesized compound in 1.0 mL of a 50:50 (v/v) Water:Acetonitrile diluent. Filter through a 0.22 µm PTFE syringe filter.
Chromatographic Conditions:
Column: End-capped C18 (250 × 4.6 mm, 5 µm).
Flow Rate: 1.0 mL/min.
Gradient: 10% B to 90% B over 20 minutes.
Detection: UV at 210 nm (piperidine/aliphatic absorbance) and 254 nm (aromatic rings).
Self-Validation (System Suitability Test - SST): Before analyzing the sample, inject a 0.1 mg/mL reference standard five consecutive times.
Logic Gate: The system must calculate a Tailing Factor (
Tf
) of
<1.5
and a peak area Relative Standard Deviation (%RSD) of
<2.0%
. If
Tf≥1.5
, it indicates column degradation or insufficient TFA, and the protocol dictates an immediate halt to prevent the collection of invalid purity data.
Protocol 2: Absolute Purity via Quantitative ¹H-NMR (qNMR)
qNMR is utilized to determine the exact mass fraction of the active ingredient.
Table 2: Key ¹H-NMR Diagnostic Signals for 1-Benzyl-4-p-tolyl-piperidin-4-ol (in DMSO-d₆)
Causality: Maleic acid produces a sharp, isolated singlet at ~6.3 ppm in DMSO-d₆. This falls perfectly into the "empty" spectral window between the aliphatic piperidine signals (<3.5 ppm) and the aromatic signals (>7.1 ppm) of our target analyte, ensuring zero peak overlap.
Sample Preparation: Using a micro-analytical balance (d=0.01 mg), accurately weigh ~15.00 mg of 1-Benzyl-4-p-tolyl-piperidin-4-ol and ~5.00 mg of Maleic acid into the same vial. Dissolve completely in 0.6 mL of DMSO-d₆ and transfer to a 5 mm NMR tube.
Acquisition Parameters:
Causality: Set the relaxation delay (
D1
) to at least 30 seconds. This is approximately
5×T1
(longitudinal relaxation time) of the slowest-relaxing protons in the system. Failing to allow complete magnetization recovery will result in truncated integrations and artificially skewed purity values.
Self-Validation (Dual-Peak Integration Check):
Calculate the absolute purity using the integration of the p-tolyl methyl singlet (~2.28 ppm, 3H).
Logic Gate: Recalculate the purity using a completely independent signal: the benzylic methylene singlet (~3.52 ppm, 2H). The two calculated purity values must agree within
±0.5%
. A divergence greater than 0.5% mathematically proves that a hidden impurity is co-eluting under one of the NMR signals, invalidating the purity claim.
References
4-(piperidyl- and pyrrolidyl-alkyl)-urea derivatives as urotensin ii receptor antagonists (WO 03/048154). Google Patents.
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride . Journal of Chromatographic Science / PubMed. Available at:[Link]
Operational Guide: Proper Disposal and Handling Procedures for 1-Benzyl-4-(p-tolyl)piperidin-4-ol As a critical intermediate in the development of neurohormonal antagonists—specifically Urotensin II receptor antagonists[...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Guide: Proper Disposal and Handling Procedures for 1-Benzyl-4-(p-tolyl)piperidin-4-ol
As a critical intermediate in the development of neurohormonal antagonists—specifically Urotensin II receptor antagonists[1]—1-Benzyl-4-(p-tolyl)piperidin-4-ol requires stringent handling and disposal protocols. Because it is a heavily functionalized nitrogenous organic compound, standard drain disposal or basic trash discarding is scientifically and legally unacceptable. This guide provides drug development professionals and laboratory personnel with a self-validating system for the safe operational handling, segregation, and thermal destruction of this compound.
Chemical Profile & Waste Categorization
Understanding the physicochemical properties of 1-Benzyl-4-(p-tolyl)piperidin-4-ol is the first step in establishing a safe disposal workflow. The presence of a basic piperidine ring and a benzyl group dictates its environmental persistence and thermal degradation profile.
Solid at room temperature; presents a dust inhalation hazard.
EPA Waste Category
Non-listed Characteristic Waste
Must be evaluated for ignitability/toxicity if mixed in solvent[3].
Primary Hazard
Aquatic Toxicity / NOx Precursor
Cannot be sewered; requires SCR-equipped incineration[4][5].
The Causality of Hazard: Why Standard Disposal Fails
Expertise & Experience Insight:
Many laboratories mistakenly treat non-halogenated, non-heavy-metal organic intermediates as low-risk waste. However, the nitrogen atom within the piperidine ring fundamentally alters the disposal requirements.
Aquatic Ecotoxicity: If introduced into municipal water systems, piperidine derivatives degrade into ammonia and other basic amines. This exerts a severe Nitrogenous Biological Oxygen Demand (NBOD) on receiving waters, rapidly depleting dissolved oxygen, which leads to localized eutrophication and aquatic toxicity[4].
Atmospheric NOx Generation: When subjected to standard thermal oxidation (basic incineration), the nitrogen in the C19H23NO molecule oxidizes into nitric oxide (NO) and nitrogen dioxide (NO2), collectively known as NOx[6]. To comply with Clean Air Act standards and prevent toxic atmospheric emissions, the waste must be routed to a facility equipped with Selective Catalytic Reduction (SCR) technology[7].
Step-by-Step Experimental & Operational Protocols
Protocol A: Lab-Scale Spill Containment and Decontamination
Causality: Because the compound is a dry powder, dry-sweeping generates inhalable dust. Wet-wiping prevents aerosolization and protects respiratory health.
Isolate the Area: Immediately restrict access to the spill zone. Ensure local exhaust ventilation (e.g., fume hood) is operating at maximum capacity if the spill occurred inside one.
Don Appropriate PPE: Equip nitrile gloves (double-gloving recommended), safety goggles, and a particulate respirator (N95 or P100) if the spill is outside a ventilated enclosure.
Suppress Dust: Do not dry-sweep. Lightly mist the spilled powder with a compatible inert solvent (e.g., isopropanol or water) to dampen the material and prevent aerosolization.
Absorb and Collect: Use chemically inert absorbent pads or damp paper towels to wipe up the dampened powder.
Decontaminate Surfaces: Wash the affected surface with a dilute acidic solution (e.g., 1% acetic acid) to neutralize the residual basic piperidine, followed by a thorough water rinse.
Package Waste: Place all contaminated wipes, gloves, and absorbent materials into a heavy-duty, sealable polyethylene hazardous waste bag.
Protocol B: Routine Waste Segregation and Packaging
Causality: Segregating nitrogenous waste from halogenated waste reduces the complexity and cost of downstream thermal treatment, preventing the accidental synthesis of dioxins.
Select the Container: Use a high-density polyethylene (HDPE) container. Ensure the container is thoroughly dry and free of strong oxidizers (e.g., perchlorates, nitrates) which could react violently with the organic amine[8].
Segregate by State:
Solid Waste: Place unused powders, contaminated vials, and PPE into a dedicated "Solid Organic Waste - Nitrogenous" drum.
Liquid Waste: If the compound is dissolved in a solvent (e.g., methanol, DMSO), collect it in a dedicated liquid waste carboy. Do not mix with halogenated solvents (like dichloromethane).
Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Explicitly list "1-Benzyl-4-(p-tolyl)piperidin-4-ol" and note "Contains Nitrogen / NOx Precursor."
Storage: Store in a secondary containment tray in a cool, well-ventilated waste accumulation area until vendor pickup.
Visualizations of the Disposal Lifecycle
Below is the operational workflow for segregating and destroying 1-Benzyl-4-(p-tolyl)piperidin-4-ol waste.
Workflow for the segregation and thermal destruction of nitrogenous laboratory waste.
Once the waste reaches the incineration facility, the chemical degradation must be tightly controlled. The following diagram illustrates the mechanistic breakdown of the compound and the essential role of SCR in neutralizing toxic emissions[5].
Thermal degradation pathway of piperidine derivatives and NOx mitigation via SCR.
References
Title 4-(piperidyl- and pyrrolidyl-alky - Googleapis.com. Googleapis.com.
Personal protective equipment for handling 1-Benzyl-4-P-tolyl-piperidin-4-OL
As a Senior Application Scientist, my objective is to provide you with more than just a standard safety checklist. In drug development and advanced chemical synthesis, true safety is achieved through a mechanistic unders...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, my objective is to provide you with more than just a standard safety checklist. In drug development and advanced chemical synthesis, true safety is achieved through a mechanistic understanding of the materials we handle. This guide provides a self-validating, causality-driven protocol for handling 1-Benzyl-4-(p-tolyl)piperidin-4-ol , ensuring that your laboratory operations are both scientifically rigorous and unequivocally safe.
Compound Profile & Mechanistic Hazard Assessment
Before selecting Personal Protective Equipment (PPE), we must understand the physicochemical properties that dictate the compound's behavior and potential exposure routes.
High Lipophilicity: The presence of the benzyl and p-tolyl groups renders this molecule highly lipophilic. If this compound is dissolved in organic solvents (such as DMSO or Dichloromethane), the solvent acts as a Trojan horse, allowing the lipophilic molecule to rapidly bypass the stratum corneum (the skin's primary barrier) and enter systemic circulation.
Amine Basicity: The tertiary amine within the piperidine ring acts as a weak base. Upon contact with the aqueous environment of ocular fluid or mucous membranes, it induces localized pH shifts, leading to rapid cellular irritation and potential corneal damage.
Causality-Driven PPE Matrix
PPE is the final line of defense in the hierarchy of safety controls. The following matrix details the required equipment and the scientific rationale behind each selection.
Table 2: Required Personal Protective Equipment (PPE)
PPE Category
Specification
Mechanistic Justification (The "Why")
Hand Protection
Nitrile gloves (≥0.11 mm thickness). Double-glove if handling in solvent.
Nitrile provides excellent chemical resistance to basic amines. Solvents compromise glove integrity by increasing permeation rates; double-gloving creates a necessary secondary barrier.
Eye Protection
ANSI Z87.1 compliant chemical splash goggles.
Standard safety glasses are insufficient. Splash goggles form a seal that prevents the capillary wicking of basic liquids or fine aerosolized powders into the ocular cavity.
Body Protection
Flame-retardant lab coat (e.g., Nomex) with knit cuffs.
Knit cuffs prevent the "wrist gap"—a common site for dermal exposure during fume hood operations where airflow can direct particulates toward the user.
Respiratory
N95/P100 particulate respirator (if handled outside a hood).
Fine powders of lipophilic compounds often carry a static charge, leading to spontaneous aerosolization. Note: Handling inside a certified fume hood is mandatory.
Operational Workflow & Handling Protocol
To ensure a self-validating safety system, every step of the handling process must minimize the generation of aerosols and prevent environmental contamination.
Operational workflow for the safe handling of 1-Benzyl-4-p-tolyl-piperidin-4-ol.
Step-by-Step Methodology:
Environmental Verification: Conduct all operations inside a certified chemical fume hood. Verify that the face velocity is between 80-100 feet per minute (fpm) to ensure adequate capture of hazardous vapors and particulates.
Anti-Static Weighing: Because 1-Benzyl-4-(p-tolyl)piperidin-4-ol is a dry powder, it is prone to static buildup. Use an anti-static gun (ionizer) on the weigh boat and spatula prior to handling. This prevents the powder from repelling off surfaces and aerosolizing into your breathing zone.
Closed-System Solubilization: Transfer the weighed solid into a pre-tared vial. Add the required solvent slowly down the side of the vial to prevent displacing air too rapidly, which can eject particulates. Seal the vial with a PTFE-lined cap before removing it from the fume hood.
Decontamination: Wipe down the balance and fume hood surface with a slightly acidic or standard laboratory detergent solution (to neutralize the basic amine), followed by a 70% Isopropyl Alcohol (IPA) wipe to remove lipophilic residues.
Spill Response and Disposal Plan
In the event of a breach in containment, immediate and calculated action is required to prevent systemic exposure.
Solid Spill Protocol: Do not dry-sweep the powder, as this will introduce the active pharmaceutical ingredient (API) into the air. Gently cover the spill with damp absorbent paper (using water or a mild solvent like 10% IPA) to suppress dust. Wipe inward from the edges to the center.
Liquid Spill Protocol: If the compound is dissolved in a solvent, immediately deploy chemical absorbent pads. Because the solvent acts as a penetration enhancer, ensure heavy-duty Neoprene gloves are worn over Nitrile gloves during cleanup.
Disposal: Place all contaminated wipes, weigh boats, and PPE into a clearly labeled, sealable hazardous waste container. Ensure disposal complies with EPA regulations for hazardous chemical waste, segregating it from general biological or radioactive waste streams.
References
NIH Global Substance Registration System (GSRS). "1-BENZYL-4-(P-TOLYL)PIPERIDIN-4-OL". Source: nih.gov. URL:[Link]
Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment". Source: osha.gov. URL:[Link]
National Center for Biotechnology Information (NCBI). "A framework for personal protective equipment use in laboratories". Source: nih.gov. URL: [Link]
Lab Manager. "Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide". Source: labmanager.com. URL:[Link]
Environmental Health and Safety. "Personal Protective Equipment for Laboratories". Source: dartmouth.edu. URL: [Link]
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". Source: nih.gov. URL:[Link]